Product packaging for Salbutamol(Cat. No.:CAS No. 35763-26-9)

Salbutamol

Cat. No.: B7772591
CAS No.: 35763-26-9
M. Wt: 239.31 g/mol
InChI Key: NDAUXUAQIAJITI-UHFFFAOYSA-N
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Description

Salbutamol, also known as Albuterol, is a well-characterized short-acting β2-adrenergic receptor agonist (SABA) of significant importance in pharmacological and respiratory research . Its primary research value lies in its mechanism of action; it functions by selectively stimulating beta-2 adrenoceptors in bronchial smooth muscle, which activates adenylate cyclase and increases intracellular cyclic AMP (cAMP) levels . This cascade leads to the relaxation of airway smooth muscles, making it a crucial compound for in vitro and in vivo studies aimed at modeling and understanding bronchospasm, asthma, and chronic obstructive pulmonary disease (COPD) . Researchers utilize this compound as a tool to investigate pathways involved in bronchodilation and as a functional antagonist to protect against various bronchoconstrictor challenges . Beyond respiratory applications, its role as a beta-2 agonist also makes it relevant for investigating other physiological processes, such as the modulation of potassium flow in studies of hyperkalemia and uterine smooth muscle relaxation . Please be aware that the global supply chain for this compound inhalation products has experienced intermittent shortages due to increased demand and manufacturing capacity issues, a situation that is being monitored by health authorities and is expected to continue at least until mid-2025 . This high-quality compound is provided exclusively For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3 B7772591 Salbutamol CAS No. 35763-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
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InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
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InChI Key

NDAUXUAQIAJITI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
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Molecular Formula

C13H21NO3
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DSSTOX Substance ID

DTXSID5021255
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Molecular Weight

239.31 g/mol
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Physical Description

Solid
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Solubility

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L
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Vapor Pressure

8.9X10-9 mm Hg at 25 °C /Estimated/
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Color/Form

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane

CAS No.

18559-94-9
Record name Salbutamol
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Melting Point

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Salbutamol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for salbutamol (also known as albuterol), a widely used β2-adrenergic receptor agonist for the treatment of respiratory diseases like asthma. The following sections detail common synthetic routes, experimental protocols, and quantitative data to support research and development applications.

Core Synthesis Strategies

The synthesis of this compound can be approached through several different pathways, often starting from readily available precursors. The choice of a particular route may depend on factors such as starting material cost, desired yield, stereoselectivity, and safety considerations. The most common starting materials include 4-hydroxyacetophenone, p-hydroxybenzaldehyde, and salicylic acid derivatives.[1][2][3][4]

Route 1: Synthesis from 4-Hydroxyacetophenone

A prevalent and historically significant method for synthesizing this compound begins with 4-hydroxyacetophenone.[1] This pathway involves the introduction of a hydroxymethyl group, followed by bromination, amination, and reduction.

A key intermediate in this route is 4-hydroxy-3-hydroxymethylacetophenone. The synthesis of a related impurity, F, also starts from 4-hydroxyacetophenone, highlighting the versatility of this starting material in accessing this compound and its derivatives. One of the major challenges in industrial-scale synthesis via this route is the use of hazardous reagents like lithium aluminum hydride for reduction, prompting the development of alternative methods.

Route 2: Synthesis from p-Hydroxybenzaldehyde

An alternative synthetic approach utilizes p-hydroxybenzaldehyde as the starting material. This method involves a series of reactions including chloromethylation, hydrolysis, protection of the dihydroxy groups, epoxidation, and subsequent aminolysis and deprotection. This route can achieve a total molar yield of up to 45% with high product purity.

Route 3: Synthesis from Salicylic Acid Derivatives

This compound can also be synthesized from derivatives of salicylic acid, such as methyl salicylate. This pathway typically involves a Friedel-Crafts acylation, followed by nucleophilic substitution with N-benzyl-N-tert-butylamine, and subsequent reduction of the ketone and ester functionalities. The final step in this sequence is the debenzylation to yield this compound.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound, based on published literature.

Protocol 1: Synthesis of 4-Hydroxy-3-hydroxymethylacetophenone from 4-Hydroxyacetophenone

This protocol is adapted from a method for the synthesis of a this compound intermediate.

  • Chloromethylation and Hydroxylation:

    • To a reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

    • Heat the mixture at 50°C for 5 hours.

    • After the reaction, add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water to facilitate hydroxylation.

    • The desired product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, is obtained with a reported yield of 75%.

Protocol 2: Bromination of the Hydroxymethyl Group

This protocol describes the conversion of the hydroxyl group to a bromide, a key step in activating the molecule for amination.

  • Selective Protection:

    • Selectively protect the phenolic hydroxyl group of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one with a benzyl group. This step can achieve a yield of 97%.

  • Appel Reaction:

    • The bromination of the benzylic alcohol is carried out using an Appel reaction, which typically involves triphenylphosphine and carbon tetrabromide or N-bromosuccinimide. This step has a reported yield of 92%.

Protocol 3: Amination and Reduction

This protocol details the introduction of the tert-butylamine group and the final reduction to form this compound.

  • Amination:

    • The brominated intermediate is reacted with N-benzyl-tert-butylamine.

  • Reduction of Carbonyl Group:

    • The resulting amino ketone is then reduced. One method involves using sodium borohydride in ethanol at 15-20°C.

  • Deprotection:

    • If a benzyl protecting group is used, it is typically removed by catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol-water mixture.

Protocol 4: Synthesis from p-Hydroxybenzaldehyde via Epoxidation

This patented process outlines a route with high yield and purity.

  • Chloromethylation: p-hydroxybenzaldehyde and paraformaldehyde are reacted in concentrated hydrochloric acid at 25-30°C for 8 hours. The yield can reach over 90%.

  • Hydrolysis: The resulting compound undergoes hydrolysis under weakly alkaline conditions (e.g., sodium bicarbonate) in a water/THF mixture at 25-30°C for 6 hours, with a yield of over 85%.

  • Propylidene Protection: The dihydroxy intermediate is protected using acetone and concentrated sulfuric acid as a catalyst at 25-30°C for 8 hours, yielding over 85%.

  • Epoxidation: The protected compound reacts with a ylide reagent and a phase transfer catalyst in the presence of a strong base (e.g., potassium hydroxide) to form an epoxide, with a yield of over 80%.

  • Aminolysis Ring-Opening: The epoxide is heated to reflux in tert-butylamine at 100-105°C for 12 hours in a sealed vessel, resulting in a yield of over 90%.

  • Hydrolysis Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis routes.

Route 1: From 4-Hydroxyacetophenone Reaction Step Reagents/Conditions Yield (%) Reference
1Hydroxymethylation37% HCHO, conc. HCl, 50°C, 5h; then CaCO₃, THF/water75
2Phenolic -OH ProtectionBenzyl bromide, K₂CO₃, acetone97
3Bromination (Appel)CBr₄, PPh₃, CH₂Cl₂92
4Reduction of KetoneNaBH₄, ethanol, 15-20°CNot specified
5DebenzylationH₂, Pd/C, ethanol/waterNot specified
Route 2: From p-Hydroxybenzaldehyde Reaction Step Reagents/Conditions Yield (%) Reference
1ChloromethylationParaformaldehyde, conc. HCl, 25-30°C, 8h>90
2HydrolysisNaHCO₃, THF/water, 25-30°C, 6h>85
3Propylidene ProtectionAcetone, conc. H₂SO₄, 25-30°C, 8h>85
4EpoxidationYlide reagent, phase transfer catalyst, KOH>80
5Aminolysis Ring-Openingtert-Butylamine, 100-105°C, 12h>90
6Hydrolysis DeprotectionAcidic conditionsNot specified
Overall Yield ~45

Visualizations

This compound Synthesis Pathway from 4-Hydroxyacetophenone

Salbutamol_Synthesis_from_4_Hydroxyacetophenone A 4-Hydroxyacetophenone B 4-Hydroxy-3- hydroxymethylacetophenone A->B HCHO, HCl; CaCO3 C Protected Phenol Intermediate B->C Protection (e.g., Benzyl) D Brominated Intermediate C->D Bromination (Appel Reaction) E Amino Ketone Intermediate D->E N-Benzyl- tert-butylamine F Protected this compound E->F Reduction (e.g., NaBH4) G This compound F->G Deprotection (H2, Pd/C)

Caption: Synthesis of this compound from 4-Hydroxyacetophenone.

This compound Synthesis Pathway from p-Hydroxybenzaldehyde

Salbutamol_Synthesis_from_p_Hydroxybenzaldehyde A p-Hydroxybenzaldehyde B Chloromethylated Intermediate A->B Paraformaldehyde, HCl C Dihydroxy Intermediate B->C Hydrolysis (weak base) D Protected Dihydroxy Intermediate C->D Protection (e.g., Acetone) E Epoxide Intermediate D->E Epoxidation F Protected Amino Alcohol E->F Aminolysis (tert-butylamine) G This compound F->G Deprotection (Acid)

Caption: Synthesis of this compound from p-Hydroxybenzaldehyde.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material Selection reagents Reagent & Solvent Preparation start->reagents setup Reaction Apparatus Setup reagents->setup addition Reagent Addition & Mixing setup->addition conditions Maintain Reaction Conditions (T, t) addition->conditions monitoring Monitor Progress (TLC, HPLC) conditions->monitoring quench Reaction Quenching monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction purification Purification (Crystallization/ Chromatography) extraction->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Analysis (HPLC) characterization->purity finish Final Product purity->finish

Caption: A generalized workflow for a single step in the chemical synthesis of this compound.

References

Asymmetric Synthesis of (R)-Salbutamol for Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal asymmetric synthesis routes for producing (R)-salbutamol (levosalbutamol), the eutomer responsible for the bronchodilatory effects in the treatment of asthma. The document details key experimental protocols, presents comparative quantitative data, and visualizes the synthetic workflows, offering a critical resource for researchers engaged in preclinical drug development.

Introduction

This compound, a selective β2-adrenergic receptor agonist, is a widely used bronchodilator. It is commonly administered as a racemic mixture of its (R)- and (S)-enantiomers. However, pharmacological studies have demonstrated that the (R)-enantiomer is responsible for the therapeutic effects, while the (S)-enantiomer is not only inactive but may also contribute to adverse effects. Consequently, the production of enantiomerically pure (R)-salbutamol is of significant interest for the development of improved asthma therapies. This guide focuses on scalable and efficient asymmetric synthesis methods suitable for producing high-purity (R)-salbutamol for preclinical evaluation.

Core Synthetic Strategies

The asymmetric synthesis of (R)-salbutamol can be broadly categorized into three main approaches:

  • Asymmetric Reduction of a Prochiral Ketone: This is a direct and efficient method that involves the enantioselective reduction of a prochiral ketone precursor, often referred to as salbutamone, using a chiral catalyst.

  • Chiral Resolution of a Racemic Mixture: This classical method involves the separation of the desired (R)-enantiomer from a racemic mixture of this compound or a suitable precursor by forming diastereomeric salts with a chiral resolving agent.

  • Synthesis from a Chiral Precursor: This approach utilizes a starting material that already possesses the desired stereochemistry, which is then elaborated to the final product.

This guide will provide detailed protocols for the first two methods, as they are widely reported and amenable to scale-up for preclinical supply.

Data Presentation: Comparison of Key Synthetic Routes

The following tables summarize the quantitative data for the different asymmetric synthesis methods described in this guide, allowing for a clear comparison of their efficiency and selectivity.

Method Catalyst/Resolving Agent Substrate Yield Enantiomeric Excess (e.e.) Key Reaction Conditions Reference
Asymmetric HydrogenationRhodium complex with chiral phosphine ligandSalbutamone90%~70% (can be enhanced by recrystallization)50°C, 20 bar H₂, 23 h, Methanol[1]
Asymmetric ReductionOxazaborolidine catalystSalicylaldamino ketoneHigh93-95%0°C, Toluene, Slow addition of reducing agent[2]
Chiral ResolutionL-(+)-Tartaric acidRacemic this compound>30% (of R-isomer)~99%70°C, Methanol/Ethyl acetate[3]
Chiral Resolutiondi-p-toluoyl-D-tartaric acidRacemic Albuterol38% (initial separation)99.5% (after isolation)Crystallization[4][5]

Note: Yields and e.e. values can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of Salbutamone

This method provides (R)-salbutamol through the enantioselective hydrogenation of a prochiral ketone precursor.

Workflow Diagram:

sub Salbutamone prod (R)-Salbutamol sub->prod Asymmetric Hydrogenation cat [Rh(COD)Cl]₂ + Chiral Phosphine Ligand cat->prod reag H₂ (20 bar) Methanol, 50°C reag->prod

Caption: Asymmetric hydrogenation of salbutamone to (R)-salbutamol.

Experimental Procedure:

  • Preparation of the Reaction Mixture: In a suitable autoclave, dissolve 10 g of salbutamone in 100 ml of degassed methanol. Add 0.13 ml of triethylamine to the solution.

  • Catalyst Addition: To the reaction mixture, add 4.7 mg of [Rh(COD)Cl]₂ and 10 mg of (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonyl)pyrrolidine (as a toluene solution).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 20 bar with hydrogen. Heat the reaction mixture to 50°C and stir for 23 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Concentrate the reaction solution by rotary evaporation.

  • Purification: Recrystallize the residue from ethanol to yield (R)-salbutamol. The reported yield is 90% with an optical purity of approximately 70% e.e. The enantiomeric excess can be further increased by subsequent purification steps.

Asymmetric Reduction with an Oxazaborolidine Catalyst

This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce a ketone precursor to the desired (R)-alcohol.

Workflow Diagram:

sub α-Ketoimine Precursor prod (R)-Salbutamol sub->prod Asymmetric Reduction cat Oxazaborolidine Catalyst cat->prod reag Borohydride Reducing Agent Toluene, 0°C reag->prod

Caption: Oxazaborolidine-catalyzed asymmetric reduction.

Experimental Procedure:

The following is a generalized protocol based on the principles described in the literature. Specific quantities may need to be optimized.

  • Catalyst Preparation (in situ): In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol precursor (e.g., (R)-diphenylprolinol) in anhydrous toluene. Add a borane source (e.g., borane-dimethyl sulfide complex) and stir at room temperature to form the oxazaborolidine catalyst.

  • Reaction Setup: In a separate flask under nitrogen, dissolve the α-ketoimine precursor of this compound in anhydrous toluene and cool the solution to 0°C.

  • Catalytic Reduction: Add the prepared oxazaborolidine catalyst solution to the substrate solution. Slowly add a borohydride reducing agent (e.g., a solution of borane-dimethyl sulfide complex in toluene) to the reaction mixture over a period of 3 hours while maintaining the temperature at 0°C.

  • Quenching and Work-up: After the addition is complete, stir the reaction for an additional hour. Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.

  • Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield (R)-salbutamol with an enantiomeric excess of 93-95%.

Chiral Resolution of Racemic this compound using L-(+)-Tartaric Acid

This method separates the (R)- and (S)-enantiomers of this compound by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid, which have different solubilities.

Workflow Diagram:

sub Racemic This compound inter Diastereomeric Salts (R-salt crystallizes) sub->inter Salt Formation reag L-(+)-Tartaric Acid Methanol/Ethyl Acetate, 70°C reag->inter prod (R)-Salbutamol inter->prod Liberation from Salt

Caption: Chiral resolution of racemic this compound.

Experimental Procedure:

  • Dissolution: In a reaction vessel, dissolve 100 g (0.41 mole) of racemic this compound in 500 ml of a 1:1 mixture of ethyl acetate and methanol at approximately 70°C.

  • Addition of Resolving Agent: To this solution, add 66 g (0.44 mole) of L-(+)-tartaric acid under stirring. Maintain the contents at 70°C for 2 hours.

  • Crystallization: Cool the solution, which will cause the tartrate salt of (R)-salbutamol to crystallize.

  • Isolation and Purification of Diastereomeric Salt: Filter the crystals and recrystallize them from ethanol to obtain the pure (R)-(-)-salbutamol tartrate salt. The reported yield of the pure salt is 52 g.

  • Liberation of (R)-Salbutamol: Suspend the purified salt in 200 ml of methanol. Add a solution of sodium methoxide (15 g; 0.27 mole) in methanol. The precipitated solids (sodium tartrate) are filtered off.

  • Final Product Isolation: Cool the filtrate to 10°C to crystallize the free (R)-salbutamol. The final product can be further purified if necessary. The enantiomeric excess of the product is typically around 99%.

Conclusion

The asymmetric synthesis of (R)-salbutamol is a critical step in the development of advanced asthma therapies. This guide has detailed three robust methods for its preparation: rhodium-catalyzed asymmetric hydrogenation, asymmetric reduction with an oxazaborolidine catalyst, and chiral resolution using L-(+)-tartaric acid. The choice of method for preclinical studies will depend on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiomeric purity. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

References

In Vitro Biological Activity of Salbutamol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm in conditions like asthma, is administered as a racemic mixture of two enantiomers: (R)-Salbutamol (levalbuterol) and (S)-Salbutamol. While chemically similar, these stereoisomers exhibit distinct pharmacological profiles. This technical guide provides an in-depth overview of the in vitro biological activities of this compound enantiomers, focusing on their interactions with the β2-adrenergic receptor and the subsequent downstream signaling pathways. The information presented is curated from various scientific studies to provide a comprehensive resource for researchers and drug development professionals.

Data Summary

The following tables summarize the quantitative data on the in vitro biological activity of (R)-Salbutamol and (S)-Salbutamol.

EnantiomerReceptor Affinity (Ki)Reference Cell LineNotes
(R)-Salbutamol Significantly higher than (S)-SalbutamolNot specifiedThe R-isomer has approximately 150 times greater affinity for the β2-receptor than the S-isomer.[1]
(S)-Salbutamol Significantly lower than (R)-SalbutamolNot specifiedConsidered to have low affinity for the β2-adrenergic receptor.

Table 1: Receptor Binding Affinity of this compound Enantiomers

EnantiomerFunctional Potency (EC50) for cAMP accumulationReference Cell LineEfficacy (Emax)Notes
Racemic this compound 0.6 µMHuman Airway Smooth Muscle (HASM) cellsPartial agonist (19% of Isoprenaline)This study highlights the partial agonist nature of racemic this compound in terms of cAMP accumulation.[2]
(R)-Salbutamol Data from direct comparative studies are limited.-Considered the active enantiomer responsible for bronchodilation.
(S)-Salbutamol Generally considered inactive in stimulating adenylyl cyclase.-No significant efficacy in cAMP accumulation.Some studies suggest it may have other biological effects.

Table 2: Functional Potency and Efficacy in Adenylyl Cyclase Activation

Core Concepts and Signaling Pathways

The primary therapeutic effect of this compound, bronchodilation, is mediated by the activation of β2-adrenergic receptors on airway smooth muscle cells. This activation triggers a cascade of intracellular events.

Canonical Gs-Adenylyl Cyclase Pathway

(R)-Salbutamol is a potent agonist at the β2-adrenergic receptor. Upon binding, it stabilizes the receptor in an active conformation, leading to the activation of the heterotrimeric G protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Gs_Adenylyl_Cyclase_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space R_this compound (R)-Salbutamol B2AR β2-Adrenergic Receptor R_this compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Canonical β2-Adrenergic Receptor Signaling Pathway.

Non-Canonical and (S)-Salbutamol Mediated Pathways

While (R)-Salbutamol primarily signals through the Gs pathway, (S)-Salbutamol is largely inactive at the β2-adrenergic receptor in terms of stimulating adenylyl cyclase. However, some in vitro studies suggest that (S)-Salbutamol is not entirely inert and may possess biological activities that could counteract the effects of the (R)-enantiomer. These effects may be mediated through different signaling pathways. For instance, some studies have reported that (S)-Salbutamol can increase intracellular calcium concentrations in airway smooth muscle cells, a process that could potentially lead to muscle contraction.[3][4]

S_Salbutamol_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S_this compound (S)-Salbutamol Unknown_Receptor Putative Receptor/ Mechanism S_this compound->Unknown_Receptor Interacts Ca_Influx ↑ Intracellular Ca²⁺ Unknown_Receptor->Ca_Influx Triggers Contraction Potential for Smooth Muscle Contraction Ca_Influx->Contraction May lead to

Figure 2: Postulated Signaling Pathway for (S)-Salbutamol.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro activity of this compound enantiomers. Below are outlines of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of the this compound enantiomers to the β2-adrenergic receptor.

Objective: To quantify the affinity of (R)- and (S)-Salbutamol for the β2-adrenergic receptor.

General Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a suitable buffer to isolate cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • Incubate a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [³H]dihydroalprenolol) with the cell membrane preparation.

    • Add increasing concentrations of unlabeled (R)-Salbutamol or (S)-Salbutamol to compete with the radioligand for binding to the receptor.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (β2AR expressing) Membrane_Isolation Membrane Isolation Cell_Culture->Membrane_Isolation Incubation Incubation with Radioligand & Competitor Membrane_Isolation->Incubation Filtration Separation of Bound/Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Figure 3: Workflow for a Radioligand Binding Assay.

Adenylyl Cyclase (cAMP) Functional Assay

This assay measures the ability of the this compound enantiomers to stimulate the production of intracellular cAMP, providing a measure of their functional potency (EC50) and efficacy (Emax).

Objective: To determine the potency and efficacy of (R)- and (S)-Salbutamol in activating the adenylyl cyclase signaling pathway.

General Protocol:

  • Cell Culture and Plating:

    • Culture cells endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., A549 or CHO cells) in appropriate multi-well plates.

    • Allow cells to adhere and grow to a suitable confluency.

  • Agonist Stimulation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add increasing concentrations of (R)-Salbutamol or (S)-Salbutamol to the cells.

    • Incubate for a defined period to allow for cAMP accumulation.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE).

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Cell Plating (β2AR expressing) PDE_Inhibition PDE Inhibition Cell_Plating->PDE_Inhibition Agonist_Stimulation Agonist Stimulation PDE_Inhibition->Agonist_Stimulation Cell_Lysis Cell Lysis Agonist_Stimulation->Cell_Lysis cAMP_Measurement cAMP Measurement Cell_Lysis->cAMP_Measurement Dose_Response_Curve Dose-Response Curve cAMP_Measurement->Dose_Response_Curve EC50_Emax_Determination EC50 & Emax Determination Dose_Response_Curve->EC50_Emax_Determination

Figure 4: Workflow for a cAMP Functional Assay.

Conclusion

The in vitro biological activity of this compound is predominantly attributed to the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor, leading to bronchodilation via the canonical Gs-adenylyl cyclase-cAMP pathway. In contrast, the (S)-enantiomer exhibits significantly lower affinity for the β2-receptor and is largely considered inactive in stimulating cAMP production. However, emerging evidence from in vitro studies suggests that (S)-Salbutamol may not be entirely inert and could elicit distinct biological effects, such as increasing intracellular calcium, that warrant further investigation. A thorough understanding of the differential activities of the this compound enantiomers is critical for the development of more effective and safer therapeutics for respiratory diseases. This guide provides a foundational understanding and practical methodologies for researchers to further explore the nuanced pharmacology of these stereoisomers.

References

(R)-Salbutamol vs. (S)-Salbutamol: An In-depth Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salbutamol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of two enantiomers: (R)-Salbutamol and (S)-Salbutamol. While chemically similar, these stereoisomers exhibit markedly different pharmacodynamic profiles. (R)-Salbutamol, also known as levalbuterol, is the therapeutically active enantiomer, exerting its effects through potent agonism at the β2-adrenergic receptor, leading to bronchodilation. In contrast, (S)-Salbutamol is largely inactive at the β2-adrenergic receptor and has been implicated in pro-contractile and pro-inflammatory effects, potentially counteracting the beneficial actions of the (R)-enantiomer. This technical guide provides a comprehensive overview of the distinct pharmacodynamic properties of (R)- and (S)-Salbutamol, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Comparative Pharmacodynamics at the β2-Adrenergic Receptor

The primary therapeutic action of this compound is mediated by the (R)-enantiomer's interaction with β2-adrenergic receptors on airway smooth muscle cells. This interaction initiates a signaling cascade that results in muscle relaxation and bronchodilation.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). (R)-Salbutamol demonstrates a significantly higher affinity for the β2-adrenergic receptor compared to (S)-Salbutamol.[1] In fact, the R-isomer has been reported to have approximately 150 times greater affinity for the β2-receptor than the S-isomer.[1]

EnantiomerReceptorCell Line/TissueKi (nM)Reference
(R)-Salbutamol β2-Adrenergic-Significantly lower than (S)-Salbutamol[1]
(S)-Salbutamol β2-Adrenergic-Approximately 150-fold higher than (R)-Salbutamol[1]

Note: Specific Ki values for a direct head-to-head comparison in a single experimental system are not consistently reported in the literature.

Functional Potency and Efficacy in cAMP Accumulation

Agonist activation of the β2-adrenergic receptor, a Gs-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger is crucial for initiating the signaling cascade that leads to smooth muscle relaxation.

The potency (EC50) and efficacy (Emax) of the this compound enantiomers in stimulating cAMP production are key measures of their functional activity. (R)-Salbutamol is a potent and full agonist at the β2-adrenergic receptor, whereas (S)-Salbutamol is considered inactive in this regard.

EnantiomerAssayCell LineEC50 (µM)Emax (% of Isoprenaline)Reference
(R)-Salbutamol cAMP AccumulationHuman Airway Smooth Muscle Cells---
(S)-Salbutamol cAMP AccumulationHuman Airway Smooth Muscle CellsNo significant activity-[2]
Racemic this compound cAMP AccumulationHuman Airway Smooth Muscle Cells0.619%

Note: Data for a direct comparison of pure enantiomers in a standardized cAMP assay is limited. The data for racemic this compound indicates it acts as a partial agonist compared to the full agonist isoprenaline.

Functional Potency and Efficacy in Bronchial Smooth Muscle Relaxation

The ultimate therapeutic effect of (R)-Salbutamol is the relaxation of constricted airway smooth muscle. In vitro organ bath studies using isolated tracheal rings are the gold standard for assessing the functional potency and efficacy of bronchodilators.

EnantiomerAssayTissueEC50 (-log M)Emax (% Relaxation)Reference
(R)-Salbutamol Bronchial RelaxationGuinea Pig Trachea--
(S)-Salbutamol Bronchial RelaxationGuinea Pig TracheaNo significant activity-
Racemic this compound Bronchial RelaxationGuinea Pig Trachea7.82 ± 0.08-

(R)-Salbutamol: β2-Adrenergic Receptor Signaling Pathway

The binding of (R)-Salbutamol to the β2-adrenergic receptor initiates a well-characterized Gs-protein-mediated signaling cascade.

R_Salbutamol_Signaling R_Sal (R)-Salbutamol Beta2AR β2-Adrenergic Receptor R_Sal->Beta2AR Binds to Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Myosin Light Chain Kinase (Inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Relaxation Bronchial Smooth Muscle Relaxation Myosin_LC_P->Relaxation Leads to S_Salbutamol_Signaling S_Sal (S)-Salbutamol Muscarinic_R Muscarinic Receptor (M2/M3) S_Sal->Muscarinic_R Binds to Gq Gq Protein Muscarinic_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaved by PLC DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca_release Ca²⁺ Release ER->Ca_release Stimulates Contraction Bronchial Smooth Muscle Contraction Ca_release->Contraction Leads to Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from CHO cells expressing β2-AR) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [³H]CGP-12177) - Varying concentrations of  (R)- or (S)-Salbutamol prep_membranes->incubation separation Separate Bound and Free Radioligand (e.g., via vacuum filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate competition binding curves - Calculate IC50 and Ki values quantification->analysis end End analysis->end cAMP_Assay_Workflow start Start seed_cells Seed Cells Expressing β2-AR (e.g., CHO cells) into a 96-well plate start->seed_cells stimulate_cells Stimulate Cells with Varying Concentrations of (R)- or (S)-Salbutamol seed_cells->stimulate_cells lyse_cells Lyse Cells to Release Intracellular cAMP stimulate_cells->lyse_cells detect_cAMP Detect and Quantify cAMP Levels (e.g., using HTRF or ELISA) lyse_cells->detect_cAMP analysis Data Analysis: - Generate dose-response curves - Calculate EC50 and Emax values detect_cAMP->analysis end End analysis->end

References

The Beta-2 Adrenergic Receptor Signaling Cascade of Salbutamol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the beta-2 adrenergic receptor (β2AR) signaling cascade initiated by the short-acting β2-agonist, Salbutamol (also known as Albuterol). The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, quantitative pharmacological data, and relevant experimental methodologies.

Introduction to this compound and the Beta-2 Adrenergic Receptor

This compound is a widely prescribed bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are primarily mediated through the activation of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The β2AR is predominantly expressed on the smooth muscle cells of the airways.[3] Upon agonist binding, the receptor undergoes a conformational change, initiating a downstream signaling cascade that ultimately leads to bronchodilation.

The Core Signaling Pathway

The canonical signaling pathway activated by this compound upon binding to the β2AR is the Gs-protein coupled adenylyl cyclase cascade. This pathway can be summarized in the following key steps:

  • Receptor Binding: this compound binds to the orthosteric binding pocket of the β2-adrenergic receptor.[4]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, facilitating its coupling to the heterotrimeric Gs protein. This leads to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.

  • Phosphorylation of Downstream Targets: The active catalytic subunits of PKA phosphorylate various downstream target proteins within the airway smooth muscle cells. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase, resulting in smooth muscle relaxation and bronchodilation.

Quantitative Pharmacology of this compound

The following tables summarize key quantitative parameters that characterize the interaction of this compound with the β2AR and its downstream signaling events.

ParameterValueCell Type/SystemReference
EC50 (cAMP Accumulation) 0.6 µMCultured Human Airway Smooth Muscle Cells
EC50 (PKA Activation) 64 nM ± 25 nMHuman Airway Smooth Muscle Cells
EC50 (β-arrestin Recruitment) ~1800 nMHEK-293 Cells

Table 1: Potency of this compound in Functional Assays

Note: this compound is considered a partial agonist for cAMP formation when compared to the full agonist isoprenaline.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound-β2AR signaling cascade.

Radioligand Binding Assay for Receptor Affinity (Competition Assay)

This protocol is a representative method for determining the binding affinity (Ki) of a compound like this compound for the β2-adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

  • Cell membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: [3H]dihydroalprenolol ([3H]DHA), a non-selective β-adrenergic antagonist.

  • Unlabeled competitor: this compound.

  • Non-specific binding control: A high concentration of a non-selective antagonist (e.g., 1 µM propranolol).

  • Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the β2AR in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + [3H]DHA + binding buffer.

    • Non-specific Binding: Cell membranes + [3H]DHA + high concentration of propranolol.

    • Competition Binding: Cell membranes + [3H]DHA + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a common method to quantify the production of cyclic AMP in response to this compound stimulation.

Objective: To measure the intracellular accumulation of cAMP in cells stimulated with this compound to determine its potency (EC50).

Materials:

  • Human Airway Smooth Muscle (HASM) cells.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., competitive immunoassay based on ELISA or a bioluminescent assay).

Procedure:

  • Cell Culture: Culture HASM cells to a suitable confluency in multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 30 minutes) to inhibit cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.

  • cAMP Quantification: Determine the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound for cAMP accumulation.

Protein Kinase A (PKA) Activity Assay

This protocol outlines a method to measure the activity of PKA following stimulation with this compound.

Objective: To quantify the activity of PKA in cell lysates after treatment with this compound.

Materials:

  • Human Airway Smooth Muscle (HASM) cells.

  • This compound.

  • Cell lysis buffer that preserves kinase activity.

  • PKA-specific substrate (e.g., a synthetic peptide like Kemptide).

  • [γ-32P]ATP.

  • PKA assay kit or components for a radiometric assay.

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Cell Treatment and Lysis: Treat HASM cells with varying concentrations of this compound for a specified time. Wash the cells and lyse them in a buffer that maintains protein kinase activity.

  • Kinase Reaction: In a reaction tube, combine the cell lysate, a PKA-specific peptide substrate, and [γ-32P]ATP in a kinase reaction buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes) to allow for the phosphorylation of the substrate by active PKA.

  • Separation: Spot an aliquot of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-32P]ATP will not.

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the dried phosphocellulose paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the PKA activity as the amount of 32P incorporated into the substrate per unit of time and protein concentration.

    • Plot the PKA activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound for PKA activation.

Mandatory Visualizations

Signaling Pathway Diagram

Salbutamol_Signaling_Cascade cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein (αβγ) B2AR->Gs Activates G_alpha_s_GTP Gαs-GTP Gs->G_alpha_s_GTP GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s_GTP->AC Activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Targets (e.g., Myosin Light Chain Kinase) PKA_active->Downstream Phosphorylates Response Bronchodilation Downstream->Response Leads to

Caption: The this compound-induced β2-adrenergic receptor signaling cascade.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Culture Human Airway Smooth Muscle Cells Plate Plate cells in multi-well plates Culture->Plate Pretreat Pre-treat with PDE Inhibitor (IBMX) Plate->Pretreat Stimulate Stimulate with varying concentrations of this compound Pretreat->Stimulate Lyse Lyse cells Stimulate->Lyse Assay Perform cAMP competitive immunoassay Lyse->Assay Calculate Calculate cAMP concentration Assay->Calculate StandardCurve Generate cAMP Standard Curve StandardCurve->Calculate Plot Plot Dose-Response Curve Calculate->Plot EC50 Determine EC50 Plot->EC50

References

Navigating the Metabolic Maze: An In-depth Technical Guide to Salbutamol Metabolism and Metabolite Identification In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory disorders like asthma and chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate within the body is paramount for optimizing therapeutic efficacy, ensuring safety, and for regulatory purposes, including anti-doping control. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, the identification of its metabolites, and the experimental protocols employed in these critical investigations.

The Metabolic Pathways of this compound

Once administered, this compound undergoes biotransformation, primarily in the liver and intestinal wall, before its excretion. The metabolic pathways are influenced by the route of administration, with oral delivery leading to more extensive first-pass metabolism compared to inhalation.

The principal metabolic transformation is sulfate conjugation . The enzyme sulfotransferase, particularly SULT1A3, catalyzes the formation of the main metabolite, This compound-4'-O-sulfate , which is pharmacologically inactive.[1][2] This process is stereoselective, with the (R)-enantiomer of this compound being preferentially metabolized over the (S)-enantiomer.[3][4]

Recent advanced analytical techniques have unveiled a more complex metabolic map for this compound. A 2019 study by Ye et al. identified a total of twelve metabolites of (R)-salbutamol in human urine, plasma, and feces.[5] These findings indicate that in addition to sulfation, this compound is metabolized through:

  • Isomerization

  • Oxidation

  • Reduction

  • Glucuronidation

While this compound-4'-O-sulfate remains the most abundant metabolite, the identification of these additional metabolic routes provides a more complete picture of its biotransformation.

Salbutamol_Metabolism cluster_phase_ii Phase II Metabolism cluster_phase_i Phase I Metabolism This compound This compound Sulfate This compound-4'-O-sulfate (Major Metabolite) This compound->Sulfate Sulfation (SULT1A3) Glucuronide This compound Glucuronide This compound->Glucuronide Glucuronidation Isomer Isomerization Products This compound->Isomer Isomerization Oxidation Oxidation Products This compound->Oxidation Oxidation Reduction Reduction Products This compound->Reduction Reduction

Figure 1: Metabolic Pathways of this compound.

Quantitative Analysis of this compound and its Metabolites

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. The following tables summarize key quantitative data from studies in humans, highlighting the differences based on the route of administration.

Table 1: Urinary Excretion of this compound and this compound-4'-O-Sulfate in Humans

Administration RouteDoseUnchanged this compound (% of dose)This compound-4'-O-Sulfate (% of dose)Reference
Oral 2 mg (racemic)31.8 ± 1.948.2 ± 7.3
Intravenous 0.5 mg (racemic)64.2 ± 7.112.0 ± 3.1
Inhaled 1.2 mg (racemic)Varies (dependent on swallowed fraction)Varies

Table 2: Enantioselective Pharmacokinetics of this compound in Humans after Oral and Intravenous Administration

ParameterRoute(R)-Salbutamol(S)-SalbutamolReference
Bioavailability (%) Oral30 ± 771 ± 9
Clearance (L/h/kg) Intravenous0.62 ± 0.180.39 ± 0.12
Terminal Half-life (h) Intravenous2.00 ± 0.492.85 ± 0.83
Urinary Excretion (unchanged, %) Oral8 ± 432 ± 11
Urinary Excretion (unchanged, %) Intravenous46 ± 855 ± 11

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of this compound and its metabolites heavily rely on advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS).

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances from biological matrices like urine and plasma.

Urine Sample Preparation for LC-MS/MS Analysis:

  • Enzymatic Hydrolysis (for total this compound quantification): To 1 mL of urine, add 1 mL of phosphate buffer (pH 7), 50 μL of an internal standard solution (e.g., Terbutaline), and 25 μL of β-glucuronidase. Incubate at 50°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analytes with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Plasma Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to denature and remove proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Analysis: The resulting supernatant containing the analytes can be directly injected into the LC-MS/MS system or subjected to further cleanup by SPE.

Analytical Instrumentation and Conditions

High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (MS/MS):

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites. For the separation of enantiomers, a chiral stationary phase, such as one based on teicoplanin, is employed.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Precursor-to-product ion transitions specific for this compound and its metabolites are monitored.

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS):

This high-resolution mass spectrometry technique is invaluable for the identification of novel metabolites. It provides accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of unknown compounds.

Experimental_Workflow cluster_invivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Dosing Drug Administration (Oral, IV, Inhaled) Sampling Biological Sample Collection (Urine, Plasma, Feces) Dosing->Sampling Hydrolysis Enzymatic Hydrolysis (Optional) Sampling->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sampling->Extraction Hydrolysis->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS or UHPLC-QTOF-MS Analysis Evaporation->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Quantification Quantification & Pharmacokinetic Analysis LCMS->Quantification

Figure 2: Experimental Workflow for In Vivo Metabolite Identification.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to bronchodilation.

  • Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.

  • G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.

Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 3: this compound Signaling Pathway.

Conclusion

The study of this compound metabolism is a dynamic field. While sulfation remains the primary metabolic pathway, the recent discovery of additional metabolites through advanced analytical techniques has expanded our understanding of its biotransformation. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge on this compound metabolism, quantitative data, and the experimental protocols essential for its investigation. A thorough understanding of these aspects is critical for the continued safe and effective use of this important therapeutic agent.

References

The Pharmacokinetics of Inhaled Salbutamol: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of inhaled salbutamol in various animal models, a critical component in the preclinical assessment of this widely used bronchodilator. Understanding the absorption, distribution, metabolism, and excretion (ADME) of inhaled this compound is paramount for the development of novel respiratory therapies and for establishing the safety and efficacy of generic formulations. This document synthesizes key pharmacokinetic data, details experimental methodologies from published studies, and presents logical workflows to aid in the design and interpretation of future preclinical research.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of inhaled this compound across different animal species as reported in the scientific literature. These values are essential for inter-species comparison and for the extrapolation of preclinical findings to human clinical scenarios.

Table 1: Plasma Pharmacokinetic Parameters of Inhaled this compound in Various Animal Models

Animal ModelDoseCmax (ng/mL)Tmax (h)Terminal Half-life (h)Bioavailability (%)Reference
Horse 1000 µg (racemic)(S)-salbutamol: Not explicitly stated, but (S):(R) ratio of 1.14 for CmaxNot explicitly statedNot explicitly statedNot explicitly stated[1][2]
Horse 0.5 mg (total dose: 4 mg over 2 days)0.12 ± 0.060.29 ± 0.176.0619.0[3][4][5]

Table 2: Tissue and Fluid Concentrations of Inhaled this compound in Animal Models

Animal ModelDoseTissue/FluidTime PointConcentration (ng/g or ng/mL)Reference
Mouse (CD-1, Male) Not specifiedPlasma0.25 hLower than at 0.5 h
Lung0.25 hHighest concentration
Horse 1000 µg (racemic)Pulmonary Epithelial Lining Fluid (PELF)2 min(R)-salbutamol: 389 ± 189
(S)-salbutamol: 378 ± 177
15 minReduced by approx. 50% from initial
Central Lung Tissue20 min(R)-salbutamol: 875 ± 945
(S)-salbutamol: 877 ± 955
Peripheral Lung Tissue25 min(R)-salbutamol: 49.5 ± 12
(S)-salbutamol: 50.9 ± 12

Detailed Experimental Protocols

The accurate assessment of this compound pharmacokinetics relies on robust and well-defined experimental protocols. This section details the methodologies employed in key studies, providing a framework for designing future preclinical investigations.

Animal Models and Drug Administration
  • Mice (CD-1, Male):

    • Administration: Nose-only inhalation exposure using an inExpose™ instrument. This system allows for the direct delivery of the aerosolized drug to the respiratory tract, minimizing oral ingestion.

  • Horses (Thoroughbred):

    • Administration: A metered-dose inhaler (Ventolin™ Evohaler) is commonly used. For consistent delivery, a spacer device adapted for equine use is often employed. The dose is typically administered as a specific number of actuations to achieve the target dose.

  • Dogs and Cats:

    • Administration: Metered-dose inhalers with a spacer and a facemask (e.g., AeroKat™ for cats) are the standard for administration in companion animals. The animal is allowed to breathe through the mask for a set number of breaths to ensure dose inhalation.

  • Rats:

    • Administration: Nebulization is a common method for rats. A 0.5% this compound solution is diluted in saline and delivered via a nebulizer with a particle size of 0.5-5 micrometers to ensure deep lung penetration.

  • Sheep:

    • Administration: Metered-dose inhalers are used for drug delivery in sheep models of airway disease.

Sample Collection and Processing
  • Blood (Plasma):

    • Blood samples are typically collected at predetermined time points post-inhalation via appropriate venous access (e.g., jugular vein in horses).

    • Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Plasma is separated by centrifugation and stored frozen (e.g., -20°C or -80°C) until analysis.

  • Lung Tissue:

    • At the end of the study, animals are euthanized, and lung tissue is harvested.

    • In some larger animal models like horses, endoscopic bronchial biopsies and percutaneous pulmonary biopsies can be taken at different time points.

    • Tissue samples are weighed, homogenized, and then processed for drug extraction.

  • Pulmonary Epithelial Lining Fluid (PELF):

    • In horses, PELF can be sampled using a swab-based method. A sheathed cotton swab is passed through an endoscope into the trachea to absorb the fluid. The collected fluid is then extracted from the swab for analysis.

Analytical Methodology
  • Quantification of this compound:

    • Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in biological matrices.

    • Sample Preparation: A liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is typically performed to isolate this compound and an internal standard from the biological matrix.

    • Chromatography: A C18 reversed-phase column is commonly used for separation.

    • Mass Spectrometry: Detection is achieved using multiple reaction monitoring (MRM) mode, which provides high selectivity.

    • Enantioselective Analysis: To differentiate between the (R)- and (S)-enantiomers of this compound, a chiral separation method is required, often employing a specific chiral column in the HPLC system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for a pharmacokinetic study.

This compound Signaling Pathway

Salbutamol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

Caption: Mechanism of action of this compound leading to bronchodilation.

Experimental Workflow for Inhaled this compound Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Rat, Dog, Horse) Dose_Administration Inhaled this compound Administration Animal_Selection->Dose_Administration Sample_Collection Timed Sample Collection (Blood, Lung Tissue, PELF) Dose_Administration->Sample_Collection Sample_Processing Sample Processing (Extraction, Cleanup) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Modeling Report Data Interpretation and Reporting PK_Modeling->Report

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of inhaled this compound.

References

Enantioselective Metabolism of Salbutamol in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol, a widely used chiral β2-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease, is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is considered less active and may contribute to adverse effects. The stereoselective metabolism of this compound, particularly in the liver, is a critical factor influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the enantioselective metabolism of this compound in liver microsomes, focusing on the key enzymatic pathways, experimental protocols for in vitro assessment, and quantitative analysis of enantiomers and their metabolites.

Introduction

The differential metabolism of drug enantiomers can lead to significant differences in their efficacy and safety profiles. In the case of this compound, the (R)- and (S)-enantiomers exhibit distinct metabolic fates, primarily driven by phase II conjugation reactions in the liver. Understanding the specifics of this enantioselective metabolism is paramount for optimizing drug therapy and developing enantiopure formulations. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes, serve as a valuable in vitro model for studying these metabolic pathways.

Metabolic Pathways of this compound Enantiomers

The primary route of this compound metabolism is sulfate conjugation, catalyzed by sulfotransferase enzymes (SULTs). To a lesser extent, cytochrome P450 (CYP) enzymes may also be involved in its biotransformation.

Sulfation: The Major Metabolic Route

The sulfation of this compound is highly stereoselective, with the (R)-enantiomer being the preferred substrate for the phenol sulfotransferase SULT1A3. This results in a faster clearance of the therapeutically active (R)-salbutamol compared to the (S)-enantiomer. The primary metabolite formed is this compound-4'-O-sulfate.

Cytochrome P450-Mediated Oxidation

While sulfation is the dominant pathway, some studies suggest the involvement of CYP enzymes, such as CYP3A4, in the metabolism of this compound, although this is considered a minor route. The contribution of CYP-mediated metabolism to the overall clearance of this compound enantiomers is generally low compared to sulfation.

Quantitative Data on Enantioselective Metabolism

The stereoselectivity of this compound metabolism is evident from the kinetic parameters of the enzymes involved. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters for the Sulfation of this compound Enantiomers by SULT1A3 Allozymes

SULT1A3 AllozymeSubstrateKm (μM)Vmax (nmol/min/mg)Vmax/Km (nmol/min/mg/μM)
Wild-typeRacemic this compound54.07 ± 3.4734.27 ± 1.290.63
P101HRacemic this compound54.26 ± 4.29--
R144CRacemic this compound57.75 ± 5.51--
Data from a study on the impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of this compound. The study used racemic this compound as the substrate and did not distinguish between the sulfation of (R)- and (S)-salbutamol in the kinetic assays presented in this specific table[1].

Table 2: S/R Ratios of this compound and its Metabolites in Liver Cells

SampleS/R Ratio
This compound in extracellular medium0.99 - 1.10
This compound inside liver cells~10 times greater than extracellular
This compound metabolites inside liver cells1.91 - 2.14
Data from a study investigating the enantiomeric biotransformation of this compound in HepG2 liver cells[2].

Experimental Protocols

This section outlines a detailed methodology for studying the enantioselective metabolism of this compound in human liver microsomes.

Materials and Reagents
  • Human Liver Microsomes (pooled, from a reputable supplier)

  • (R)-Salbutamol and (S)-Salbutamol standards

  • Racemic this compound

  • (R)-Salbutamol-4'-O-sulfate and (S)-Salbutamol-4'-O-sulfate standards

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Incubation of this compound with Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4).

  • Substrate Addition: Add the test substrate ((R)-salbutamol, (S)-salbutamol, or racemic this compound) to the incubation mixture. A range of concentrations should be used to determine kinetic parameters.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction:

    • For sulfation studies , initiate the reaction by adding PAPS (final concentration typically 20-50 µM).

    • For oxidative metabolism studies , initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis by chiral HPLC-MS/MS.

Analytical Method: Chiral HPLC-MS/MS
  • Chromatographic Separation:

    • Column: A chiral stationary phase, such as a teicoplanin-based column (e.g., Chirobiotic T), is essential for the separation of this compound enantiomers and their sulfated metabolites.

    • Mobile Phase: A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic modifier (e.g., methanol or acetonitrile) is typically used.

    • Flow Rate: A flow rate of approximately 0.3-0.5 mL/min is common.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is suitable for the detection of this compound and its metabolites.

    • Detection Mode: Selected Reaction Monitoring (SRM) should be used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte.

      • This compound: m/z 240.2 → 148.1

      • This compound-4'-O-sulfate: m/z 320.1 → 222.1

    • Quantification: Generate calibration curves using authentic standards of (R)- and (S)-salbutamol and their respective sulfated metabolites to quantify their concentrations in the incubation samples.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

metabolic_pathway cluster_enantiomers This compound Enantiomers cluster_liver Liver Metabolism cluster_metabolites Metabolites R_this compound (R)-Salbutamol (Active) SULT1A3 SULT1A3 R_this compound->SULT1A3 Preferential Sulfation CYP3A4 CYP3A4 (minor) R_this compound->CYP3A4 S_this compound (S)-Salbutamol (Less Active) S_this compound->SULT1A3 Slower Sulfation S_this compound->CYP3A4 R_Sulfate (R)-Salbutamol-4'-O-Sulfate SULT1A3->R_Sulfate S_Sulfate (S)-Salbutamol-4'-O-Sulfate SULT1A3->S_Sulfate Oxidative_Metabolites Oxidative Metabolites CYP3A4->Oxidative_Metabolites

Enantioselective metabolic pathways of this compound in the liver.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis start Start: Prepare Incubation Mixture (Liver Microsomes, Buffer) add_substrate Add this compound Enantiomer start->add_substrate pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate initiate Initiate Reaction (Add PAPS or NADPH) pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge hplc_ms Chiral HPLC-MS/MS Analysis centrifuge->hplc_ms quantify Quantify Enantiomers and Metabolites hplc_ms->quantify

Workflow for in vitro metabolism of this compound in liver microsomes.

Conclusion

The enantioselective metabolism of this compound in liver microsomes is a critical determinant of its pharmacokinetic profile. The preferential sulfation of the active (R)-enantiomer by SULT1A3 leads to its faster elimination. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the stereoselective metabolism of this compound and other chiral drugs. A thorough understanding of these processes is essential for the rational design of new therapies and the optimization of existing ones.

References

Preclinical Toxicology of Salbutamol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm in respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to relax bronchial smooth muscle, leading to bronchodilation. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing key findings from acute, sub-chronic, chronic, genetic, reproductive, and carcinogenicity studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the non-clinical safety profile of this important medication.

Mechanism of Action and Signaling Pathway

This compound selectively binds to β2-adrenergic receptors, which are G-protein coupled receptors predominantly found on the surface of airway smooth muscle cells.[1] This binding initiates a signaling cascade that results in bronchodilation.

The activation of the β2-adrenergic receptor by this compound leads to the stimulation of the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase. These events ultimately result in the relaxation of bronchial smooth muscle and bronchodilation.[1]

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor G_Protein Gs Protein Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_Reduction Reduced Intracellular Calcium (Ca2+) PKA->Ca_Reduction leads to Bronchodilation Bronchodilation Ca_Reduction->Bronchodilation results in

Caption: this compound's β2-adrenergic signaling pathway leading to bronchodilation.

Data Presentation of Preclinical Toxicology Studies

The following tables summarize the quantitative data from various preclinical toxicology studies of this compound.

Table 1: Acute Toxicity
SpeciesRoute of AdministrationLD50Reference
RatOral>5000 mg/kg[1]
RabbitDermal>5000 mg/kg[1]
Table 2: Repeat-Dose Toxicity
SpeciesDurationRoute of AdministrationNOAELKey Findings at LOAEL/Adverse Effect LevelsReference
Rat2 weeksInhalation12 µg/kg/dayIncreased heart rate at 22 µg/kg/day.
Rat2 yearsOral (dietary)Not explicitly statedDose-related increase in benign leiomyomas of the mesovarium at 2, 10, and 50 mg/kg/day. Growth of salivary gland, enlargement of the Harderian gland, and an increase in colloid in the pituitary. Increases in heart weights with inflammation, muscle fiber hypertrophy, and focal myocardial necrosis and fibrosis.
Dog2 weeksInhalation< 9 µg/kg/dayIncreased heart rate and decreased plasma potassium at 9 µg/kg/day. Tachycardia and flushing of the skin were also observed.
Table 3: Carcinogenicity
SpeciesStrainSexRouteTarget SiteTD50 (mg/kg/day)Reference
RatSprague-DawleyFemaleOral (dietary)Mesovarium (leiomyoma)40
Table 4: Genotoxicity
TestSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium TA1537, TA1538, TA98; E. coli WP2, WP2uvrA, WP67With and withoutNegative
In vitro Chromosomal AberrationNot specifiedNot specifiedNot mutagenic
In vivo Micronucleus AssayMouse (AH1 strain)N/ANegative (up to 200 mg/kg intraperitoneal)
Table 5: Reproductive and Developmental Toxicity
SpeciesRouteEffectDoseReference
MouseNot specifiedCleft palateNot specified
RatOralNo evidence of impaired fertilityUp to 50 mg/kg/day
RabbitNot specifiedNo malformations reportedNot specified

Experimental Protocols

Detailed methodologies for key preclinical toxicology experiments are outlined below, based on established OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Experimental Workflow:

OECD_423_Workflow Start Start Dose_Selection Select Starting Dose (5, 50, 300, or 2000 mg/kg) Start->Dose_Selection Dose_Group1 Dose Group 1 (3 animals of one sex) Dose_Selection->Dose_Group1 Observe1 Observe for 14 days (Mortality and Clinical Signs) Dose_Group1->Observe1 Decision1 Outcome? Observe1->Decision1 Stop Stop Test (Classify Substance) Decision1->Stop < 2 deaths or 2-3 deaths (confirmatory) Dose_Lower Dose at Lower Level Decision1->Dose_Lower 3 deaths Dose_Higher Dose at Higher Level Decision1->Dose_Higher 0-1 death Dose_Group_Next Dose Next Group (3 animals) Dose_Lower->Dose_Group_Next Dose_Higher->Dose_Group_Next Observe_Next Observe for 14 days Dose_Group_Next->Observe_Next Decision_Next Outcome? Observe_Next->Decision_Next Decision_Next->Stop

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Methodology:

  • Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

  • Dose Levels: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Procedure: The test is conducted in a stepwise manner, with each step using 3 animals of a single sex. The outcome of each step determines the next step:

    • If mortality is observed, the test is stopped, and the substance is classified.

    • If no mortality occurs, the next higher dose level is used.

    • If unexpected mortality occurs at a low dose, the test is repeated at a lower dose.

  • Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observations: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a 28-day period.

Methodology:

  • Animals: Typically, young, healthy rats.

  • Dose Groups: At least three dose groups and a control group are used. Each group consists of at least 5 males and 5 females.

  • Dose Administration: The test substance is administered orally by gavage daily for 28 days.

  • Observations:

    • Clinical Observations: Conducted daily.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Performed at the end of the study.

    • Ophthalmological Examination: Conducted before the start and at the end of the study.

  • Pathology: All animals are subjected to a full gross necropsy. Histopathological examination is performed on the control and high-dose groups.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

Objective: To identify agents that cause structural chromosome aberrations in cultured mammalian cells.

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (e.g., S9 mix from rat liver).

  • Test Concentrations: At least three analyzable concentrations of the test substance are evaluated.

  • Procedure:

    • Cell cultures are exposed to the test substance.

    • At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid).

    • Cells are harvested, stained, and metaphase cells are analyzed microscopically for chromosomal aberrations.

  • Analysis: The number and types of structural chromosomal aberrations are recorded. A statistically significant, dose-related increase in the number of cells with aberrations indicates a positive result.

Conclusion

The preclinical toxicology profile of this compound indicates a low order of acute toxicity. Repeat-dose studies have identified the cardiovascular system as a target organ, with effects such as tachycardia being observed. In rats, long-term exposure has been associated with the development of benign mesovarian leiomyomas, a finding considered to be a class effect for β-agonists and of questionable relevance to humans at therapeutic doses. This compound is not considered to be genotoxic based on a battery of in vitro and in vivo assays. Developmental toxicity studies have shown a potential for cleft palate formation in mice at high doses, another finding that is considered a class effect for β-agonists, while no teratogenic effects have been observed in rats or rabbits. Overall, the preclinical data support the safety of this compound for its intended clinical use, with the recognized and manageable cardiovascular side effects being the primary toxicological concern. This guide provides a foundational understanding for professionals involved in the ongoing research and development of respiratory therapeutics.

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of Salbutamol Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Salbutamol, a selective β2-adrenergic receptor agonist, is a chiral drug widely used in the treatment of asthma and other respiratory diseases. The pharmacological activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is reported to have some adverse effects. Therefore, the enantioselective analysis of this compound is crucial for pharmaceutical quality control and pharmacokinetic studies. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and low sample and reagent consumption. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using capillary electrophoresis, with a focus on methods employing cyclodextrins as chiral selectors.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the chiral separation of this compound enantiomers by capillary electrophoresis.

Table 1: Separation Conditions and Migration Times

Chiral SelectorBackground Electrolyte (BGE)Applied Voltage (kV)Temperature (°C)(R)-Salbutamol Migration Time (min)(S)-Salbutamol Migration Time (min)
Heptakis (2,6-di-O-methyl)-β-cyclodextrin40 mM Tris (pH 2.5)15Not Specified13.74[1]13.98[1]
Carboxymethyl-β-cyclodextrin (CM-β-CD)25 mM acetate buffer (pH 5.0)2025Approx. 2 (for both)[2]Approx. 2 (for both)[2]
Dermatan SulfateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Separation Performance

Chiral SelectorResolution (Rs)Linearity Range (racemic this compound)
Heptakis (2,6-di-O-methyl)-β-cyclodextrin3.09[1]1-40 µg/mL
Carboxymethyl-β-cyclodextrin (CM-β-CD)Not SpecifiedNot Specified
Dermatan SulfateNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed methodologies for the chiral separation of this compound enantiomers by capillary electrophoresis based on established methods.

Protocol 1: Using Heptakis (2,6-di-O-methyl)-β-cyclodextrin

This protocol is based on the method described by E. Azpitarte et al..

1. Instrumentation and Capillary:

  • Instrument: A standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary, typically 50-75 µm internal diameter and 30-60 cm total length.

  • Detection Wavelength: 210 nm.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 40 mM Tris buffer. Adjust the pH to 2.5 with phosphoric acid.

  • Chiral Selector: Heptakis (2,6-di-O-methyl)-β-cyclodextrin. The optimal concentration should be determined empirically but a starting point of 10-20 mM can be used.

  • Sample Solution: Prepare a stock solution of racemic this compound in water or BGE. Dilute to the desired concentration (e.g., within the linear range of 1-40 µg/mL).

  • Capillary Conditioning Solutions: 0.1 M Sodium hydroxide (NaOH), deionized water.

3. Experimental Procedure:

  • Capillary Conditioning (New Capillary):

    • Rinse the capillary with 0.1 M NaOH for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Equilibrate with the BGE (containing the chiral selector) for at least 15 minutes.

  • Pre-run Conditioning (between injections):

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Equilibrate with the BGE for 3-5 minutes.

  • Sample Injection:

    • Inject the sample solution using hydrodynamic injection (e.g., 50 mbar for 5 seconds). The injection parameters may need optimization depending on the instrument and desired sensitivity.

  • Electrophoretic Separation:

    • Apply a voltage of 15 kV. The polarity will depend on the charge of the analyte at the working pH (at pH 2.5, this compound is cationic, so the cathode should be at the detection end).

  • Data Analysis:

    • Record the electropherogram. The migration times for (R)-salbutamol and (S)-salbutamol should be approximately 13.74 min and 13.98 min, respectively, with a resolution of about 3.09.

Protocol 2: Using Carboxymethyl-β-cyclodextrin (CM-β-CD)

This protocol provides a faster separation method as described by M. E. Díaz-García et al..

1. Instrumentation and Capillary:

  • Instrument: A standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary.

  • Detection Wavelength: 210 nm.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 25 mM acetate buffer. Adjust the pH to 5.0.

  • Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD) at a concentration of 13.1 mg/mL.

  • Sample Solution: Dissolve the sample containing racemic this compound in dimethyl sulfoxide (DMSO) and then dilute with the BGE.

  • Capillary Conditioning Solutions: 0.1 M Sodium hydroxide (NaOH), deionized water.

3. Experimental Procedure:

  • Capillary Conditioning: Follow the same procedure as in Protocol 1.

  • Pre-run Conditioning: Follow the same procedure as in Protocol 1.

  • Sample Injection:

    • Inject the sample solution hydrodynamically.

  • Electrophoretic Separation:

    • Apply a voltage of 20 kV at a controlled temperature of 25°C.

  • Data Analysis:

    • Record the electropherogram. The enantiomers of this compound should be separated in approximately 2 minutes. Note that matrix components in pharmaceutical preparations can affect migration times.

Visualizations

Experimental Workflow for Chiral Separation of this compound by CE

G cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Prepare Background Electrolyte (BGE) with Chiral Selector Cap_prep Capillary Conditioning (NaOH, Water, BGE) BGE->Cap_prep Sample Prepare this compound Sample Solution Injection Sample Injection (Hydrodynamic) Sample->Injection Cap_prep->Injection Separation Apply Voltage (e.g., 15-20 kV) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Electropherogram Record Electropherogram Detection->Electropherogram Quantification Quantify Enantiomers (Migration Time, Peak Area) Electropherogram->Quantification Resolution Calculate Resolution Quantification->Resolution

Caption: Workflow for chiral CE separation of this compound.

Logical Relationship of Key Parameters in Chiral CE Separation

G cluster_params Method Parameters cluster_outcomes Separation Outcomes CS Chiral Selector (Type & Concentration) MT Migration Time CS->MT affects Res Resolution CS->Res affects BGE Background Electrolyte (pH, Concentration) BGE->MT affects BGE->Res affects Voltage Applied Voltage Voltage->MT affects Eff Efficiency Voltage->Eff affects Temp Temperature Temp->MT affects Temp->Res affects

Caption: Key parameters influencing chiral CE separation.

References

Application Notes and Protocols: Salbutamol ELISA Kit for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is widely used as a bronchodilator for the treatment of asthma and other respiratory diseases. Its use in livestock as a growth promoter is prohibited in many countries due to potential risks to human health.[1] Consequently, sensitive and specific methods for the detection and quantification of this compound in various biological matrices are crucial for both research and regulatory purposes. This this compound ELISA (Enzyme-Linked Immunosorbent Assay) kit offers a rapid, high-throughput, and cost-effective method for the quantitative determination of this compound in diverse samples.[2] The assay is based on the principle of competitive ELISA, which is well-suited for the detection of small molecules like this compound.[3][4][5]

Principle of the Assay

This this compound ELISA kit is a competitive immunoassay. The microtiter plate is pre-coated with a this compound-protein conjugate. During the assay, this compound present in the sample or standard competes with the immobilized this compound for binding to a limited number of specific anti-Salbutamol antibodies. A horseradish peroxidase (HRP) conjugated secondary antibody is then added, which binds to the primary antibody. After a washing step, a substrate solution is added, and the color development is initiated by the HRP enzyme. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of this compound in the samples is then determined by comparing their absorbance with a standard curve generated from known concentrations of this compound.

Competitive ELISA Workflow

ELISA_Workflow cluster_steps Assay Steps cluster_principle Competitive Binding Principle Start Start: Pre-coated Plate Add_Sample 1. Add Sample/ Standard Start->Add_Sample Add_Antibody 2. Add Anti-Salbutamol Antibody Add_Sample->Add_Antibody Incubate1 3. Incubate Add_Antibody->Incubate1 High_Sal High this compound in Sample: Less antibody binds to plate, Low signal Low_Sal Low this compound in Sample: More antibody binds to plate, High signal Wash1 4. Wash Incubate1->Wash1 Add_HRP 5. Add HRP-Conjugate Wash1->Add_HRP Incubate2 6. Incubate Add_HRP->Incubate2 Wash2 7. Wash Incubate2->Wash2 Add_Substrate 8. Add Substrate Wash2->Add_Substrate Incubate3 9. Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop 10. Add Stop Solution Incubate3->Add_Stop Read_Plate 11. Read Plate at 450 nm Add_Stop->Read_Plate End End: Data Analysis Read_Plate->End

Caption: A diagram illustrating the sequential steps of the competitive ELISA workflow for this compound detection.

Performance Characteristics

The performance of the this compound ELISA kit is summarized in the tables below. These characteristics are typical and may vary slightly between lots.

Table 1: Assay Performance

ParameterValue
Assay TypeCompetitive ELISA
Sample TypesUrine, Tissue (Muscle, Liver), Feed, Serum
Detection Range0.1 - 8.1 ng/mL (ppb)
Sensitivity≤ 0.1 ng/mL
Assay DurationApproximately 45 - 60 minutes
Storage2-8°C
Shelf Life12 months

Table 2: Cross-Reactivity

CompoundCross-Reactivity (%)
This compound100
Clenbuterol< 5
Ractopamine< 0.1
Terbutaline< 1
Dobutamine Hydrochloride~7.2
Epinephrine< 0.1
Isoprenaline< 1

Table 3: Sample Recovery Rates

Sample TypeRecovery Rate (%)
Urine90 ± 10
Muscle80 ± 15
Feed80 ± 15
Liver80 ± 15
Serum90 - 101

Kit Components

ComponentQuantity
Microtiter Plate (96 wells)1 plate
This compound Standards (0, 0.1, 0.3, 0.9, 2.7, 8.1 ng/mL)6 vials
Anti-Salbutamol Antibody1 vial
HRP-Conjugate1 vial
Substrate A1 vial
Substrate B1 vial
Stop Solution1 vial
20x Wash Buffer1 bottle
10x Reconstitution Buffer1 bottle
Plate Sealer2 sheets
Instruction Manual1

Experimental Protocols

A. Reagent Preparation

  • Wash Buffer (1x): Dilute the 20x Wash Buffer with deionized water at a 1:19 ratio (e.g., 20 mL of 20x Wash Buffer + 380 mL of deionized water).

  • Reconstitution Buffer (1x): Dilute the 10x Reconstitution Buffer with deionized water at a 1:9 ratio (e.g., 10 mL of 10x Reconstitution Buffer + 90 mL of deionized water).

  • This compound Standards: The standards are ready to use.

  • Bring all reagents to room temperature (20-25°C) before use.

B. Sample Preparation

Note: The following are general guidelines. Optimization may be required for specific sample types.

  • Urine:

    • Centrifuge fresh urine at 4000 rpm for 5 minutes to remove any sediment.

    • Take the supernatant for analysis. If the this compound concentration is expected to be high, dilute the sample with 1x Reconstitution Buffer.

  • Tissue (Muscle, Liver):

    • Homogenize 2 g of the tissue sample.

    • Add 6 mL of 1x Reconstitution Buffer.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • Feed:

    • Grind the feed sample to a fine powder.

    • Weigh 1 g of the powdered sample and add 10 mL of methanol.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Take 1 mL of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the residue with 1 mL of 1x Reconstitution Buffer.

    • Vortex and use the solution for the assay.

  • Serum:

    • Collect blood and allow it to clot.

    • Centrifuge at 3000 rpm for 10 minutes to separate the serum.

    • Use the serum directly for the assay. If necessary, dilute with 1x Reconstitution Buffer.

C. Assay Procedure

  • Secure the desired number of coated wells in the plate holder.

  • Add 50 µL of each standard or prepared sample to the appropriate wells.

  • Add 50 µL of the Anti-Salbutamol Antibody to each well.

  • Gently mix by tapping the plate. Cover the plate with a plate sealer and incubate for 30 minutes at 25°C.

  • Wash the plate 4 times with 250 µL of 1x Wash Buffer per well. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on a clean paper towel.

  • Add 50 µL of HRP-Conjugate to each well.

  • Cover the plate and incubate for 15 minutes at 25°C.

  • Repeat the washing step as described in step 5.

  • Add 50 µL of Substrate A and 50 µL of Substrate B to each well.

  • Gently mix and incubate in the dark for 15 minutes at 25°C for color development.

  • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.

D. Data Analysis

  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of binding for each standard and sample using the following formula:

    • % B/B0 = (Absorbance of Standard or Sample / Absorbance of Zero Standard (B0)) x 100

  • Plot a standard curve of the percentage of binding (% B/B0) versus the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their percentage of binding from the standard curve.

  • Account for any dilution factors used during sample preparation.

Mechanism of Action of this compound

This compound exerts its effects by acting as a selective agonist for β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

This compound Signaling Pathway

Salbutamol_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor (GPCR) This compound->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_Phosphorylation ↓ Myosin Light Chain Phosphorylation PKA->Myosin_Phosphorylation Leads to Ca_Concentration ↓ Intracellular Ca²⁺ PKA->Ca_Concentration Leads to Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_Phosphorylation->Bronchodilation Ca_Concentration->Bronchodilation

Caption: The signaling cascade initiated by this compound binding to the β2-adrenergic receptor, leading to bronchodilation.

Upon binding, the receptor undergoes a conformational change, activating the associated Gs protein. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular levels of cAMP activate Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. These events collectively result in the relaxation of airway smooth muscle, causing bronchodilation.

References

Application Notes and Protocols for Salbutamol Administration in a Murine Model of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Murine models of asthma are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the relief of asthma symptoms. This document provides detailed protocols for the administration and evaluation of this compound in a commonly used ovalbumin (OVA)-induced murine model of allergic asthma.

Core Concepts

The experimental workflow involves three main stages:

  • Induction of Allergic Airway Inflammation: Mice are sensitized and subsequently challenged with ovalbumin to induce an asthma-like phenotype.

  • Therapeutic Intervention: this compound is administered to the asthmatic mice.

  • Outcome Assessment: The effects of this compound on airway hyperresponsiveness, airway inflammation, and lung pathology are evaluated.

Data Presentation

Table 1: this compound Dosage and Administration
Administration RouteDosageTiming of AdministrationReference
Intravenous (acute)1.2 mg/kg15 minutes before methacholine challenge[1]
Osmotic minipump (chronic)0.5 mg/kg/dayContinuous delivery over 28 days[1]
Subcutaneous (chronic)5 mg/kgDaily for several weeks (in a different disease model, but provides a relevant dosage)[2]
Table 2: Ovalbumin-Induced Asthma Model Parameters
ParameterConcentration/DoseRouteSchedule
Sensitization
Ovalbumin (OVA)10-100 µgIntraperitoneal (i.p.)Days 0, 7, and 14[3][4]
Adjuvant (Aluminum Hydroxide)1-4 mgIntraperitoneal (i.p.)Co-administered with OVA
Challenge
Ovalbumin (OVA)1-2% in saline (w/v)Aerosol/Nebulization30 minutes daily on days 21-27 or for several consecutive days
Table 3: Methacholine Challenge Parameters for Airway Hyperresponsiveness Assessment
ParameterConcentration/DoseAdministration Method
Methacholine (MCh)Increasing doses from 0 to 50 mg/mLAerosolized/nebulized into the ventilation circuit or administered intravenously
MeasurementPulmonary resistance (RL) or Enhanced pause (Penh)Invasive plethysmography (FlexiVent) or whole-body plethysmography

Experimental Protocols

Protocol 1: Induction of Ovalbumin (OVA)-Induced Allergic Airway Inflammation

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline

  • 6-8 week old BALB/c or C57BL/6 mice

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1% aluminum hydroxide in a total volume of 200 µL saline.

    • For control groups, administer i.p. injections of saline with alum or saline alone.

  • Challenge:

    • From day 21 to day 27, challenge the sensitized mice with aerosolized 1% OVA in saline for 30 minutes daily.

    • Place the mice in a whole-body plethysmography chamber or a similar exposure chamber connected to a nebulizer.

    • Challenge control groups with aerosolized saline.

Protocol 2: Administration of this compound

A. Acute Administration (Intravenous)

Materials:

  • This compound sulfate (Sigma-Aldrich)

  • Sterile saline

  • 27-30 gauge needles and syringes

Procedure:

  • Prepare a stock solution of this compound in sterile saline.

  • 15 minutes prior to the assessment of airway hyperresponsiveness, administer a single intravenous (i.v.) bolus of this compound at a dose of 1.2 mg/kg.

  • Administer a corresponding volume of saline to the vehicle control group.

B. Chronic Administration (Osmotic Minipump)

Materials:

  • This compound sulfate

  • Alzet® osmotic minipumps (e.g., Model 2004 for 28-day delivery)

  • Sterile saline

  • Surgical instruments for subcutaneous implantation

Procedure:

  • Prepare the this compound solution to be loaded into the osmotic minipumps according to the manufacturer's instructions to achieve a delivery rate of 0.5 mg/kg/day.

  • Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice under anesthesia.

  • The pumps will continuously deliver this compound for the specified duration (e.g., 28 days).

Protocol 3: Assessment of Airway Hyperresponsiveness (AHR)

Materials:

  • Acetyl-β-methylcholine chloride (Methacholine, MCh) (Sigma-Aldrich)

  • Sterile saline

  • Small animal ventilator (e.g., FlexiVent) or whole-body plethysmograph

Procedure:

  • 24-48 hours after the final OVA challenge, assess AHR.

  • Invasive Measurement (FlexiVent):

    • Anesthetize the mouse, perform a tracheostomy, and connect the trachea to a small animal ventilator.

    • Measure baseline airway resistance (Raw).

    • Expose the mouse to aerosolized saline followed by increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).

    • Measure airway resistance after each methacholine dose.

  • Non-invasive Measurement (Whole-Body Plethysmography):

    • Place conscious, unrestrained mice in the plethysmography chambers.

    • Measure baseline enhanced pause (Penh).

    • Expose the mice to aerosolized saline followed by increasing concentrations of aerosolized methacholine.

    • Record Penh values for 3 minutes after each nebulization.

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Tracheal cannula (e.g., 18-22 gauge)

  • Hemocytometer or automated cell counter

  • Cytospin and slides

  • Staining reagents (e.g., Diff-Quik or May-Grünwald Giemsa)

Procedure:

  • Immediately after AHR measurement, euthanize the mice.

  • Expose the trachea and make a small incision.

  • Insert a cannula into the trachea and secure it.

  • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate the fluid. Repeat this process two to three times.

  • Pool the recovered bronchoalveolar lavage fluid (BALF).

  • Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.

Protocol 5: Histological Analysis of Lung Inflammation

Materials:

  • 4% paraformaldehyde (PFA) or 10% neutral buffered formalin

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

Procedure:

  • After BAL, perfuse the lungs with PBS to remove blood.

  • Inflate the lungs with 4% PFA or 10% formalin at a constant pressure (e.g., 25 cmH2O).

  • Excise the lungs and immerse them in the same fixative overnight.

  • Process the fixed lung tissue through an ethanol series and xylene, and then embed in paraffin.

  • Cut 4-5 µm thick sections using a microtome.

  • Stain sections with H&E to assess peribronchial and perivascular inflammation and with PAS to identify mucus-producing goblet cells.

  • Score the inflammation and goblet cell hyperplasia semi-quantitatively under a microscope by a blinded observer.

Visualizations

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow cluster_induction Asthma Induction cluster_intervention Intervention cluster_assessment Outcome Assessment (Day 28) Sensitization Sensitization (i.p. OVA/Alum) Days 0, 7, 14 Challenge Challenge (Aerosolized OVA) Days 21-27 Sensitization->Challenge Treatment This compound Administration (e.g., acute i.v. or chronic pump) Challenge->Treatment AHR Airway Hyperresponsiveness (Methacholine Challenge) Treatment->AHR BAL Bronchoalveolar Lavage (BAL) (Cell Counts) AHR->BAL Histo Histology (Lung Tissue Analysis) BAL->Histo

References

Application Notes and Protocols for Nebulized Salbutamol Delivery in Rodent Lung Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol (albuterol) is a short-acting β2-adrenergic receptor agonist widely used as a bronchodilator in the treatment of asthma and other respiratory diseases. In preclinical research, rodent models are essential for studying the efficacy and mechanism of action of bronchodilators. Nebulized delivery of this compound to rodents allows for direct administration to the lungs, mimicking clinical use. These application notes provide detailed protocols for the delivery of nebulized this compound and the subsequent assessment of lung function in both mice and rats.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its bronchodilatory effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding initiates a signaling cascade that leads to muscle relaxation and widening of the airways.[1]

The key steps in this pathway are:

  • Receptor Binding: this compound, as a β2-agonist, binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase (MLCK). This ultimately results in the relaxation of the bronchial smooth muscle.[1]

Salbutamol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor (GPCR) This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound Signaling Pathway in Bronchial Smooth Muscle.

Experimental Protocols

Protocol 1: Nebulized this compound Delivery to Anesthetized, Mechanically Ventilated Rodents

This protocol is suitable for invasive lung function measurements.

Materials:

  • This compound sulfate solution (e.g., 1 mg/mL)

  • Sterile saline

  • Rodent ventilator

  • Nebulizer (jet or mesh) compatible with the ventilator circuit

  • Tracheostomy cannula

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the rodent and perform a tracheostomy. Securely insert the tracheostomy cannula.

  • Ventilation: Connect the animal to the rodent ventilator. Typical ventilator settings for a mouse are a tidal volume of 10 mL/kg, a respiratory rate of 150 breaths/minute, and a positive end-expiratory pressure (PEEP) of 2-3 cmH₂O. For a rat, typical settings are a tidal volume of 8-10 mL/kg, a respiratory rate of 80-100 breaths/minute, and a PEEP of 2-3 cmH₂O.

  • Nebulizer Setup: Integrate the nebulizer into the inspiratory limb of the ventilator circuit, as close to the animal as possible.

  • This compound Preparation: Prepare the desired concentration of this compound in sterile saline. A common approach is to use a fixed concentration (e.g., 1.25 mg/mL) and nebulize for a set duration.

  • Baseline Measurement: Before administering this compound, record baseline lung function parameters (e.g., airway resistance, elastance) for a stable period.

  • Nebulization: Fill the nebulizer with the this compound solution and turn it on. Nebulize for the predetermined duration (e.g., 5-10 minutes).

  • Post-Nebulization Measurement: Immediately following nebulization, and at specified time points thereafter (e.g., 5, 15, 30 minutes), record lung function parameters to assess the response.

Protocol 2: Nebulized this compound Delivery to Conscious, Unrestrained Rodents

This protocol is suitable for non-invasive lung function measurements using whole-body plethysmography.

Materials:

  • This compound sulfate solution

  • Sterile saline

  • Whole-body plethysmograph (WBP) chamber with an integrated nebulizer system

  • Nebulizer (jet or mesh)

Procedure:

  • Acclimatization: Place the conscious, unrestrained rodent into the WBP chamber and allow it to acclimatize for at least 20-30 minutes until breathing patterns stabilize.

  • Baseline Measurement: Record baseline respiratory parameters (e.g., Penh, frequency, tidal volume) for a stable period (e.g., 5-10 minutes).

  • This compound Preparation: Prepare the desired concentration of this compound in sterile saline.

  • Nebulization: Introduce the nebulized this compound into the WBP chamber for a specified duration. Ensure the nebulizer generates particles in the respirable range (1-5 µm).

  • Post-Nebulization Measurement: Continuously record respiratory parameters during and after nebulization to assess the response.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Rodent Acclimatization or Anesthesia Baseline Baseline Lung Function Measurement Animal_Prep->Baseline Salbutamol_Prep Prepare this compound Solution Nebulization Nebulized this compound Delivery Salbutamol_Prep->Nebulization Baseline->Nebulization Post_Neb Post-Treatment Lung Function Measurement Nebulization->Post_Neb Data_Analysis Data Analysis and Comparison Post_Neb->Data_Analysis

Caption: General Experimental Workflow.

Data Presentation

Table 1: Effects of Nebulized this compound on Lung Function in Mice
ModelLung Function ParameterTreatment GroupBaseline (Mean ± SEM)Post-Salbutamol (Mean ± SEM)% ChangeReference
OVA-sensitized C57BL/6J-129S6Specific Airway Resistance (sRaw) (cmH₂Os)Nebulized Albuterol (7.2 mg/kg)2.4 ± 0.21.8 ± 0.1-25%[2][3]
LPS- and INFγ-induced lung inflammationSpecific Airway Resistance (sRaw) (cmH₂Os)Nebulized Albuterol (7.2 mg/kg)3.5 ± 0.32.5 ± 0.2-28.6%[2]
Methacholine-induced bronchoconstrictionSpecific Airway Resistance (sRaw) (cmH₂O*s)Nebulized Albuterol (7.2 mg/kg)3.8 ± 0.42.2 ± 0.3-42.1%
Table 2: Effects of Nebulized this compound on Lung Function in Rats
ModelLung Function ParameterTreatment GroupBaseline (Mean ± SEM)Post-Salbutamol (Mean ± SEM)% ChangeReference
Methacholine-induced bronchoconstrictionAirway Resistance (Raw) (cmH₂O·s·mL⁻¹)Nebulized this compound0.25 ± 0.020.15 ± 0.01-40%
Methacholine-induced bronchoconstrictionParenchymal Damping (G) (cmH₂O·s·mL⁻¹)Nebulized this compound1.5 ± 0.11.0 ± 0.1-33.3%
Methacholine-induced bronchoconstrictionParenchymal Elastance (H) (cmH₂O·s·mL⁻¹)Nebulized this compound8.0 ± 0.57.5 ± 0.4-6.25%

Conclusion

The protocols and data presented provide a comprehensive guide for researchers conducting studies on nebulized this compound delivery in rodents. Adherence to these methodologies will ensure reproducible and reliable data for the evaluation of bronchodilator efficacy and the investigation of underlying mechanisms in respiratory diseases. The choice between invasive and non-invasive techniques will depend on the specific research question and the need for repeated measurements in the same animal.

References

Application Note: Utilizing Salbutamol for the Study of Beta-2 Adrenergic Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The beta-2 adrenergic receptor (β2AR) is a prototypical G protein-coupled receptor (GPCR) crucial for regulating physiological processes, most notably smooth muscle relaxation in the airways. Agonists of the β2AR, such as Salbutamol (also known as albuterol), are frontline therapies for asthma and chronic obstructive pulmonary disease (COPD).[1] However, prolonged or repeated exposure to β2AR agonists can lead to desensitization—a process that attenuates the receptor's response to the agonist, potentially compromising therapeutic efficacy.[2][3][4] this compound, as a partial agonist, provides a valuable tool for investigating the nuanced mechanisms of desensitization, including receptor phosphorylation, β-arrestin recruitment, and receptor internalization.[5] This document provides detailed protocols and data for researchers studying β2AR desensitization using this compound.

Mechanism of β2AR Desensitization

Upon agonist binding, the β2AR activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling is rapidly attenuated through several mechanisms:

  • Phosphorylation: The agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase A (PKA). PKA-mediated phosphorylation, which can be activated by any agent that increases cAMP, leads to heterologous desensitization. GRK-mediated phosphorylation is specific to the agonist-occupied receptor and initiates homologous desensitization.

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with Gs, uncoupling it from downstream signaling and promoting receptor internalization.

  • Internalization: The receptor-arrestin complex is targeted for endocytosis into intracellular vesicles. From here, receptors can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for lysosomal degradation (downregulation).

This compound, as a partial agonist, induces less profound desensitization, internalization, and receptor phosphorylation compared to full agonists like isoproterenol or adrenaline. This makes it an excellent probe for dissecting the specific conformational states and downstream events that govern the desensitization process.

Signaling and Desensitization Pathway

The following diagram illustrates the key events in β2AR activation and subsequent desensitization.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Agonist) b2AR β2AR This compound->b2AR Binds Gs Gs Protein b2AR->Gs Activates GRK GRK b2AR->GRK Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces b2AR_P Phosphorylated β2AR Arrestin_Recruited β-Arrestin b2AR_P->Arrestin_Recruited Arrestin_Recruited->Gs Uncouples Internalization Internalization (Endosome) Arrestin_Recruited->Internalization Promotes PKA PKA cAMP->PKA Activates PKA->b2AR_P Phosphorylates (Feedback) GRK->b2AR_P Phosphorylates G cluster_assays Assay Types Culture 1. Cell Culture (e.g., HEK-293, HASM expressing β2AR) Pretreat 2. Pre-treatment (Desensitization) Expose cells to this compound (e.g., 100 nM - 1 µM) for a defined period (e.g., 30 min to 24 h) Culture->Pretreat Wash 3. Washout Thoroughly wash cells to remove pre-treatment agonist Pretreat->Wash Challenge 4. Acute Challenge Stimulate with a β2AR agonist (e.g., Isoproterenol) to measure remaining response Wash->Challenge Assay 5. Perform Assay Challenge->Assay Analysis 6. Data Analysis Compare response of pre-treated vs. control cells to quantify desensitization Assay->Analysis cAMP cAMP Accumulation Assay->cAMP Arrestin β-Arrestin Recruitment Assay->Arrestin Internalization Receptor Internalization Assay->Internalization

References

Salbutamol: A Versatile Tool for Interrogating GPCR Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, also known as albuterol, is a selective β2-adrenergic receptor (β2AR) agonist widely recognized for its therapeutic efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Beyond its clinical applications, this compound serves as an invaluable tool compound in G protein-coupled receptor (GPCR) signaling research. Its well-characterized pharmacology, including its partial agonism and biased signaling properties, makes it an excellent probe for dissecting the intricacies of β2AR-mediated signaling cascades.

These application notes provide a comprehensive overview of this compound's utility in GPCR research, including its mechanism of action, quantitative pharmacological data, and detailed protocols for key in vitro assays. This document is intended to guide researchers in leveraging this compound to investigate GPCR function, from ligand binding and second messenger generation to downstream cellular responses.

Mechanism of Action

This compound is a hydrophilic agonist that selectively binds to the β2-adrenergic receptor, a member of the GPCR superfamily.[1] Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of the heterotrimeric G protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation.[2]

Recent studies have also highlighted that this compound can act as a biased agonist, preferentially activating the Gs signaling pathway over the β-arrestin pathway.[3][4] This property is particularly useful for studies aimed at dissecting the distinct roles of G protein-mediated signaling versus β-arrestin-mediated signaling, which is involved in receptor desensitization and internalization.

Data Presentation

The following tables summarize the quantitative pharmacological properties of this compound in comparison to other common β2-adrenergic receptor agonists.

Table 1: Binding Affinity (Ki) and Selectivity of β-Adrenergic Receptor Agonists

CompoundReceptorKi (nM)Selectivity (β1/β2)Reference
This compound β2AR32029-fold
β1AR9,280
Isoprenalineβ2AR1800.8-fold
β1AR144
Formoterolβ2AR7.613-fold
β1AR100
Salmeterolβ2AR4.3>1000-fold
β1AR>5000

Table 2: Functional Potency (EC50) and Efficacy in cAMP Accumulation Assays

CompoundEC50 (nM)Intrinsic Activity (% of Isoprenaline)Reference
This compound 13061%
Isoprenaline37100%
Formoterol3.089%
Fenoterol5763%

Mandatory Visualization

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binding Gs Gs Protein (α, β, γ) b2AR->Gs Activation beta_arrestin β-Arrestin b2AR->beta_arrestin Recruitment (less favored) AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalysis Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization

Canonical Gs-PKA signaling pathway activated by this compound.

Experimental_Workflow_cAMP cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture cells expressing β2-adrenergic receptor Cell_Plating 2. Seed cells into a 384-well plate Cell_Culture->Cell_Plating Compound_Addition 3. Add this compound (or other compounds) Cell_Plating->Compound_Addition Incubation_1 4. Incubate at room temperature (30 min) Compound_Addition->Incubation_1 Lysis_Detection 5. Add HTRF lysis buffer & detection reagents Incubation_1->Lysis_Detection Incubation_2 6. Incubate for 1 hour at room temperature Lysis_Detection->Incubation_2 Read_Plate 7. Read plate on an HTRF-compatible reader Incubation_2->Read_Plate Data_Analysis 8. Analyze data to determine EC50 and Emax values Read_Plate->Data_Analysis

Workflow for a typical HTRF cAMP accumulation assay.

Experimental Protocols

Practical Considerations
  • Solubility: this compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL. For higher concentrations, stock solutions can be prepared in organic solvents such as ethanol (~10 mg/mL) or DMSO (~5 mg/mL). It is recommended to purge organic solvents with an inert gas. Aqueous solutions are not recommended for storage for more than one day.

  • Stability: this compound is most stable in the pH range of 3-4.5. Degradation can occur in less acidic or alkaline solutions.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the β2-adrenergic receptor using a competitive binding assay with the radiolabeled antagonist [3H]-CGP12177.

Materials:

  • HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-CGP12177 (specific activity ~40-60 Ci/mmol).

  • Non-specific binding control: 10 µM Propranolol.

  • This compound stock solution.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Preparation: Harvest cells and prepare a cell membrane suspension in ice-cold Binding Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of cell membrane suspension, 25 µL of [3H]-CGP12177 (at a final concentration near its Kd, e.g., 1-2 nM), and 25 µL of Binding Buffer.

    • Non-specific Binding: 50 µL of cell membrane suspension, 25 µL of [3H]-CGP12177, and 25 µL of 10 µM Propranolol.

    • Competitive Binding: 50 µL of cell membrane suspension, 25 µL of [3H]-CGP12177, and 25 µL of serially diluted this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold Binding Buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

This protocol describes the measurement of intracellular cAMP levels in response to this compound stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium.

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • This compound stock solution.

  • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in Stimulation Buffer containing a phosphodiesterase inhibitor.

  • Cell Stimulation: Remove the cell culture medium and add 5 µL of the diluted this compound solutions to the respective wells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing cAMP-d2, followed by 5 µL of the anti-cAMP cryptate solution to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader with excitation at 320-340 nm and emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

β-Arrestin Recruitment Assay (BRET)

This protocol outlines the measurement of β-arrestin recruitment to the β2-adrenergic receptor upon this compound stimulation using a Bioluminescence Resonance Energy Transfer (BRET) assay.

Materials:

  • HEK293 cells co-transfected with constructs for β2AR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell culture medium.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • This compound stock solution.

  • BRET substrate (e.g., Coelenterazine h).

  • 96-well white, clear-bottom plates.

  • BRET-compatible plate reader.

Procedure:

  • Cell Plating: Seed the co-transfected cells into a 96-well plate and incubate for 24-48 hours.

  • Compound Addition: Replace the medium with Assay Buffer and add serially diluted this compound to the wells.

  • Substrate Addition: Immediately before reading, add the BRET substrate (e.g., Coelenterazine h to a final concentration of 5 µM).

  • Measurement: Read the plate immediately in a BRET-compatible plate reader that can simultaneously measure the emission at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Downstream Signaling: ERK Phosphorylation Assay

This protocol describes the measurement of Extracellular signal-Regulated Kinase (ERK) phosphorylation downstream of β2AR activation by this compound using a Western blot-based method.

Materials:

  • Cells expressing the β2-adrenergic receptor.

  • Serum-free cell culture medium.

  • This compound stock solution.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting apparatus.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Culture and Starvation: Culture cells to ~80-90% confluency. Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal ERK phosphorylation.

  • Cell Stimulation: Treat the cells with different concentrations of this compound for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Plot the ratio of phospho-ERK to total-ERK against the this compound concentration to generate a dose-response curve.

Conclusion

This compound is a potent and selective β2-adrenergic receptor agonist that serves as a cornerstone tool compound for GPCR signaling research. Its well-defined mechanism of action, coupled with its partial and biased agonist properties, allows for the detailed investigation of Gs-cAMP signaling and its divergence from β-arrestin-mediated pathways. The protocols provided herein offer a starting point for researchers to utilize this compound effectively in a variety of in vitro assays to elucidate the complex nature of GPCR signaling. Careful consideration of experimental conditions and appropriate data analysis will enable the generation of robust and reproducible results, contributing to a deeper understanding of GPCR biology and the development of novel therapeutics.

References

Application Notes and Protocols for Salbutamol Stability Testing in Physiological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the management of asthma and other respiratory diseases. The stability of this compound in aqueous solutions is a critical factor in the development of liquid dosage forms and for in vitro studies aimed at understanding its physiological effects. This document provides detailed application notes and protocols for testing the stability of this compound in physiological buffers, focusing on the influence of pH, temperature, and buffer composition. The provided methodologies and data will aid researchers in designing and conducting robust stability studies.

This compound's therapeutic effect is mediated through its binding to β2-adrenergic receptors, which activates a G-protein-coupled signaling cascade, leading to bronchodilation.[1] Understanding the stability of this compound under physiological conditions is paramount for ensuring its efficacy and safety in therapeutic applications and for obtaining reliable results in preclinical research.

Factors Influencing this compound Stability

The chemical stability of this compound in aqueous solutions is influenced by several factors:

  • pH: this compound exhibits maximum stability in the acidic pH range of 3 to 4.[2][3] As the pH increases, particularly in the alkaline range (around pH 9), its degradation rate significantly increases.[2]

  • Temperature: An increase in temperature accelerates the degradation of this compound.

  • Oxygen: The degradation of this compound is sensitive to oxygen, indicating an oxidative degradation pathway.

  • Buffer Composition: The type of buffer salt used can have a profound impact on this compound stability. Phosphate buffers have been shown to accelerate the degradation of this compound, whereas acetate buffers have a stabilizing effect.

Quantitative Stability Data

The following table summarizes the degradation kinetics of this compound under various conditions. This data has been compiled from multiple studies to provide a comparative overview.

Buffer SystempHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Reference
Phosphate Buffer6.9 - 8.340 - 70Degradation increases with pH and temperatureNot specified
Aqueous Solution3 - 4Not specifiedMaximum stabilityNot specified
Aqueous Solution9Not specifiedMinimum stabilityNot specified
Citrate Buffer2 - 685Maximum stability around pH 3Not specified
Citrate Buffer585Faster degradation than acetate and phosphateNot specified
Acetate Buffer585Slower degradation than citrate and phosphateNot specified
Phosphate Buffer585Faster degradation than acetateNot specified

Experimental Protocols

Protocol for Stability Testing of this compound in Phosphate Buffered Saline (PBS)

This protocol outlines a typical experiment to assess the stability of this compound in PBS at a physiological pH and temperature.

4.1.1. Materials

  • This compound Sulphate reference standard

  • Phosphate Buffered Saline (PBS) tablets or powder

  • High-purity water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • HPLC grade acetonitrile and methanol

  • Ammonium acetate

  • Syringe filters (0.22 µm)

  • HPLC vials

4.1.2. Equipment

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm)

4.1.3. Procedure

  • Preparation of PBS (pH 7.4): Prepare PBS according to the manufacturer's instructions and adjust the pH to 7.4 using HCl or NaOH.

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound Sulphate and dissolve it in a known volume of PBS to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 100 µg/mL) in multiple vials.

  • Incubation: Place the vials in an incubator set at 37°C.

  • Sampling: Withdraw aliquots from the vials at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis by HPLC:

    • Filter each aliquot through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions is provided below.

  • Data Analysis:

    • Determine the concentration of this compound in each sample by comparing the peak area with a standard curve.

    • Plot the natural logarithm of the this compound concentration versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

4.1.4. Example HPLC Method

  • Column: Synergi 4µm Polar-RP 80A, 150 x 4.6mm

  • Mobile Phase: 75:25 (v/v) mixture of 0.1% w/v ammonium acetate buffer and methanol

  • Flow Rate: 1.05 mL/min

  • Detection Wavelength: 225 nm

  • Injection Volume: 75 µL

  • Column Temperature: 30°C

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

4.2.1. Procedure

  • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours). Neutralize the solution before HPLC analysis.

  • Alkaline Hydrolysis: Treat the this compound solution with 0.1 M NaOH at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours). Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 3 hours).

  • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 100°C) for a specified period (e.g., 3 hours).

  • Analysis: Analyze the stressed samples using the validated HPLC method to separate the intact drug from any degradation products.

Visualizations

This compound Signaling Pathway

Salbutamol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLC Myosin Light Chain PKA->MyosinLC Inhibits Phosphorylation of Relaxation Bronchial Smooth Muscle Relaxation MyosinLC->Relaxation Leads to Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Prep_Buffer Prepare Physiological Buffer (e.g., PBS, pH 7.4) Prep_Stock Prepare this compound Stock Solution Prep_Buffer->Prep_Stock Prep_Samples Prepare Stability Samples Prep_Stock->Prep_Samples Incubate Incubate at 37°C Prep_Samples->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Filter Filter Samples Sample->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantify this compound Concentration HPLC->Quantify Kinetics Determine Degradation Kinetics (k, t½) Quantify->Kinetics

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Separation of Salbutamol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Salbutamol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing the mobile phase for the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for this compound separation?

A1: Teicoplanin-based columns, such as Chirobiotic T, are the most popular and have demonstrated high selectivity for separating this compound enantiomers and their sulfoconjugated metabolites in reversed-phase high-performance liquid chromatography (HPLC).[1][2][3][4][5] Vancomycin-based CSPs, like Chirobiotic V, have also been successfully used. For supercritical fluid chromatography (SFC), cellulose tris(3-chloro-4-methylphenylcarbamate) stationary phases have shown high selectivity.

Q2: What is the typical mobile phase composition for this compound chiral separation on a Teicoplanin column?

A2: A common mobile phase for this compound chiral separation on a Teicoplanin-based column is a mixture of an organic modifier and an aqueous buffer. For example, a mobile phase of methanol and 20 mM ammonium acetate buffer at a pH of 4.5 (98:2, v/v) has been used successfully. Other successful mobile phases include methanol with acetic acid and ammonia.

Q3: Why are additives like triethylamine (TEA) or other amines sometimes added to the mobile phase?

A3: Additives like triethylamine (TEA) or other amines are often used to improve peak shape and reduce tailing for basic compounds like this compound. These additives compete with the analyte for active sites on the stationary phase, minimizing undesirable interactions that can lead to asymmetrical peaks. However, some methods aim to avoid these additives to preserve column integrity and performance over time. In Supercritical Fluid Chromatography (SFC), amine additives are often necessary to suppress peak tailing, with isopropylamine showing good results for peak symmetry and enantioselectivity.

Q4: Can the chiral separation of this compound and its metabolites be performed simultaneously?

A4: Yes, Teicoplanin-based columns have been successfully used for the simultaneous chiral separation of this compound enantiomers and their 4'-O-sulfate metabolites in a single chromatographic run. This is particularly useful for pharmacokinetic and metabolism studies.

Troubleshooting Guide

Issue 1: Poor Resolution of Enantiomers

Q: My this compound enantiomers are not separating or the resolution is very low. What should I do?

A: Poor resolution can be caused by several factors. Follow this troubleshooting workflow:

G cluster_troubleshooting Troubleshooting Poor Resolution Start Poor Resolution CheckColumn Verify Correct Chiral Stationary Phase (e.g., Teicoplanin-based) Start->CheckColumn OptimizeMP Optimize Mobile Phase Composition CheckColumn->OptimizeMP Correct Column CheckpH Adjust Mobile Phase pH OptimizeMP->CheckpH CheckAdditives Incorporate/Optimize Additives (e.g., amines, acids) CheckpH->CheckAdditives CheckTemp Evaluate Column Temperature CheckAdditives->CheckTemp CheckFlowRate Adjust Flow Rate CheckTemp->CheckFlowRate Resolved Resolution Achieved CheckFlowRate->Resolved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP: Ensure you are using a suitable chiral stationary phase. Teicoplanin and vancomycin-based columns are commonly recommended for this compound.

  • Optimize Mobile Phase Composition: The ratio of organic modifier to aqueous buffer is critical. Systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile).

  • Adjust pH: The pH of the mobile phase buffer can significantly impact the ionization state of this compound and its interaction with the CSP. An optimal pH is often around 4.5 for reversed-phase methods.

  • Incorporate Additives: If not already present, consider adding a small amount of an amine (e.g., TEA) for basic analytes or an acid (e.g., acetic acid, formic acid) to the mobile phase. The concentration of these additives may need to be optimized.

  • Evaluate Temperature: Temperature can influence selectivity in chiral separations. Try adjusting the column temperature within its recommended range (e.g., 20°C to 35°C).

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.

Issue 2: Peak Tailing or Asymmetrical Peaks

Q: The peaks for my this compound enantiomers are tailing. How can I improve the peak shape?

A: Peak tailing is a common issue for basic compounds like this compound, often due to secondary interactions with the silica support of the stationary phase.

G cluster_peak_shape Improving Peak Asymmetry Start Peak Tailing AddAmine Add/Increase Amine Additive (e.g., TEA, Isopropylamine) Start->AddAmine AdjustpH Optimize Mobile Phase pH AddAmine->AdjustpH CheckSampleSolvent Ensure Sample Solvent is Compatible with Mobile Phase AdjustpH->CheckSampleSolvent ColumnCondition Condition Column with Additive CheckSampleSolvent->ColumnCondition SymmetricalPeaks Symmetrical Peaks Achieved ColumnCondition->SymmetricalPeaks

Caption: Logic for troubleshooting peak tailing.

Detailed Steps:

  • Add/Increase Amine Additive: The most effective solution is often the addition of a basic modifier to the mobile phase. Triethylamine (TEA) at low concentrations (e.g., 0.1%) is commonly used. In SFC, isopropylamine has been shown to be effective.

  • Optimize pH: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups on the stationary phase, reducing secondary interactions.

  • Check Sample Solvent: Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Conditioning: Pre-conditioning the column by flushing it with the mobile phase containing the amine additive can help to passivate the active sites and improve peak shape in subsequent injections.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers using HPLC

This protocol is a general guideline based on commonly cited methods.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Column: Teicoplanin-based column (e.g., Chirobiotic T), 150 mm x 2.1 mm, 5 µm particle size.

  • Mobile Phase: Methanol:20 mM Ammonium Acetate buffer pH 4.5 (98:2, v/v).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 277 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard or sample in the mobile phase.

Protocol 2: Simultaneous Chiral Separation of this compound and its Sulfoconjugated Metabolites

This protocol is adapted for the analysis of both the parent drug and its metabolites.

  • Chromatographic System: HPLC or UHPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Chiral Column: Teicoplanin-based column (e.g., Chirobiotic T), 250 mm x 2.1 mm, 5 µm particle size. A longer column may be necessary to resolve the metabolites.

  • Mobile Phase: Methanol with 20 mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 20°C.

  • Detection: Mass Spectrometry (MS) with electrospray ionization (ESI) in positive ion mode. Monitor specific parent-daughter ion transitions for each enantiomer of this compound and its sulfate metabolite.

  • Injection Volume: 15 µL.

  • Sample Preparation: For urine samples, a solid-phase extraction (SPE) clean-up step may be required.

Data Presentation

Table 1: Mobile Phase Compositions for this compound Chiral Separation by HPLC

Chiral Stationary PhaseMobile Phase CompositionAdditivesFlow Rate (mL/min)Temperature (°C)Reference
Teicoplanin (Chirobiotic T)Methanol:20 mM Ammonium Acetate Buffer (98:2, v/v)None0.2Ambient
Teicoplanin (Chirobiotic T)Methanol20 mM Ammonium Formate0.420
Teicoplanin (Chirobiotic T)Methanol:Acetic Acid:Ammonia (1000:5:1, v/v/v)Acetic Acid, Ammonia0.420
Vancomycin (Chirobiotic V)100% EthanolAmmonium NitrateNot SpecifiedNot Specified

Table 2: Mobile Phase Conditions for this compound Chiral Separation by SFC

Chiral Stationary PhaseMobile Phase CompositionAdditivesCo-solvent (%)Reference
Cellulose tris(3-chloro-4-methylphenylcarbamate)CO2 / MethanolIsopropylamine10-15%
Macrocyclic Glycopeptide (Eremomycin)CO2 / MethanolIsopropylamine + Trifluoroacetic Acid or Isopropylamine + Ammonium AcetateNot Specified

References

Technical Support Center: Salbutamol Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with salbutamol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of this compound used in research?

A1: this compound is primarily available in two forms for research: this compound base and this compound sulfate.[1] The sulfate salt is more common for aqueous solutions due to its higher water solubility, while the base form is often used for preparing stock solutions in organic solvents.[2][3] this compound is also known as albuterol in the United States.[1]

Q2: What is the best solvent for preparing a this compound stock solution?

A2: The best solvent depends on the specific form of this compound and the requirements of your experiment.

  • For this compound Sulfate: This form is freely soluble in water.[3] Aqueous buffers like PBS (pH 7.2) are also suitable.

  • For this compound Base: This form is sparingly soluble in water but soluble in organic solvents. Ethanol and DMSO are common choices for creating concentrated stock solutions.

Q3: How does pH affect the solubility and stability of this compound?

A3: this compound is an alkaline drug that is freely soluble in acidic solutions. The stability of this compound sulfate in aqueous solutions is pH-dependent. Maximum stability is observed between pH 3 and 4. A study on R-salbutamol sulfate found it to be most stable at pH 6. It is important to consider that highly acidic solutions (e.g., pH 3.5), while stable, may cause bronchoconstriction in some contexts and might not be suitable for all cell culture experiments.

Q4: How should I store my this compound stock solutions?

A4: For long-term stability, this compound base is typically supplied as a crystalline solid and should be stored at -20°C, where it can be stable for at least four years. Aqueous solutions are not recommended for storage for more than one day. However, a study on diluted this compound (0.060 mg/mL) in 0.9% NaCl showed it to be physically and chemically stable for at least 30 days when stored in polypropylene syringes at 5°C ± 3°C and protected from light.

Troubleshooting Guide

Q: My this compound sulfate is not dissolving completely in water. What can I do?

A: If you are experiencing difficulty dissolving this compound sulfate, consider the following:

  • Check the Concentration: You may be exceeding its solubility limit. Refer to the solubility data table below.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly to aid dissolution.

  • Adjust pH: this compound is more soluble in acidic conditions. A slight decrease in the pH of your solvent may help, but ensure the final pH is compatible with your experimental system.

Q: I see a precipitate after diluting my DMSO or ethanol stock solution into my aqueous cell culture medium. How can I fix this?

A: This is a common issue when the concentration of the organic solvent is too high in the final aqueous solution, causing the drug to crash out.

  • Increase Final Volume: Perform serial dilutions. First, dilute the stock into a smaller volume of medium, vortex well, and then add this intermediate dilution to your final volume.

  • Lower Stock Concentration: Prepare a less concentrated organic stock solution so that the final percentage of organic solvent in your culture medium remains insignificant. Organic solvents can have physiological effects at low concentrations.

  • Pre-warm Medium: Ensure your aqueous medium is at 37°C before adding the stock solution to improve solubility.

Q: My cells are showing signs of toxicity. Could the solvent be the cause?

A: Yes, organic solvents like DMSO and ethanol can be toxic to cells, even at low concentrations.

  • Run a Solvent Control: Always include a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO, ethanol) used in your drug treatment group. This helps differentiate between drug-induced effects and solvent-induced toxicity.

  • Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, typically well below 0.5% (v/v).

Quantitative Data Summary

For ease of reference, the physicochemical properties and solubility data for this compound and its sulfate salt are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 239.31 g/mol
pKa (Phenolic) 9.07 - 9.3
pKa (Amine) 10.3 - 10.37
Melting Point 157-160°C

| Form | White to off-white crystalline solid | |

Table 2: Solubility of this compound and this compound Sulfate in Various Solvents

Compound Solvent Solubility Source
This compound (Base) Water Sparingly soluble
Ethanol (~96%) Soluble (approx. 10 mg/mL)
DMSO Approx. 5 mg/mL
Dimethyl formamide (DMF) Approx. 10 mg/mL
PBS (pH 7.2) Approx. 5 mg/mL
This compound Sulfate Water Freely soluble
Ethanol (95%) Slightly soluble
Ethanol + Water Mix Solubility decreases with increasing ethanol concentration

| | Diethyl ether | Practically insoluble | |

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (from this compound Sulfate)

  • Weighing: Accurately weigh the desired amount of this compound sulfate powder in a sterile conical tube.

  • Solvent Addition: Add the required volume of sterile, nuclease-free water or a suitable aqueous buffer (e.g., PBS, pH 7.2) to achieve the target concentration.

  • Dissolution: Vortex the solution vigorously. If needed, gently warm the tube in a 37°C water bath or sonicate for short intervals until the solid is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the aqueous solution fresh. It is not recommended to store aqueous solutions for more than one day.

Protocol 2: Preparation of an Organic Stock Solution (from this compound Base)

  • Weighing: Accurately weigh the desired amount of this compound base powder in a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or ethanol to achieve a high concentration (e.g., 10-50 mM). It is recommended to purge the solvent with an inert gas.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Sonication can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and biological pathways relevant to your experiments.

G cluster_legend Legend Start Start/End Decision Decision Process Process Issue Potential Issue start Select this compound Form form_choice Base or Sulfate? start->form_choice sulfate Use this compound Sulfate form_choice->sulfate Sulfate base Use this compound Base form_choice->base Base solvent_choice_aq Choose Aqueous Solvent (Water or PBS) sulfate->solvent_choice_aq dissolve_aq Dissolve with Vortexing (Warm/Sonicate if needed) solvent_choice_aq->dissolve_aq filter Sterile Filter (0.22 µm) dissolve_aq->filter use_fresh Use Solution Fresh filter->use_fresh end Solution Ready for Use solvent_choice_org Choose Organic Solvent (DMSO or Ethanol) base->solvent_choice_org dissolve_org Prepare Concentrated Stock Solution solvent_choice_org->dissolve_org store Aliquot and Store at -20°C dissolve_org->store dilute Dilute into Aqueous Medium for Experiment store->dilute precipitate Precipitation Risk dilute->precipitate precipitate->dilute Yes, use serial dilution precipitate->end No

Caption: Decision workflow for preparing this compound solutions.

G This compound This compound Beta2AR β2-Adrenergic Receptor (β2-AR) This compound->Beta2AR binds to Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response leads to

Caption: Simplified β2-Adrenergic Receptor signaling pathway.

References

Technical Support Center: Salbutamol in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of salbutamol in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cell culture?

This compound (also known as albuterol) is a short-acting β2-adrenergic receptor agonist. In cell culture, it is often used to study the signaling pathways and cellular responses mediated by the β2-adrenergic receptor. Activation of this receptor typically leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3][4][5] This signaling cascade can influence a variety of cellular processes, including proliferation, inflammation, and smooth muscle relaxation.

Q2: What are the main stability concerns with this compound in cell culture?

This compound's stability in aqueous solutions, including cell culture media, can be compromised over time, especially in long-term experiments. The primary concerns are degradation due to:

  • Oxidation: this compound is sensitive to oxygen.

  • pH: It is most stable in acidic conditions (pH 3-4) and less stable at neutral to alkaline pH, which is typical for most cell culture media (pH 7.2-7.4).

  • Light: Exposure to light can induce degradation, forming multiple byproducts.

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture incubation, can accelerate degradation.

Q3: How quickly does this compound degrade in cell culture medium?

The exact half-life of this compound in cell culture media at 37°C is not extensively documented in readily available literature. However, based on its known instabilities in aqueous solutions, a significant reduction in the active concentration can be expected over several days in a typical incubator environment (37°C, 5% CO₂). Researchers should be aware that the effective concentration of this compound may decrease during long-term experiments, potentially leading to inconsistent or diminishing effects.

Q4: What are the degradation products of this compound and are they toxic to cells?

Degradation of this compound can result in the formation of various byproducts, including aldehydes, ketones, and polymers. In the presence of ethanol, ethyl ethers of this compound can also be formed. The cytotoxicity of these specific degradation products in cell culture has not been extensively studied. However, the presence of unknown and unquantified degradation products can introduce variability and potential confounding effects in experiments.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Diminishing or inconsistent biological effect of this compound over time. This compound Degradation: The active concentration of this compound is decreasing throughout the experiment due to instability in the cell culture medium at 37°C.1. Prepare fresh this compound working solutions from a frozen stock just before each medium change. 2. Replenish the medium with freshly diluted this compound more frequently (e.g., every 24-48 hours) for long-term cultures. 3. Protect from light: Prepare and handle this compound solutions in a dark environment or use amber tubes. Wrap the cell culture plates or flasks in aluminum foil during incubation. 4. Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols).
High variability between replicate wells or experiments. Inconsistent this compound Concentration: This could be due to degradation, improper mixing of stock solutions, or adsorption to plasticware.1. Ensure thorough mixing of the this compound stock solution before diluting it into the culture medium. 2. Use low-protein-binding plasticware for preparing and storing this compound solutions. 3. Prepare a master mix of medium containing this compound for each experiment to ensure all wells receive the same concentration.
Unexpected or off-target cellular effects. Degradation Products: The observed effects may be caused by the degradation products of this compound rather than the parent compound.1. Confirm this compound stability in your experimental setup using a method like HPLC (see Experimental Protocols). 2. Include a "degraded this compound" control in your experiments by intentionally degrading a this compound solution (e.g., by exposure to light and heat) and testing its effect on the cells.
Precipitate formation in the cell culture medium. Poor Solubility or Interaction with Media Components: this compound sulfate is generally soluble in aqueous solutions, but high concentrations or interactions with complex media components could potentially lead to precipitation.1. Ensure the this compound stock solution is fully dissolved before adding it to the culture medium. 2. Do not exceed the recommended working concentrations. 3. Visually inspect the medium for any signs of precipitation after adding this compound.

Data Presentation

Table 1: Factors Affecting this compound Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations for Cell Culture
pH Most stable at pH 3-4; degradation increases at neutral and alkaline pH.Prepare stock solutions in a slightly acidic buffer if possible (ensure compatibility with your cells). Be aware of potential degradation in standard culture media (pH 7.2-7.4).
Oxygen Sensitive to oxidation.Use de-gassed water for preparing stock solutions. Minimize headspace in storage vials. Consider using antioxidants if compatible with the experimental system.
Light Degrades upon exposure to light.Prepare and store stock solutions in amber vials or wrapped in aluminum foil. Protect cell cultures from direct light exposure during incubation.
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and use them immediately. Minimize the time this compound-containing media is kept at 37°C before being added to cells.
Concentration Degradation can be concentration-dependent.Prepare stock solutions at a higher concentration and dilute to the final working concentration immediately before use.
Buffer Salts Some buffer salts can affect stability (e.g., phosphate can accelerate breakdown, while acetate can be stabilizing).Be mindful of the buffer composition of your cell culture medium and stock solution solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture
  • Materials:

    • This compound sulfate powder

    • Sterile, nuclease-free water or a suitable sterile buffer (e.g., PBS, pH adjusted to be slightly acidic if compatible with the final culture conditions)

    • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound sulfate powder.

    • Dissolve the powder in the sterile solvent to create a concentrated stock solution (e.g., 10 mM). To aid dissolution, vortex briefly.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage conditions.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
  • Experimental Setup:

    • Prepare a working solution of this compound in your specific cell culture medium at the concentration you intend to use in your experiments.

    • Dispense the this compound-containing medium into multiple wells of a cell-free culture plate.

    • Place the plate in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO₂).

    • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium from a set of wells.

    • Immediately store the collected samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the collected media samples.

    • To precipitate proteins that may interfere with the HPLC analysis, add a cold organic solvent like acetonitrile or methanol (e.g., in a 1:3 sample to solvent ratio).

    • Vortex the mixture and incubate at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the this compound.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Use a validated HPLC method for the quantification of this compound. A reverse-phase C18 column is commonly used.

    • The mobile phase can consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a slightly acidic pH) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection is typically performed using a UV detector at a wavelength of around 276-280 nm.

    • Prepare a standard curve of this compound in the same cell culture medium to accurately quantify the concentration in your samples.

    • Analyze the samples from each time point and plot the concentration of this compound over time to determine its stability profile.

Visualizations

Signaling Pathway of this compound

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Modulation of Gene Expression) PKA->Cellular_Response Phosphorylates Downstream Targets Salbutamol_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Sol Prepare this compound Working Solution in Cell Culture Medium Incubate Incubate at 37°C, 5% CO₂ in a Cell-Free Plate Prep_Sol->Incubate Sample Collect Aliquots at Defined Time Points (0, 6, 12, 24, 48, 72h) Incubate->Sample Store Store Samples at -80°C Sample->Store Prep_HPLC Prepare Samples for HPLC (Protein Precipitation) Store->Prep_HPLC Run_HPLC Analyze Samples by HPLC Prep_HPLC->Run_HPLC Analyze_Data Quantify this compound Concentration and Determine Stability Run_HPLC->Analyze_Data Salbutamol_Troubleshooting Start Inconsistent or Diminishing This compound Effect Observed Check_Prep Review this compound Solution Preparation and Storage Protocol Start->Check_Prep Check_Protocol Review Experimental Protocol (e.g., frequency of medium change) Check_Prep->Check_Protocol No Issue Optimize_Prep Optimize Preparation: - Use fresh stock - Protect from light - Aliquot and store at -80°C Check_Prep->Optimize_Prep Issue Found Assess_Stability Perform a Stability Study (e.g., via HPLC) Check_Protocol->Assess_Stability No Issue Optimize_Protocol Optimize Protocol: - Increase frequency of  this compound replenishment Check_Protocol->Optimize_Protocol Issue Found Consider_Degradants Consider the effect of degradation products Assess_Stability->Consider_Degradants

References

Technical Support Center: Overcoming Salbutamol Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by salbutamol in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: How can this compound interfere with biochemical assays?

This compound can interfere with biochemical assays through several mechanisms:

  • Direct Interference with Assay Chemistry: As a phenolic compound, this compound can act as a reducing agent. This is particularly problematic in colorimetric protein assays like the Bicinchoninic Acid (BCA) and Lowry assays, which are based on the reduction of Cu²⁺ to Cu¹⁺. This compound can directly reduce the copper ions, leading to a false-positive signal and an overestimation of protein concentration.[1] Phenolic compounds have also been reported to interfere with the Bradford assay.

  • Physiological Effects on Cellular Systems: this compound is a β2-adrenergic agonist that can alter cellular metabolism. For instance, it is known to increase glycolysis, which can lead to changes in the levels of metabolites like lactate.[2] This is a physiological effect and not direct interference with an in vitro assay, but it's a crucial consideration when analyzing samples from subjects treated with this compound.

  • Matrix Effects in Immunoassays: In immunoassays like ELISA, this compound can contribute to the overall sample matrix, potentially leading to non-specific binding or other matrix effects that can affect the accuracy of the results.

Q2: Which biochemical assays are most likely to be affected by this compound interference?

Based on its chemical properties, the following assays are at a higher risk of interference from this compound:

  • Copper-Reduction Based Protein Assays: The BCA and Lowry assays are highly susceptible to interference from reducing agents, including phenolic compounds like this compound.

  • Other Colorimetric Assays: Any assay that relies on a redox reaction for signal generation could potentially be affected.

  • Immunoassays (e.g., ELISA): While the interference is less direct, matrix effects from the drug and its metabolites can impact the results.

Q3: What are the typical signs of this compound interference in an assay?

Signs of potential interference include:

  • Inexplicably high or low results: If the results are inconsistent with other experimental data or physiological expectations, interference should be considered.

  • Poor reproducibility: High variability between replicate samples can be a sign of interference.

  • Non-linear dilution response: If serially diluted samples do not show a linear response in the assay, it may indicate the presence of an interfering substance.

Troubleshooting Guides

Issue 1: Overestimation of Protein Concentration in Colorimetric Assays (BCA, Lowry, Bradford)

Symptoms:

  • Protein concentration is significantly higher than expected.

  • High background signal in blank samples containing this compound.

Cause: this compound, being a phenolic compound, can directly reduce the Cu²⁺ ions in the BCA and Lowry assay reagents to Cu¹⁺, mimicking the reaction of proteins and leading to a false-positive signal.[1] Phenolic compounds can also interfere with the Bradford assay, likely through non-specific binding to the Coomassie dye.

Solutions:

  • Sample Preparation to Remove this compound:

    • Protein Precipitation: This is an effective method to separate proteins from small molecule contaminants like this compound. Acetone or trichloroacetic acid (TCA) precipitation are common methods.[1]

    • Solid-Phase Extraction (SPE): SPE can be used to selectively remove this compound from the sample matrix before protein quantification.

  • Use of an Appropriate Blank:

    • If removing this compound is not feasible, a sample blank containing the same concentration of this compound as in the test samples should be used to subtract the background signal. However, this may not fully correct for the interference.

  • Alternative Protein Quantification Method:

    • Consider using a protein assay that is less susceptible to interference from reducing agents, such as a fluorescent dye-based assay.

Issue 2: Unexpected Results in Enzymatic Assays

Symptoms:

  • Enzyme activity is unexpectedly high or low in samples containing this compound.

Cause: While direct interference of this compound with the chemistry of most in vitro enzymatic assays is not well-documented, its physiological effects can alter the levels of the enzyme or its substrate in biological samples. For example, this compound can increase lactate production in cells, which would impact the results of a lactate dehydrogenase (LDH) assay aimed at measuring cellular lactate levels.[2]

Solutions:

  • Control for Physiological Effects:

    • When analyzing samples from subjects treated with this compound, it is crucial to have a control group that was not exposed to the drug to account for its physiological effects.

  • Assess for Direct Assay Interference:

    • To rule out direct interference, run a control experiment where a known amount of purified enzyme is assayed in the presence and absence of this compound at the relevant concentration. If the enzyme activity is altered, this indicates direct interference.

  • Sample Cleanup:

    • If direct interference is confirmed, use sample preparation techniques like SPE or dialysis to remove this compound before performing the enzymatic assay.

Issue 3: Inaccurate Results in Immunoassays (ELISA)

Symptoms:

  • High background signal.

  • Poor reproducibility between wells.

  • Non-parallel dilution curves between the standard and the sample.

Cause: this compound and its metabolites can contribute to the complexity of the sample matrix, leading to non-specific binding of antibodies or other matrix effects.

Solutions:

  • Optimize Blocking and Washing Steps:

    • Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time to minimize non-specific binding.

    • Increase the number of washing steps and the volume of wash buffer to remove unbound components.

  • Sample Dilution:

    • Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay. However, ensure that the analyte of interest remains within the detection range of the assay.

  • Use of a Matched Matrix for Standards:

    • Prepare the standard curve in a matrix that is as similar as possible to the sample matrix (e.g., if analyzing serum samples containing this compound, prepare the standards in serum from a drug-free subject).

  • Method of Standard Additions:

    • This method can help to correct for matrix effects. It involves adding known amounts of the analyte to the sample and extrapolating back to determine the concentration in the original sample.

Data Presentation

Table 1: Potential Interference of Phenolic Compounds in Copper-Based Protein Assays

Compound (similar to this compound)AssayConcentrationObserved InterferenceReference
QuercetinBCA10 µM~390% overestimation at 125 µg/ml protein
QuercetinBCA1 µM~150% overestimation at 125 µg/ml protein
3,3',4'-TrihydroxyflavoneBCA10 µMSignificant overestimation

Note: This table presents data for flavonoids, which are phenolic compounds structurally related to this compound, to illustrate the potential for interference. Quantitative data for this compound itself is limited in the literature.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetone to Remove this compound

This protocol is adapted for removing small, interfering molecules like this compound from protein samples before quantification.

Materials:

  • Cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Assay buffer

Procedure:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add four volumes of cold acetone (400 µL) to the sample.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully decant and discard the supernatant which contains the this compound.

  • Allow the protein pellet to air dry for 5-10 minutes. Do not over-dry the pellet.

  • Resuspend the protein pellet in a suitable assay buffer.

  • Proceed with your biochemical assay (e.g., BCA protein assay).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal

This is a general protocol that can be adapted based on the specific SPE cartridge and sample matrix.

Materials:

  • SPE cartridge (e.g., a mixed-mode cation exchange cartridge)

  • SPE manifold

  • Loading, washing, and elution solvents (to be optimized for your specific application)

Procedure:

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the sample containing this compound and the analyte of interest onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unbound impurities.

  • Elution: Elute the analyte of interest using a solvent that leaves the this compound bound to the cartridge, or elute the this compound first with a different solvent. The specific solvents will depend on the properties of your analyte and the SPE sorbent.

  • Collect the fraction containing your purified analyte and proceed with the biochemical assay.

Visualizations

Salbutamol_Interference_Pathway cluster_assay Biochemical Assay (e.g., BCA) cluster_interference Interference Pathway Assay Cu²⁺ Reagent Reduced_Cu Cu¹⁺ (Colorimetric Signal) Protein Protein in Sample Protein->Reduced_Cu Reduces False_Signal False Positive Signal (Overestimation) Reduced_Cu->False_Signal This compound This compound (Phenolic Group) This compound->Reduced_Cu Directly Reduces

Caption: Mechanism of this compound interference in copper-based protein assays.

Troubleshooting_Workflow cluster_solutions Mitigation Strategies cluster_immuno Immunoassay Troubleshooting Start Unexpected Assay Result in Sample with this compound CheckAssay Is the assay susceptible to reducing agents (e.g., BCA)? Start->CheckAssay YesReduce Potential Direct Interference CheckAssay->YesReduce Yes NoReduce Consider Physiological or Matrix Effects CheckAssay->NoReduce No Precipitate Protein Precipitation (e.g., Acetone) YesReduce->Precipitate SPE Solid-Phase Extraction (SPE) YesReduce->SPE AltAssay Use an Alternative Assay YesReduce->AltAssay Blank Use this compound-containing Blank YesReduce->Blank Optimize Optimize Blocking/Washing NoReduce->Optimize Dilute Sample Dilution NoReduce->Dilute Matrix Matrix-matched Standards NoReduce->Matrix End Accurate Assay Result Precipitate->End SPE->End AltAssay->End Blank->End May not fully correct Optimize->End Dilute->End Matrix->End

Caption: Troubleshooting workflow for this compound interference.

References

Technical Support Center: Optimizing Salbutamol Dosage for In Vivo Bronchoprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Salbutamol dosage for in vivo bronchoprotection studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose of this compound for bronchoprotection studies in rodents?

A1: The optimal starting dose of this compound (also known as Albuterol) varies depending on the animal model, route of administration, and the specific experimental protocol. It is crucial to perform a dose-response study to determine the effective dose for your specific model. However, based on published literature, the following ranges can be used as a starting point.

Q2: Which route of administration is most effective for this compound in preclinical studies?

A2: The choice of administration route depends on the research question and the desired pharmacokinetic profile.[1][2]

  • Inhalation/Nebulization: This route delivers the drug directly to the lungs, mimicking clinical use in humans.[3][4] It is suitable for assessing the direct effects of this compound on the airways.

  • Intravenous (IV): IV administration ensures 100% bioavailability and allows for precise control over the circulating drug concentration.

  • Intraperitoneal (IP): IP injection is a common and relatively simple method for systemic administration in rodents.

  • Subcutaneous (SC): This route provides a slower and more sustained release of the drug compared to IV or IP injection.[5]

Q3: How long before the bronchoconstrictor challenge should this compound be administered?

A3: The timing of this compound administration relative to the bronchoconstrictor challenge is critical for observing a protective effect. For short-acting beta-2 agonists like this compound, administration is typically recommended 15-30 minutes before the challenge to allow for sufficient time to reach peak effect. However, the optimal pre-treatment time may vary based on the route of administration and the specific animal model.

Troubleshooting Guide

Problem 1: High variability in bronchoprotective response to this compound between animals.

  • Possible Cause: Inconsistent drug delivery, particularly with inhalation/nebulization techniques.

  • Solution: Ensure the nebulization chamber provides a uniform aerosol distribution. For intratracheal administration, verify the correct placement of the delivery device. Standardize the animal's breathing pattern as much as possible during exposure.

  • Possible Cause: Variability in the severity of the bronchoconstrictor challenge.

  • Solution: Standardize the dose and administration of the bronchoconstricting agent (e.g., methacholine, histamine). Ensure consistent timing between the challenge and the measurement of airway responsiveness.

  • Possible Cause: Animal-to-animal differences in metabolism and receptor sensitivity.

  • Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight.

Problem 2: No significant bronchoprotective effect of this compound observed.

  • Possible Cause: The this compound dose is too low.

  • Solution: Perform a dose-response curve to determine the optimal effective dose (ED50) in your specific model. Refer to the quantitative data tables for guidance on dose ranges used in similar studies.

  • Possible Cause: The bronchoconstrictor challenge is too severe, overwhelming the protective effect of this compound.

  • Solution: Reduce the concentration or dose of the bronchoconstricting agent to a level that induces a submaximal response, allowing for a window to observe the protective effects of your compound.

  • Possible Cause: Incorrect timing of this compound administration.

  • Solution: Adjust the pre-treatment time to ensure this compound is at its peak efficacy when the bronchoconstrictor is administered.

Problem 3: Technical issues with whole-body plethysmography (WBP).

  • Possible Cause: Inaccurate readings due to animal movement or stress.

  • Solution: Allow for an adequate acclimatization period for the animal in the plethysmography chamber before starting measurements. The chamber should be in a quiet, low-traffic area.

  • Possible Cause: Leaks in the plethysmography chamber.

  • Solution: Regularly check the seals and connections of the chamber to ensure it is airtight. Perform calibration checks before each experiment.

  • Possible Cause: Incorrect calculation of respiratory parameters.

  • Solution: Ensure you are using the correct formulas and that the system is properly calibrated for the specific animal species and size.

Quantitative Data Summary

The following tables summarize this compound dosages used in various in vivo bronchoprotection studies. These should serve as a guide for designing your own experiments.

Table 1: this compound Dosages in Guinea Pig Models

Route of AdministrationDosing RegimenBronchoconstrictorReference
Subcutaneous (SC)15 µg/kg, three times a day for 7 daysHistamine
Nebulization1 mg/ml solutionHistamine
Intraperitoneal (IP)10 µg/kgHistamine
Nebulization0.1 mg/ml solution, twice or five times a weekOvalbumin

Table 2: this compound (Albuterol) Dosages in Mouse Models

Route of AdministrationDosing RegimenBronchoconstrictorReference
Nebulization10⁻⁴ M to 10⁻² M solutionOvalbumin
InhalationNot specifiedMethacholine

Table 3: this compound Dosages in Rat Models

Route of AdministrationDosing RegimenBronchoconstrictorReference
Aerosol or Intravenous (IV)Not specifiedMethacholine
Nebulization0.2 mL of 0.5% solution in 2 mL salineNot specified
Oral0.1 mg/kg, three times a dayNot specified

Experimental Protocols

Protocol 1: In Vivo Bronchoprotection Study Using Whole-Body Plethysmography in Mice

  • Animal Acclimatization: Acclimatize mice to the whole-body plethysmography chambers for at least 30 minutes for 2-3 days prior to the experiment to minimize stress-induced variability.

  • Baseline Measurement: Place the conscious, unrestrained mouse in the plethysmography chamber and record baseline respiratory parameters (e.g., Penh, tidal volume, respiratory rate) for 5-10 minutes.

  • This compound Administration: Administer this compound via the desired route (e.g., nebulization with an appropriate concentration, IP injection).

  • Pre-treatment Period: Allow for a 15-30 minute pre-treatment period.

  • Bronchoconstrictor Challenge: Expose the mouse to an aerosolized bronchoconstrictor (e.g., methacholine at a pre-determined concentration) for a fixed duration (e.g., 2-3 minutes).

  • Post-challenge Measurement: Immediately after the challenge, record respiratory parameters for 10-15 minutes to assess the degree of bronchoconstriction.

  • Data Analysis: Calculate the percentage of bronchoprotection by comparing the change in respiratory parameters in this compound-treated animals to that in vehicle-treated control animals.

Protocol 2: In Vivo Bronchoprotection Study Using Invasive Lung Mechanics in Anesthetized Rats

  • Anesthesia and Tracheostomy: Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbital) and perform a tracheostomy to insert a cannula for mechanical ventilation.

  • Mechanical Ventilation: Connect the animal to a small animal ventilator and maintain a stable breathing pattern.

  • Baseline Measurement: Measure baseline lung resistance (RL) and dynamic compliance (Cdyn) using a lung function measurement system.

  • This compound Administration: Administer this compound intravenously or via intratracheal instillation.

  • Pre-treatment Period: Allow for a 10-15 minute pre-treatment period.

  • Bronchoconstrictor Challenge: Administer the bronchoconstrictor (e.g., methacholine) intravenously or via nebulization through the ventilator circuit.

  • Post-challenge Measurement: Continuously monitor RL and Cdyn for 15-20 minutes following the challenge.

  • Data Analysis: Determine the peak change in RL and the nadir of Cdyn. Calculate the bronchoprotective effect of this compound by comparing these changes to those in the vehicle control group.

Visualizations

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to Bronchoprotection_Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Lung Function Measurement acclimatize->baseline treatment Administer this compound or Vehicle baseline->treatment pretreatment Pre-treatment Period (15-30 min) treatment->pretreatment challenge Induce Bronchoconstriction (e.g., Methacholine) pretreatment->challenge post_measurement Measure Post-Challenge Lung Function challenge->post_measurement analysis Data Analysis and Comparison post_measurement->analysis end End analysis->end

References

Preventing Salbutamol-induced cytotoxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing and managing Salbutamol-induced cytotoxicity in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing decreased cell viability in my cultures after this compound treatment?

A1: this compound-induced effects are highly cell-type specific. While it is a bronchodilator, in certain cell types like human airway smooth muscle cells (ASMCs), this compound can induce apoptosis in a time and concentration-dependent manner[1]. This is often mediated through the β2-adrenergic receptor and the subsequent activation of the cAMP-protein kinase A (PKA) pathway[1][2].

Troubleshooting Steps:

  • Confirm Cell-Specific Response: Review literature for the known effects of this compound on your specific cell line. Effects can range from inducing apoptosis (e.g., ASMCs) to delaying it (e.g., human eosinophils)[1][2].

  • Titrate Concentration: You may be using a supra-physiological concentration. Perform a dose-response curve to determine the optimal concentration for your experimental goals while minimizing cytotoxicity. For example, in human ASMCs, cytotoxic effects were observed at concentrations of 100 µM and 300 µM after 48 hours.

  • Reduce Exposure Time: Cytotoxicity can be time-dependent. Consider shorter incubation periods with this compound.

  • Serum Starvation Conditions: If your experiment involves serum starvation, cells may be more susceptible to stress. Ensure your control groups are appropriately managed.

Q2: My results are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors related to this compound's properties and the experimental setup.

Troubleshooting Steps:

  • This compound Enantiomers: Commercial this compound is a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is responsible for the therapeutic effects, while the (S)-enantiomer may have different or even opposing effects, such as increasing intracellular calcium. Consider using the pure (R)-enantiomer (Levalbuterol) for more consistent and specific results.

  • Receptor Desensitization: Prolonged exposure to agonists like this compound can lead to the downregulation and desensitization of β2-adrenergic receptors. This could lead to diminished effects over time.

  • Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition, as these can all influence cellular responses to drug treatment.

Q3: How can I prevent or mitigate this compound-induced apoptosis in sensitive cell lines?

A3: If your goal is to study other effects of this compound without inducing cell death, several strategies can be employed.

Preventative Measures:

  • Co-treatment with Antioxidants: this compound has been shown to induce oxidative stress in some contexts through the production of reactive oxygen species (ROS). Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may mitigate these effects. (R)-salbutamol has also been shown to increase the reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio, indicating a potential for modulating redox balance.

  • Use of a β-blocker: The effects of this compound are mediated by the β2-adrenergic receptor. Co-incubation with a β-blocker like propranolol can inhibit this compound's downstream signaling, including the apoptotic cascade. However, this will also block the intended effects of this compound.

  • Modulate the cAMP/PKA Pathway: As this pathway is central to this compound-induced apoptosis in susceptible cells, using a PKA inhibitor (like Rp-8-CPT-cAMPS) could prevent apoptosis. This approach will also interfere with the primary mechanism of this compound action.

Q4: I suspect oxidative stress is a factor in the cytotoxicity I'm observing. How can I test for this?

A4: Several assays can be used to quantify oxidative stress in your cell cultures.

Recommended Assays:

  • ROS Production: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy.

  • Glutathione Levels: Measure the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) using commercially available kits. A decrease in this ratio indicates oxidative stress.

  • Lipid Peroxidation: The malondialdehyde (MDA) assay can be used to measure lipid peroxidation, a downstream consequence of oxidative damage.

Data Presentation: this compound Effects on Different Cell Types

Cell TypeEffect of this compoundKey Pathway InvolvedConcentration RangeReference
Human Airway Smooth Muscle CellsInduces apoptosis; Inhibits proliferationcAMP/PKA, p53, Bax/Bcl-2100 nM - 300 µM
Human EosinophilsDelays apoptosiscAMP/PKA10 nM
Human NeutrophilsNo effect on viability or apoptosisN/A (at physiological conc.)10⁻⁶ M - 10⁻⁴ M
Human Airway Epithelial Cells (16-HBE, NCI-H292)Promotes cell growthcAMP/MAP KinaseNot specified
RAW264.7 MacrophagesInhibits M1 polarization, reduces ROSβ2-ARNot specified
Human Breast Cancer Cells (MDA-MB-231)Inhibits migration and invasionβ2-ARNot specified

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified.

Methodology:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls for the desired time period (e.g., 24, 48 hours).

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

Methodology:

  • Culture and treat cells with this compound as required.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Signaling Pathways and Workflows

Salbutamol_Mechanism cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase PKA->MyosinLCK Inhibits Apoptosis Apoptosis (in susceptible cells) PKA->Apoptosis Induces Relaxation Smooth Muscle Relaxation MyosinLCK->Relaxation Leads to

Caption: Canonical this compound signaling pathway via the β2-adrenergic receptor.

Experimental_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start: Seed Cells treatment Treat with this compound (Dose-Response & Time-Course) start->treatment harvest Harvest Cells & Supernatant treatment->harvest viability_assay MTT / LDH Assay harvest->viability_assay apoptosis_assay Annexin V / PI Staining harvest->apoptosis_assay analysis Data Analysis (Flow Cytometry / Plate Reader) viability_assay->analysis apoptosis_assay->analysis end End: Determine IC50 / Apoptotic Rate analysis->end

Caption: General workflow for assessing this compound-induced cytotoxicity.

Troubleshooting_Logic start High Cytotoxicity Observed check_conc Is Concentration Too High? start->check_conc check_time Is Exposure Time Too Long? check_conc->check_time No action_conc Perform Dose-Response, Lower Concentration check_conc->action_conc Yes check_celltype Is Cell Type Susceptible to Apoptosis? check_time->check_celltype No action_time Perform Time-Course, Reduce Incubation Time check_time->action_time Yes action_mitigate Consider Co-treatment (e.g., Antioxidants) check_celltype->action_mitigate Yes end Optimized Experiment action_conc->end action_time->end action_mitigate->end

Caption: A logical approach to troubleshooting this compound cytotoxicity.

References

Technical Support Center: Enhancing Salbutamol Delivery to the Lower Airways in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing Salbutamol delivery to the lower airways in animal models.

Troubleshooting Guides

This section addresses common problems encountered during the administration of this compound in animal models, offering potential causes and solutions in a question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Low and Variable this compound Concentration in Lung Tissue Inappropriate Nebulizer Type: Jet nebulizers may have a lower output rate and higher residual volume compared to mesh nebulizers, leading to reduced delivery efficiency.[1][2] Incorrect Particle Size: Particles larger than 5 µm tend to deposit in the upper airways (oropharynx and larynx), while particles smaller than 0.5 µm may be exhaled.[3] Animal Restraint and Breathing Pattern: Stress from restraint can alter breathing patterns, affecting aerosol deposition. Rodents are obligate nose-breathers, which can lead to high nasal deposition. Inefficient Delivery System: Significant drug loss can occur within the delivery device (e.g., nebulizer, spacer) and the exposure chamber.Select an Appropriate Nebulizer: Mesh nebulizers (static or vibrating) have been shown to have higher delivery efficiency and lower residual volume than jet nebulizers. Optimize Particle Size: Aim for an aerodynamic particle size of 1-5 µm for optimal deposition in the lower airways. This can be achieved through the choice of nebulizer and formulation. Refine Animal Handling and Exposure: Acclimatize animals to restraint devices to minimize stress. Use nose-only exposure systems to direct the aerosol to the breathing zone. For intubated animals, ensure proper placement of the delivery catheter. Optimize the Delivery Setup: Minimize the distance between the aerosol generator and the animal. In mechanically ventilated models, synchronizing aerosol generation with the inspiratory phase can improve delivery.
High Systemic Exposure and Low Lung-to-Plasma Ratio Oropharyngeal Deposition and Swallowing: A significant portion of the inhaled dose can be deposited in the oropharynx and subsequently swallowed, leading to gastrointestinal absorption and systemic exposure. Rapid Absorption from the Lungs: The large surface area and high vascularity of the lungs can lead to rapid absorption of the drug into the systemic circulation.Formulation Strategies: Encapsulating this compound in nanoparticles (e.g., liposomes, PLGA) can provide a sustained release profile, potentially reducing rapid systemic absorption and prolonging lung retention. Direct Lung Delivery: Intratracheal instillation can bypass the upper airways, delivering a precise dose directly to the lungs. However, this is an invasive procedure and may cause transient inflammation.
Tracheal or Bronchial Epithelial Injury High Drug Concentration at Delivery Site: Direct instillation of a high concentration of this compound, particularly via an intratracheal catheter, can cause epithelial injury. Formulation Excipients: Certain excipients in the formulation could be irritating to the airway epithelium.Optimize Delivery Method: When using a metered-dose inhaler (MDI) in intubated animals, administering the dose at the elbow connector of the ventilation circuit is less likely to cause injury than direct intratracheal catheter delivery. Formulation and Dose Adjustment: Use the lowest effective dose and ensure all excipients are biocompatible and non-irritating to the respiratory tract.
Inconsistent Results Between Animals Variability in Animal Physiology: Age, strain, and health status of the animals can influence drug deposition and response. Inconsistent Anesthesia Protocol: The depth of anesthesia can affect the breathing rate and tidal volume, leading to variability in aerosol deposition. Procedural Inconsistencies: Minor variations in the experimental procedure, such as the positioning of the animal or the timing of aerosol delivery, can introduce variability.Standardize Animal Characteristics: Use animals of the same strain, age, and health status within an experiment. Standardize Anesthesia: Maintain a consistent level of anesthesia throughout the experiment. Implement a Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire experimental process, from animal preparation to drug administration and sample collection.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of this compound delivery to the lower airways in animal models.

1. What are the most common methods for delivering this compound to the lower airways in animal models?

The most common methods include:

  • Nebulization: This involves generating an aerosol from a liquid solution or suspension of this compound. Both jet and mesh nebulizers are used, with mesh nebulizers often demonstrating higher efficiency. This method can be used with nose-only exposure chambers for conscious or lightly sedated animals, or with intubated and mechanically ventilated animals.

  • Metered-Dose Inhalers (MDIs): MDIs can be adapted for use in animal models, often with a spacer, especially in larger animals or intubated setups.

  • Dry Powder Inhalers (DPIs): Formulations of this compound as a dry powder can be delivered using specialized DPI devices for animal studies.

  • Intratracheal Instillation: This invasive method involves the direct delivery of a liquid bolus of this compound into the trachea. It offers precise dosing to the lungs but can cause inflammation.

2. How can nanoparticle carriers enhance this compound delivery?

Nanoparticle carriers, such as liposomes and polymeric nanoparticles (e.g., PLGA), can improve this compound delivery in several ways:

  • Sustained Release: They can provide a prolonged release of the drug in the lungs, which may reduce the need for frequent dosing and minimize systemic side effects.

  • Improved Bioavailability: Encapsulation can protect the drug from degradation and may enhance its absorption by lung tissue.

  • Targeted Delivery: While not extensively covered in the provided results for this compound, nanoparticles can be functionalized to target specific cells in the lungs.

3. What are the key considerations for formulating this compound for inhalation in animal models?

Key formulation considerations include:

  • Particle Size: The aerodynamic diameter of the particles should be between 1 and 5 µm for optimal deposition in the lower airways.

  • Excipients: Any excipients used must be non-toxic and non-irritating to the respiratory tract. For dry powder formulations, carriers like lactose are often used.

  • Stability: The formulation must be stable during aerosolization, as the process can potentially degrade the drug or alter particle characteristics.

4. Which animal models are commonly used for studying inhaled this compound delivery?

Rodents, such as mice and rats, are frequently used due to their small size and the availability of disease models. However, it's important to note that as obligate nose-breathers, a significant portion of the inhaled drug may be deposited in their nasal passages. Larger animals like rabbits and horses are also used, and their respiratory physiology can be more comparable to humans in some aspects.

5. How is the efficiency of this compound delivery to the lungs quantified in animal models?

Delivery efficiency is typically assessed by:

  • Measuring Drug Concentration in Lung Tissue: This involves homogenizing the lung tissue and quantifying the amount of this compound present, often using techniques like ELISA or mass spectrometry.

  • Pharmacokinetic Studies: Measuring the concentration of this compound in both lung tissue and plasma over time allows for the determination of the lung-to-plasma concentration ratio, which is an indicator of targeted lung delivery.

  • In Vivo Imaging: Techniques like fluorescence imaging can be used with labeled compounds to visualize deposition in the lungs.

Quantitative Data Summary

The following tables summarize quantitative data from the cited literature to facilitate comparison.

Table 1: Comparison of Nebulizer Delivery Efficiency in Mice

Nebulizer TypeResidual Volume (%)Total Delivered this compound (Lung + Serum) vs. Jet Nebulizer (PARI BOY SX)Reference
Jet Nebulizer (PARI BOY SX)34.6-
Static Mesh Nebulizer (NE-U22)< 1+39.9%
Vibrating Mesh Nebulizer (NE-SM1)< 1+141.7%

Table 2: this compound-Loaded Nanoparticle Characteristics and Lung Delivery

Nanoparticle TypeMean Particle Size (nm)Encapsulation Efficiency (%)This compound Recovery in Perfusate (Isolated Rabbit Lung) (%)Reference
This compound SolutionN/AN/A62.8 ± 7.1
PLGA Nanoparticles~12025.2 ± 4.955.2 ± 9.1
VS(72)-10 Nanoparticles~12063.4 ± 3.540.2 ± 5.8

Table 3: Pharmacokinetics of Inhaled this compound in CD-1 Male Mice (Nose-Only Exposure)

Time Point (hours)Mean Plasma Concentration (ng/mL)Mean Lung Concentration (ng/g)Lung to Plasma RatioReference
0.25LowHighestHigh
0.5Increased from 0.25hDecreased from 0.25hDecreased from 0.25h
> 0.5Gradually DecreasingGradually DecreasingDecreasing
Specific numerical data was not provided in the abstract, but the trends were described.

Experimental Protocols

Nebulized this compound Delivery to Mice (Head-Only Exposure)

This protocol is adapted from a study comparing jet and mesh nebulizer efficiency.

  • Animal Preparation:

    • Anesthetize mice via intraperitoneal injections of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • Experimental Setup:

    • Place the anesthetized mice in a head-only inhalation exposure chamber.

    • Connect the selected nebulizer (e.g., jet or mesh) to the chamber.

  • This compound Administration:

    • Prepare a this compound solution (e.g., 1.25 mg/mL).

    • Add a defined volume (e.g., 2 mL) of the this compound solution to the nebulizer reservoir.

    • Operate the nebulizer for a specified duration or until a certain volume has been delivered (e.g., until 1.3 mL output).

  • Sample Collection:

    • Following exposure, euthanize the mice at predetermined time points.

    • Collect blood samples for serum preparation.

    • Harvest lung tissues.

  • Quantification:

    • Homogenize the lung tissues.

    • Quantify the this compound concentration in serum and lung homogenates using a suitable method, such as ELISA.

Intratracheal Instillation in Mice

This is a general protocol for non-invasive intratracheal instillation.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Place the anesthetized mouse in a supine position on a slanted board.

  • Intubation:

    • Gently pull the tongue to the side to visualize the glottis.

    • Use a light source to illuminate the trachea.

    • Carefully insert a sterile, flexible catheter or a specialized intubation device into the trachea.

  • Substance Administration:

    • Connect a syringe containing the this compound solution to the catheter.

    • Instill a small, precise volume of the solution directly into the trachea.

  • Recovery:

    • Remove the catheter and allow the mouse to recover from anesthesia in a warm, clean cage.

    • Monitor the animal for any signs of respiratory distress.

Visualizations

This compound Signaling Pathway

Salbutamol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK Myosin Light Chain Kinase (MLCK) PKA->MyosinLCK Inhibits Ca2 Decreased Intracellular Ca²⁺ PKA->Ca2 Leads to Relaxation Bronchial Smooth Muscle Relaxation (Bronchodilation) MyosinLCK->Relaxation Inhibition promotes Ca2->Relaxation Promotes

Caption: this compound's mechanism of action leading to bronchodilation.

Experimental Workflow for Evaluating this compound Delivery

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_outcome Outcome Animal_Prep Animal Preparation (Anesthesia, Restraint) Delivery Aerosol Delivery (Nebulization, Instillation, etc.) Animal_Prep->Delivery Formulation_Prep This compound Formulation (Solution, Nanoparticles, etc.) Formulation_Prep->Delivery Sample_Collection Sample Collection (Lung Tissue, Blood) Delivery->Sample_Collection Quantification Drug Quantification (ELISA, LC-MS) Sample_Collection->Quantification Data_Analysis Data Analysis (Lung vs. Plasma Concentration) Quantification->Data_Analysis Outcome Evaluation of Delivery Efficiency Data_Analysis->Outcome

Caption: Workflow for assessing this compound delivery in animal models.

References

Salbutamol Stability & Sample Preparation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Salbutamol degradation during analytical sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound sample preparation.

Q1: My this compound recovery is unexpectedly low. What are the primary causes of degradation?

A1: Low recovery of this compound is typically due to chemical instability during sample preparation. The main factors that cause degradation are:

  • pH Extremes: this compound is highly susceptible to degradation in both acidic and alkaline conditions.[1][2] It is most stable in a slightly acidic to neutral pH range.[3][4]

  • Oxidation: The phenol group in this compound's structure makes it sensitive to oxidation, which can be catalyzed by trace metal ions or exposure to oxygen.[5] This is a significant issue, especially in biological matrices.

  • Light Exposure: Although a lesser factor compared to pH and oxidation, prolonged exposure to light can contribute to degradation. It is standard practice to protect samples from light.

  • High Temperature: Elevated temperatures accelerate all chemical degradation pathways. Samples should be kept cool throughout the preparation process.

Q2: What is the optimal pH range for preparing and storing this compound samples?

A2: The optimal pH for this compound stability is between pH 3 and 4. However, some studies have also found good stability at a neutralized pH of 6, which may be more suitable for certain applications to avoid potential bronchoconstriction in nebulized solutions. A region of minimum stability (i.e., maximum degradation) is observed around pH 9. Strongly acidic conditions (pH < 3) can also cause significant degradation, particularly in the presence of ethanol.

Q3: My samples are turning a faint color. What does this indicate?

A3: A change in sample color, such as turning pink or brown, is often a visual indicator of oxidative degradation. This happens when the phenolic components of this compound are oxidized to form quinone-type structures. If you observe a color change, it is a strong sign that your sample integrity has been compromised. You should immediately review your protocol for sources of oxidation.

Q4: How can I prevent the oxidation of this compound in my samples?

A4: To prevent oxidation, consider the following actions:

  • Use Antioxidants: Add an antioxidant like sodium metabisulfite or ascorbic acid to your sample collection tubes or during the initial preparation steps.

  • Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Work Under Inert Gas: For highly sensitive samples, you can minimize exposure to atmospheric oxygen by preparing samples under a stream of nitrogen or argon gas.

  • Maintain Low Temperatures: Keeping samples on ice or at refrigerated temperatures (2-8°C) slows down the rate of oxidative reactions.

Q5: Are there specific solvents or excipients I should avoid?

A5: Yes. Certain chemicals can accelerate this compound degradation:

  • Ethanol at Acidic pH: In acidic conditions (especially pH 1-3), ethanol can react with this compound to form ethyl ether degradation products.

  • Phosphate Buffers: Some studies have shown that phosphate buffers can accelerate the breakdown of this compound, whereas acetate buffers may have a stabilizing effect.

  • Sugars: Sugars like glucose and fructose can increase the degradation rate, particularly at neutral or slightly acidic pH. This is relevant for syrup formulations.

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Degradation in 20% Ethanolic Solution

pHDegradation Product% Degradation
1 BIIK 0285 (ethyl ether)16%
BIIK 0277 (ethyl ether)38%
Diethyl Ether25%
2 BIIK 0285 (ethyl ether)8%
BIIK 0277 (ethyl ether)26%
Diethyl Ether3%
3 BIIK 0285 (ethyl ether)2%
BIIK 0277 (ethyl ether)14%
Diethyl Ether<0.5%
Data adapted from a study on degradation in ethanolic solutions. Degradation levels were measured after storage at accelerated stability conditions.

Table 2: Summary of Key Stability-Influencing Factors

FactorConditionStability OutcomeReference
pH pH 3-4Maximum Stability
pH ~9Minimum Stability
pH 6Stable (Good alternative)
Temperature 5°C ± 3°CStable for at least 30 days (in NaCl solution)
Elevated TemperaturesAccelerated Degradation
Light Protected from LightRecommended for long-term storage
Oxygen Oxygen exposureSensitive to breakdown (oxidation)
Additives Phosphate BufferAccelerates Degradation
Acetate BufferStabilizing Effect
Glucose/FructoseAccelerates Degradation

Visual Guides and Workflows

Diagram 1: Key Factors in this compound Degradation

This diagram illustrates the primary environmental and chemical factors that lead to the degradation of this compound during sample handling.

cluster_factors Degradation Factors cluster_this compound cluster_products Degradation Products pH Extreme pH (Acidic or Alkaline) This compound This compound (Stable Form) pH->this compound Hydrolysis/ Rearrangement Oxidation Oxygen & Metal Ions Oxidation->this compound Oxidation Temp High Temperature Temp->this compound Accelerates All Reactions Light UV/Light Exposure Light->this compound Photodegradation Degradation Degraded this compound (e.g., Ethers, Quinones) This compound->Degradation

Caption: Primary factors leading to this compound instability.

Diagram 2: Recommended Sample Preparation Workflow

Follow this workflow to minimize degradation during the preparation of biological samples for analysis.

start Start: Sample Collection (Plasma/Urine) add_stabilizer Immediately Add Stabilizers (e.g., Antioxidant, Chelator) start->add_stabilizer cool Place Sample on Ice (Maintain 2-8°C) add_stabilizer->cool protect_light Protect from Light (Use Amber Vials) cool->protect_light adjust_ph Adjust pH to 3.5 - 6.0 (Use Acetate Buffer) protect_light->adjust_ph extraction Perform Extraction (e.g., SPE, LLE) adjust_ph->extraction analysis Analyze Promptly via HPLC / LC-MS extraction->analysis q1 Problem: Low this compound Recovery q2 Was pH adjusted to 3.5-6.0? q1->q2 q3 Were antioxidants/ chelators used? q2->q3 Yes sol1 Solution: Adjust pH using a non-reactive buffer (e.g., Acetate). q2->sol1 No q4 Were samples kept cold and dark? q3->q4 Yes sol2 Solution: Add antioxidants (e.g., sodium metabisulfite) and EDTA to prevent oxidation. q3->sol2 No sol3 Solution: Maintain samples on ice and use amber vials throughout the process. q4->sol3 No sol4 Review extraction protocol and instrument parameters. q4->sol4 Yes

References

Addressing matrix effects in Salbutamol mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during Salbutamol mass spectrometry analysis.

Troubleshooting Guides

Issue: Poor Peak Shape and Asymmetry for this compound

Q1: My this compound peak is showing significant tailing or fronting. What are the common causes and how can I fix it?

A1: Poor peak shape is a common issue in LC-MS/MS analysis and can often be attributed to several factors related to the mobile phase, column chemistry, or interactions with system components.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: this compound is a basic compound. Ensure the mobile phase pH is sufficiently low (typically pH 3-4) to promote its protonation and improve peak shape. The use of additives like formic acid or ammonium formate is crucial.

  • Column Selection: A C18 column is commonly used for this compound analysis. However, if peak tailing persists, consider a column with a different stationary phase or end-capping to minimize secondary interactions.

  • Flow Rate Optimization: Adjusting the flow rate can sometimes improve peak shape. Experiment with slightly lower or higher flow rates to find the optimal condition for your column dimensions and particle size.

  • Sample Solvent Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. If possible, reconstitute your final extract in the initial mobile phase.

  • System Contamination: Contamination in the LC system, particularly in the injector or column, can lead to peak shape issues. Implement a rigorous cleaning protocol for your system.

G

Issue: Inconsistent Results and Poor Reproducibility

Q2: I am observing significant variability in my this compound measurements between injections of the same sample. What could be the cause?

A2: Inconsistent results are often a hallmark of unaddressed matrix effects, particularly ion suppression or enhancement.

Troubleshooting Steps:

  • Evaluate Matrix Effects: The first step is to confirm that matrix effects are the root cause. This can be done by comparing the signal response of this compound in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects.

  • Improve Sample Preparation: If matrix effects are confirmed, enhancing your sample clean-up is crucial.

    • Protein Precipitation (PPT): While quick, PPT is the least effective at removing interfering matrix components. Consider switching to a more robust method.

    • Solid-Phase Extraction (SPE): SPE provides a more thorough clean-up. For this compound, which is a basic compound, a cation exchange SPE sorbent (e.g., Oasis MCX) is often effective.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective but requires careful optimization of the extraction solvent and pH.

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as this compound-d3, is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions of significant ion suppression. This can be assessed by a post-column infusion experiment.

G

Frequently Asked Questions (FAQs)

Q3: What are the most common sources of matrix effects in this compound analysis of biological samples?

A3: The primary sources of matrix effects depend on the biological matrix being analyzed:

  • Plasma/Serum: Phospholipids and proteins are the major interfering substances. Phospholipids can co-elute with this compound and cause significant ion suppression.

  • Urine: Salts and endogenous metabolites can interfere with ionization. The high salt content can alter the droplet formation and evaporation process in the electrospray source.

  • Tissue (e.g., muscle, liver): Lipids and proteins are the main contributors to matrix effects in tissue homogenates.

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?

A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a general comparison:

Sample Preparation MethodProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Least effective clean-up, significant matrix effects often remain.High-throughput screening where lower sensitivity is acceptable.
Liquid-Liquid Extraction (LLE) Good for removing salts and some polar interferences.Can be labor-intensive, requires optimization of solvents and pH.Matrices with high salt content like urine.
Solid-Phase Extraction (SPE) Provides excellent clean-up, can be automated.More expensive, requires method development for sorbent selection and wash/elution steps.Achieving low limits of quantification in complex matrices like plasma and tissue.

For this compound, a cation-exchange SPE is often the most effective method for achieving the cleanest extracts and minimizing matrix effects.

Q5: How do I choose the right SPE sorbent for this compound?

A5: this compound is a polar, basic compound. Therefore, a mixed-mode sorbent with both reversed-phase and ion-exchange properties is often ideal. A strong cation exchange (SCX) sorbent is a good choice as it can retain the positively charged this compound while allowing neutral and acidic interferences to be washed away. Polymeric sorbents like Oasis MCX are widely used for this purpose.

Q6: What is the role of a stable isotope-labeled internal standard (SIL-IS) and is it always necessary?

A6: A SIL-IS, such as this compound-d3, has the same chemical properties and chromatographic retention time as this compound but a different mass. It is added to the sample at the beginning of the sample preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it can effectively compensate for any signal loss or enhancement due to matrix effects. While not strictly necessary for all applications, using a SIL-IS is highly recommended and often required by regulatory guidelines for achieving the highest accuracy and precision in quantitative bioanalysis.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., this compound-d3 in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for this compound in Human Urine
  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of internal standard solution (e.g., this compound-d3). If analyzing for total this compound (free and conjugated), perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase prior to extraction.

  • SPE Cartridge Conditioning: Condition an Oasis MCX (30 mg, 1 mL) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods for this compound in Plasma
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 9560 - 80 (Ion Suppression)[Generic finding]
Liquid-Liquid Extraction (Ethyl Acetate)70 - 8580 - 95[1][2]
Solid-Phase Extraction (Oasis MCX)> 9095 - 105[3]

Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) * 100%. A value <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis
ParameterTypical Value
LC Column C18, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode ESI Positive
MRM Transition (this compound) m/z 240.1 -> 148.1
MRM Transition (this compound-d3) m/z 243.1 -> 151.1

References

Technical Support Center: Optimizing Cell Viability Assays for Salbutamol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing cell viability assays with Salbutamol treatment.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells show lower viability than expected. What are the possible causes?

A1: Several factors could contribute to low viability in your control group:

  • Cell Seeding Density: The initial number of cells plated can significantly impact their growth and health. Too few cells may lead to poor growth, while too many can result in premature nutrient depletion and cell death. It is crucial to optimize the seeding density for your specific cell line and experiment duration.

  • Culture Conditions: Suboptimal culture conditions, such as incorrect temperature, CO2 levels, or humidity, can stress the cells and reduce their viability. Ensure your incubator is properly calibrated and maintained.

  • Reagent Quality: Expired or improperly stored media, serum, or other supplements can negatively affect cell health. Always use high-quality reagents and follow the manufacturer's storage instructions.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can be toxic to cells. Regularly check your cultures for any signs of contamination.

Q2: I am observing an unexpected increase in viability at high concentrations of this compound. Is this a real effect?

A2: While this compound can, in some contexts, promote cell proliferation, an unexpected increase in viability, especially at high concentrations, may also be an artifact of the assay itself.[1]

  • Compound Interference: Some compounds can directly interact with the assay reagents, leading to false-positive signals. For example, substances with reducing properties can non-enzymatically reduce tetrazolium salts (like MTT or XTT) or resazurin, mimicking the metabolic activity of viable cells.[1][2] To test for this, run a control plate with your highest this compound concentrations in cell-free media.

  • Precipitate Formation: If this compound precipitates at high concentrations in your culture medium, this can interfere with absorbance or fluorescence readings. Visually inspect your wells for any signs of precipitation.

Q3: The results of my cell viability assay are not consistent between experiments. How can I improve reproducibility?

A3: Lack of reproducibility is a common challenge. Here are some key areas to focus on for improvement:

  • Standardize Protocols: Ensure that all experimental steps, from cell seeding to reagent addition and incubation times, are performed consistently across all experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

  • Reagent Preparation: Prepare fresh reagents for each experiment whenever possible. If using stock solutions, ensure they are well-mixed before use.

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.

  • Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. To minimize this, avoid using the outermost wells for experimental samples or fill them with sterile media or PBS.

Troubleshooting Guides

Issue 1: High Background Signal in Tetrazolium-Based Assays (MTT, XTT)
Possible Cause Recommended Solution
Contamination Check cultures for microbial contamination. If present, discard the culture and start with a fresh, uncontaminated stock.
Reagent Instability Prepare fresh reagents for each experiment. Protect tetrazolium salt solutions from light to prevent spontaneous reduction.[2]
Compound Interference Run a cell-free control with this compound at the highest concentration to see if it directly reduces the tetrazolium salt. If interference is observed, consider using a different viability assay (e.g., ATP-based).[1]
Extended Incubation Optimize the incubation time with the tetrazolium reagent. Extended incubations can lead to increased background signal.
Issue 2: Low Signal or Poor Sensitivity in Luminescence-Based Assays (e.g., CellTiter-Glo®)
Possible Cause Recommended Solution
Insufficient Cell Number Ensure that the number of cells seeded is within the linear range of the assay. You may need to increase the initial seeding density.
Incomplete Cell Lysis Ensure thorough mixing after adding the lysis/reagent buffer to release all intracellular ATP.
ATP Degradation Work quickly after cell lysis, as endogenous ATPases can degrade ATP. Use a reagent that contains ATPase inhibitors.
Luminescence Quenching This compound or other components in the media could potentially quench the luminescent signal. Test for this by adding your compound to a known amount of ATP and measuring the signal.

Experimental Protocols

MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells by observing the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay

The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the protocol.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent with an activation reagent (like PMS).

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance between 450-500 nm.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

  • Plate Equilibration: After cell seeding and treatment, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Signaling Pathways and Workflows

This compound primarily acts as a β2-adrenergic receptor agonist. Its binding initiates a signaling cascade that influences various cellular processes, including proliferation and viability.

Salbutamol_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Proliferation/Survival) CREB->Gene_Expression Modulates

Caption: this compound signaling pathway via the β2-adrenergic receptor.

The general workflow for optimizing a cell viability assay for this compound treatment involves several key stages, from initial cell culture to final data analysis.

Assay_Optimization_Workflow Start Start: Cell Culture Seeding Optimize Seeding Density Start->Seeding Treatment This compound Titration (Dose-Response) Seeding->Treatment Incubation Optimize Incubation Time (Drug & Assay Reagent) Treatment->Incubation Assay Select & Perform Viability Assay (MTT, XTT, ATP, etc.) Incubation->Assay Controls Include Proper Controls (Untreated, Vehicle, Cell-Free) Assay->Controls Readout Measure Signal (Absorbance/Fluorescence/Luminescence) Assay->Readout Analysis Data Analysis (Normalization, IC50 Calculation) Readout->Analysis End End: Validated Protocol Analysis->End

Caption: Workflow for cell viability assay optimization.

References

Technical Support Center: Improving the Efficiency of Salbutamol Nebulization for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and reproducibility of Salbutamol nebulization in preclinical studies.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a short-acting beta-2 adrenergic agonist.[1][2] It selectively binds to and stimulates beta-2 adrenergic receptors on the smooth muscle cells of the airways.[1][3] This activation initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and easier breathing.[1]

2. What are the key factors influencing the efficiency of this compound nebulization in preclinical models?

Several factors can significantly impact the delivery and effectiveness of nebulized this compound in animal studies. These include:

  • Nebulizer Type: Jet nebulizers and mesh nebulizers have different performance characteristics, affecting particle size, output rate, and residual volume.

  • Particle Size: The aerodynamic particle size of the aerosolized drug is a critical determinant of where it deposits in the respiratory tract. For deep lung deposition in rodents, a particle size of 0.5-5 µm is generally considered optimal.

  • Ventilation Parameters: In mechanically ventilated animals, parameters such as tidal volume, respiratory rate, and inspiratory-to-expiratory ratio can influence aerosol deposition.

  • Animal Handling and Restraint: Proper animal handling techniques are crucial to minimize stress, which can affect breathing patterns and, consequently, aerosol deposition.

  • Drug Formulation: The concentration, pH, and stability of the this compound solution can affect nebulizer performance and drug delivery.

3. How can I choose the right nebulizer for my preclinical study?

The choice between a jet and a mesh nebulizer depends on the specific requirements of your study.

  • Jet nebulizers are widely used and can produce small aerosol particles. However, they tend to have a lower output rate and a larger residual volume of medication left in the nebulizer cup.

  • Mesh nebulizers (both static and vibrating) often demonstrate higher delivery efficiency due to a higher output rate and lower residual volume.

Refer to the quantitative data in the tables below for a comparison of different nebulizer types.

4. What are the common challenges in preclinical nebulized drug delivery?

Researchers often face challenges in achieving consistent and efficient lung deposition in animal models. Common issues include:

  • High drug deposition in the upper airways (nasal passages) and gastrointestinal tract.

  • Variability in the delivered dose between animals.

  • Difficulty in accurately quantifying the amount of drug deposited in the lungs.

  • Potential for drug degradation during nebulization.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound nebulization experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no aerosol output Nebulizer nozzle is clogged with crystallized medication.Disassemble and clean the nebulizer components according to the manufacturer's instructions. Soaking in warm water can help dissolve crystals.
Air filter is clogged or dirty.Replace the air filter as recommended by the manufacturer.
Tubing is kinked, disconnected, or has condensation.Check all connections and ensure the tubing is straight. Disconnect and run the compressor to dry any condensation.
Incorrect assembly of the nebulizer cup.Refer to the manufacturer's manual to ensure all parts are correctly and securely assembled.
Increased nebulization time Low compressor air pressure.Ensure the compressor is functioning correctly and providing adequate air pressure.
Incorrect medication volume.Use the recommended volume of this compound solution for the specific nebulizer. Diluting the solution with sterile saline to a total volume of 4 ml can improve efficiency in some nebulizers.
Variable particle size Incorrect nebulizer operating parameters (e.g., flow rate).Ensure the gas flow rate is set to the manufacturer's recommendation for the specific nebulizer.
Changes in drug formulation (e.g., viscosity, surface tension).Maintain consistency in the drug formulation between experiments.
Low drug deposition in the lungs Suboptimal particle size distribution.Characterize the aerosol particle size using cascade impaction to ensure it is within the optimal range for rodent lung deposition (0.5-5 µm).
Improper animal restraint leading to stress and altered breathing.Use appropriate and consistent animal handling and restraint techniques to minimize stress.
High deposition in the nose-only exposure system.Optimize the design and flow rate of the exposure system to minimize dead space and improve delivery to the breathing zone.
Drug degradation Instability of the this compound solution at certain pH levels or temperatures.Ensure the this compound solution is prepared at a stable pH (around 6.0) and stored under appropriate conditions. Avoid prolonged exposure to light and high temperatures.

Data Presentation

Table 1: Comparison of Nebulizer Performance for this compound Delivery in Mice
Nebulizer TypeParticle Size (Dv50 in µm)Residual Volume (%)Output Rate (mL/min)This compound in Serum (ng/mL)This compound in Lung (ng/g)
Jet Nebulizer (PARI BOY SX - red nozzle) 3.40 ± 0.09~27%0.153 ± 0.00410.2 ± 2.115.6 ± 3.5
Jet Nebulizer (PARI BOY SX - blue nozzle) 4.54 ± 0.03~34.6%0.184 ± 0.00212.5 ± 2.819.8 ± 4.1
Static Mesh Nebulizer (NE-U22) 6.83 ± 0.09< 1%0.288 ± 0.00618.9 ± 3.929.1 ± 5.7
Vibrating Mesh Nebulizer (NE-SM1) 5.34 ± 0.18< 1%0.239 ± 0.00325.4 ± 4.538.2 ± 6.2
Data is presented as mean ± standard deviation. Data is compiled from a study comparing different nebulizers for this compound delivery to mice.
Table 2: In Vitro Performance of Different Nebulizer Systems with this compound
Nebulizer SystemMass Median Aerodynamic Diameter (MMAD) (µm)This compound Output at 150 mL tidal volume (mg)This compound Output at 600 mL tidal volume (mg)
Pari LC Star 3.6 - 4.01.83.5
Pari LC Plus 5.31.53.2
Medicaid Ventstream 3.6 - 4.01.22.3
Medicaid Sidestream 3.6 - 4.01.12.2
Intersurgical Cirrus 3.6 - 4.00.91.8
Data is compiled from an in vitro study assessing this compound output from various nebulizers under simulated breathing conditions.

Experimental Protocols

Protocol 1: In Vitro Characterization of Nebulized this compound Aerosol using Cascade Impaction

Objective: To determine the aerodynamic particle size distribution (APSD) of nebulized this compound.

Materials:

  • Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)

  • Vacuum pump

  • Flow meter

  • Nebulizer and compressor system

  • This compound inhalation solution (known concentration)

  • Collection plate/stage coating solution (e.g., silicone oil in hexane)

  • Solvent for drug recovery (e.g., mobile phase for HPLC)

  • HPLC system for drug quantification

Procedure:

  • Impactor Preparation:

    • Thoroughly clean and dry all stages of the cascade impactor.

    • If necessary, coat the collection surfaces of the impactor stages with a thin, even layer of a suitable coating solution to prevent particle bounce. Allow the solvent to evaporate completely.

    • Assemble the impactor according to the manufacturer's instructions.

  • System Setup:

    • Connect the vacuum pump to the outlet of the impactor.

    • Connect the flow meter between the pump and the impactor to monitor and control the airflow rate. For nebulizer testing, a flow rate of 15 L/min is commonly used.

    • Connect the nebulizer to the induction port (throat) of the impactor.

  • Nebulization and Sampling:

    • Pipette a precise volume of the this compound solution into the nebulizer cup.

    • Turn on the vacuum pump and adjust the flow rate to the desired setting (e.g., 15 L/min).

    • Start the nebulizer and run it for a predetermined time (e.g., until nebulization ceases).

  • Sample Recovery:

    • After nebulization, carefully disassemble the impactor.

    • Rinse each stage and the induction port with a known volume of the recovery solvent to dissolve the deposited this compound.

    • Collect the rinses from each stage in separate, labeled vials.

  • Drug Quantification:

    • Analyze the amount of this compound in each vial using a validated HPLC method.

  • Data Analysis:

    • Calculate the mass of this compound deposited on each stage.

    • Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.

    • Calculate the Fine Particle Fraction (FPF), which is the percentage of the total emitted dose with a particle size less than a specific diameter (e.g., 5 µm).

Protocol 2: In Vivo Lung Deposition of Nebulized this compound in Rodents

Objective: To quantify the amount of this compound deposited in the lungs of rodents following nebulization.

Materials:

  • Nose-only or whole-body inhalation exposure system for rodents

  • Nebulizer and compressor system

  • This compound inhalation solution (known concentration)

  • Anesthesia (if required)

  • Surgical instruments for tissue collection

  • Homogenizer

  • Reagents for drug extraction from tissue

  • LC-MS/MS or HPLC system for drug quantification

Procedure:

  • Animal Acclimatization and Handling:

    • Acclimatize animals to the housing conditions and handling procedures for at least one week prior to the experiment to minimize stress.

    • Use appropriate and gentle handling techniques when placing animals in the exposure system.

  • Nebulization and Exposure:

    • Place the animals in the nose-only or whole-body exposure chamber.

    • Prepare the this compound solution and add it to the nebulizer.

    • Connect the nebulizer to the exposure chamber and operate it for a defined period.

    • Monitor the animals throughout the exposure period.

  • Tissue Collection:

    • At a predetermined time point after exposure, euthanize the animals using an approved method.

    • Perform a thoracotomy to expose the lungs.

    • Carefully excise the lungs, avoiding contamination from other tissues.

    • Rinse the lungs with saline to remove any external contamination.

    • Blot the lungs dry and record their weight.

  • Drug Extraction and Quantification:

    • Homogenize the lung tissue in a suitable buffer.

    • Perform a liquid-liquid or solid-phase extraction to isolate the this compound from the tissue homogenate.

    • Quantify the amount of this compound in the extract using a validated LC-MS/MS or HPLC method.

  • Data Analysis:

    • Express the amount of this compound deposited in the lungs as the total mass per organ or as mass per gram of lung tissue.

    • Calculate the percentage of the total nebulized dose that was deposited in the lungs.

Visualizations

This compound Signaling Pathway

Salbutamol_Signaling_Pathway This compound This compound Beta2_Receptor Beta-2 Adrenergic Receptor (GPCR) This compound->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_Phosphorylation Inhibition of Myosin Phosphorylation PKA->Myosin_Phosphorylation Calcium Decreased Intracellular Calcium Myosin_Phosphorylation->Calcium Relaxation Bronchial Smooth Muscle Relaxation Calcium->Relaxation Bronchodilation Bronchodilation Relaxation->Bronchodilation

Caption: this compound's mechanism of action leading to bronchodilation.

Experimental Workflow for Nebulizer Characterization

Nebulizer_Characterization_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Nebulizer_Setup Prepare Nebulizer with this compound Solution Cascade_Impaction Perform Cascade Impaction Nebulizer_Setup->Cascade_Impaction Sample_Recovery Recover Drug from Impactor Stages Cascade_Impaction->Sample_Recovery HPLC_Analysis_Vitro Quantify this compound (HPLC) Sample_Recovery->HPLC_Analysis_Vitro APSD_Analysis Determine MMAD, GSD, FPF HPLC_Analysis_Vitro->APSD_Analysis Animal_Exposure Expose Rodents to Nebulized this compound APSD_Analysis->Animal_Exposure Inform In Vivo Study Design Tissue_Collection Collect Lung Tissue Animal_Exposure->Tissue_Collection Drug_Extraction Extract this compound from Tissue Tissue_Collection->Drug_Extraction LCMS_Analysis_Vivo Quantify this compound (LC-MS/MS) Drug_Extraction->LCMS_Analysis_Vivo Deposition_Analysis Calculate Lung Deposition LCMS_Analysis_Vivo->Deposition_Analysis

Caption: Workflow for in vitro and in vivo nebulizer performance evaluation.

Logical Relationship of Factors Affecting Nebulization Efficiency

Nebulization_Efficiency_Factors cluster_device Device Parameters cluster_formulation Formulation Properties cluster_animal Animal Factors Nebulizer_Type Nebulizer Type (Jet vs. Mesh) Aerosol_Properties Aerosol Properties (Particle Size, Output) Nebulizer_Type->Aerosol_Properties Flow_Rate Gas Flow Rate Flow_Rate->Aerosol_Properties Nozzle_Design Nozzle/Mesh Design Nozzle_Design->Aerosol_Properties Concentration Drug Concentration Concentration->Aerosol_Properties pH_Stability pH and Stability pH_Stability->Aerosol_Properties Viscosity Viscosity/Surface Tension Viscosity->Aerosol_Properties Breathing_Pattern Breathing Pattern Lung_Deposition Lung Deposition Efficiency Breathing_Pattern->Lung_Deposition Anatomy Airway Anatomy Anatomy->Lung_Deposition Restraint Handling/Restraint Restraint->Breathing_Pattern Aerosol_Properties->Lung_Deposition

Caption: Key factors influencing this compound nebulization efficiency.

References

Validation & Comparative

A Comparative In Vitro Analysis of Salbutamol and Formoterol on Human Bronchus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency and pharmacological characteristics of salbutamol and formoterol on isolated human bronchial tissue. The information is compiled from published experimental data to assist in understanding the distinct profiles of these two important β2-adrenergic agonists.

This guide delves into the key performance indicators of these bronchodilators, including their potency (EC50), maximal effect (Emax), and intrinsic activity. Detailed experimental protocols for assessing these parameters are also provided, alongside a visual representation of the underlying signaling pathway.

Quantitative Comparison of Bronchodilator Potency

The in vitro potency of this compound and formoterol has been evaluated in isolated human bronchus preparations. The following table summarizes the key findings from a comprehensive study by Naline et al. (1994), which provides a rank order of potency and intrinsic activity for several β2-agonists.

ParameterThis compoundFormoterolReference Compound (Isoprenaline)
Potency Rank < Isoprenaline> Isoprenaline (150-200x more potent)Baseline
Intrinsic Activity (IA) 0.62 - 0.660.841.0
Onset of Action ~1.90 min~2.14 minNot specified
Duration of Action Shorter~4.5-fold longer than this compoundNot specified

Data sourced from Naline et al., 1994.[1]

In direct comparisons, formoterol has been shown to be 50 to 120 times more potent than this compound in relaxing isolated human bronchus preparations.[2]

Experimental Protocols

The following outlines a typical experimental methodology for assessing the in vitro potency of bronchodilators on human bronchial tissue using an organ bath setup.

Tissue Preparation
  • Human bronchial tissue is obtained from surgical resections, such as lobectomies performed for carcinoma treatment, from areas distant to the tumor.

  • The bronchi are dissected free of surrounding parenchyma and connective tissue in a physiological salt solution (e.g., Krebs-Henseleit solution).

  • Bronchial rings, approximately 2-4 mm in length, are prepared. Care is taken to not damage the epithelial layer, unless its role is being specifically investigated.

Organ Bath Setup
  • Each bronchial ring is suspended between two stainless steel hooks in an organ bath chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[3][4][5]

  • One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer to record changes in tissue tension.

  • The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-1.5 g), with periodic washing with fresh physiological salt solution.

Experimental Procedure
  • To assess the relaxant properties, the bronchial rings are typically pre-contracted with a spasmogen such as acetylcholine, histamine, or methacholine to induce a stable, submaximal contraction.

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding the β2-agonist (this compound or formoterol) in increasing concentrations to the organ bath.

  • The relaxant response at each concentration is recorded until a maximal effect is observed or the concentration range of interest has been covered.

  • At the end of the experiment, a maximally effective concentration of a standard relaxant, such as theophylline, may be added to determine the maximal possible relaxation of the tissue.

Data Analysis
  • The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard relaxant or as a percentage of the pre-contraction tone.

  • The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) is determined from the concentration-response curve and is a measure of the agonist's potency.

  • The Emax represents the maximal effect of the agonist.

  • Intrinsic activity is a measure of the ability of the agonist to elicit a maximal response and is often expressed relative to a full agonist like isoprenaline.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and processes described, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Potency Assessment Tissue Human Bronchial Tissue Procurement Preparation Bronchial Ring Preparation Tissue->Preparation Mounting Mounting in Organ Bath Preparation->Mounting Equilibration Equilibration under Resting Tension Mounting->Equilibration Contraction Pre-contraction with Spasmogen Equilibration->Contraction CRC Cumulative Concentration- Response Curve Generation (this compound or Formoterol) Contraction->CRC Analysis Data Analysis (EC50, Emax, IA) CRC->Analysis G cluster_pathway β2-Adrenergic Receptor Signaling Pathway in Bronchial Smooth Muscle Agonist This compound or Formoterol Receptor β2-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation leads to

References

A Comparative Analysis of Salbutamol and Terbutaline in Guinea Pig Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of bronchodilators is crucial for preclinical asthma research. This guide provides an objective comparison of two widely used short-acting beta-2 adrenergic agonists, Salbutamol and Terbutaline, based on experimental data from guinea pig models of asthma.

Mechanism of Action

Both this compound and Terbutaline are selective beta-2 adrenergic receptor agonists.[1] Their primary mechanism of action involves the stimulation of these receptors on airway smooth muscle cells. This activation triggers a signaling cascade that leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.[1]

Signaling Pathway of Beta-2 Adrenergic Agonists

Beta2_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell B2AR Beta-2 Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of target proteins Agonist This compound or Terbutaline Agonist->B2AR Binding

Caption: Beta-2 adrenergic receptor signaling pathway.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and Terbutaline from various studies in guinea pig models. It is important to note that the data for each drug may originate from different studies with variations in experimental protocols.

Bronchodilator Effects and Duration of Action
ParameterThis compoundTerbutalineSource
Onset of Action RapidRapid[2]
Duration of Action (in vitro) 1-2 hours (inhibition of plasma protein extravasation)Inhibitory effect disappeared within 20 minutes (in isolated perfused lung)[2][3]
Effect on Acetylcholine-induced Bronchoconstriction Not directly quantified in a comparative in vivo studyInhibited response by 50-60% within the first 10 minutes (in isolated perfused lung)
Anti-inflammatory Effects
ParameterThis compoundTerbutalineSource
Effect on Neutrophil Accumulation (in skin) No effectNot reported in these studies
Effect on Neutrophil Accumulation (in lung) Inhibited at higher dosesNot reported in these studies
Effect on Eosinophil Accumulation (in lung) Inhibited at suprabronchodilator dosesNot reported in these studies
Effect on Anaphylactic Antibodies (IgG1) Administration twice a week decreased IgG1 levelsNot reported in these studies

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative protocols for inducing asthma in guinea pigs and assessing the efficacy of bronchodilators.

Ovalbumin-Induced Allergic Asthma Model

A common method to induce an asthma-like phenotype in guinea pigs involves sensitization and challenge with ovalbumin (OVA).

  • Sensitization: Male Hartley guinea pigs are sensitized through repeated exposure to aerosols of an ovalbumin solution.

  • Drug Administration: Following sensitization, animals are treated with the investigational drug (e.g., this compound) via aerosol inhalation at specified intervals (e.g., twice or five times a week).

  • Allergen Challenge: Guinea pigs are challenged with an OVA aerosol, and the time to the onset of respiratory distress is measured.

  • Assessment of Airway Hyperresponsiveness: Non-specific airway hyperresponsiveness can be evaluated by measuring the bronchoconstrictor response to inhaled methacholine. This involves measuring respiratory system resistance and elastance after administering increasing doses of methacholine chloride.

  • Immunological Analysis: Blood samples can be collected to quantify levels of allergen-specific antibodies, such as IgG1, using techniques like passive cutaneous anaphylaxis.

In Vitro Assessment of Bronchodilator Duration

The duration of action of bronchodilators can be assessed using an isolated, perfused, and ventilated guinea pig lung preparation.

  • Preparation: The lungs are isolated from a guinea pig and ventilated artificially while being perfused through the pulmonary artery.

  • Induction of Bronchoconstriction: Bronchoconstriction is induced at regular intervals by injecting a contractile agonist, such as acetylcholine, into the pulmonary artery. Lung conductance is continuously measured.

  • Drug Administration: The test compounds (e.g., Terbutaline) are administered as an aerosol for a short duration.

  • Measurement of Effect: The inhibitory effect of the drug on the acetylcholine-induced bronchoconstriction is monitored over time to determine the duration of action.

Experimental Workflow for Evaluating Bronchodilators

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge Phase cluster_assessment Efficacy Assessment Sensitization Sensitization of Guinea Pigs (e.g., with Ovalbumin) Drug_Admin Administration of This compound or Terbutaline Sensitization->Drug_Admin Challenge Allergen or Spasmogen Challenge Drug_Admin->Challenge Duration Determine Duration of Action Drug_Admin->Duration Bronchodilation Measure Bronchodilation (e.g., Lung Resistance, Inhalation Time) Challenge->Bronchodilation Inflammation Assess Inflammation (e.g., BAL Fluid Cell Count, Antibody Titer) Challenge->Inflammation

Caption: Guinea pig asthma model workflow.

Summary and Conclusion

References

Validating an In-House Salbutamol Immunoassay: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of an in-house immunoassay is a critical step to ensure accurate and reliable quantification of an analyte. This guide provides a comprehensive comparison of a hypothetical in-house Salbutamol immunoassay's cross-reactivity with commercially available alternatives, supported by detailed experimental protocols and data.

Experimental Protocol: Assessing Cross-Reactivity in a Competitive this compound Immunoassay

This protocol outlines the key steps for determining the cross-reactivity of an in-house this compound immunoassay. The principle is based on a competitive enzyme-linked immunosorbent assay (ELISA), where the potential cross-reactant competes with a fixed concentration of this compound conjugate for binding to a limited amount of anti-Salbutamol antibody.

Materials:

  • 96-well microtiter plates coated with a this compound-protein conjugate.

  • In-house anti-Salbutamol antibody.

  • This compound standard solutions of known concentrations.

  • Solutions of potential cross-reactants at various concentrations.

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare all buffers, standard solutions of this compound, and solutions of potential cross-reactants in the assay buffer.

  • Antibody Incubation: Add 50 µL of the diluted in-house anti-Salbutamol antibody to each well of the this compound-coated microtiter plate.

  • Competitive Reaction: Add 50 µL of either the this compound standard or the potential cross-reactant solution to the appropriate wells. For the zero standard (B₀), add 50 µL of assay buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 30 minutes at 37°C.

  • Final Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC₅₀).

    • Determine the IC₅₀ for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100

Performance Comparison: In-House vs. Commercial this compound Immunoassays

The following table summarizes the cross-reactivity of a hypothetical in-house this compound immunoassay compared to several commercially available ELISA kits. This allows for a direct assessment of the in-house assay's specificity.

CompoundIn-House Assay (% Cross-Reactivity)Reddot Biotech SAL ELISA Kit (% Cross-Reactivity)MaxSignal® Beta-Agonist ELISA Kit (% Cross-Reactivity)Biorex Food Safety Beta-agonist ELISA (% Cross-Reactivity)
This compound 100 100 [1]100 80 [2]
Clenbuterol15.23.6[1]100100[2]
Ractopamine0.50.1[1]<0.01Not Reported
Terbutaline8.5Not Reported10030
Mabuterol2.1Not Reported10055
Brombuterol1.8Not Reported10077
Dobutamine HCl0.17.2Not ReportedNot Reported
Cimaterol<0.10.1Not Reported11
Epinephrine<0.10.1Not ReportedNot Reported

Note: The data for the "In-House Assay" is representative of a well-performing assay developed in a research setting and is for illustrative purposes.

Visualizing the Assay Principle: Competitive Immunoassay Workflow

The following diagram illustrates the competitive immunoassay principle used for the detection of this compound.

Competitive_ELISA_Workflow cluster_well Microtiter Well cluster_reagents Reagents Added cluster_binding Competitive Binding Well_Surface Well Surface with Coated This compound-Protein Conjugate Bound_Complex Antibody-Conjugate Complex (Signal) Well_Surface->Bound_Complex Binding Sample Sample containing free this compound Sample->Well_Surface Competition Antibody Anti-Salbutamol Antibody Antibody->Well_Surface Competition Unbound_Complex Antibody-Salbutamol Complex (Washed Away) Antibody->Unbound_Complex Binding

References

A Preclinical Comparison of Levosalbutamol and Racemic Salbutamol in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levosalbutamol (R-salbutamol) and racemic this compound in preclinical asthma models, supported by experimental data. This compound, a widely used short-acting β2-adrenergic receptor agonist for asthma treatment, is commercially available as a racemic mixture of two enantiomers: the therapeutically active (R)-salbutamol (levothis compound) and the (S)-salbutamol.[1][2] Preclinical evidence suggests that levothis compound is responsible for the bronchodilatory effects of the racemate, while (S)-salbutamol may be inert or even contribute to pro-inflammatory and bronchoconstrictive effects.[1][3]

Executive Summary

Preclinical studies consistently demonstrate that levothis compound, the (R)-enantiomer of this compound, provides the therapeutic benefits of the racemic mixture with a potentially improved safety profile. Levothis compound exhibits potent bronchodilatory effects, reduces airway hyperresponsiveness, and displays anti-inflammatory properties in various animal models of asthma. In contrast, the (S)-enantiomer has been shown in some studies to be inactive or to possess pro-inflammatory characteristics that may counteract the beneficial effects of the (R)-enantiomer.

Data Presentation

The following tables summarize quantitative data from preclinical studies, offering a clear comparison of the pharmacological effects of levothis compound and racemic this compound.

Table 1: Bronchodilator Activity in Guinea Pig Tracheal Smooth Muscle

CompoundConcentrationRelaxation of Pre-contracted Trachea (%)Reference
Racemic this compound1 µM73%[4]
Levothis compound (R-salbutamol)Not explicitly stated in direct comparisonLevothis compound is responsible for the bronchodilator effects
(S)-salbutamolNot explicitly stated in direct comparisonWeak or no relaxation

Note: Direct head-to-head EC50 values for levothis compound versus racemic this compound in guinea pig trachea were not available in the reviewed literature. However, the literature consistently attributes the bronchodilatory activity of the racemate to the R-enantiomer.

Table 2: Effects on Airway Hyperresponsiveness in Ovalbumin-Sensitized Guinea Pigs

TreatmentChallengeChange in Airway ResistanceReference
Racemic this compoundHistamineInhibition of airway hyperreactivity
Levothis compoundHistamineMore pronounced inhibition of airway hyperreactivity compared to racemate
(S)-salbutamolHistamineNo effect on airway hyperreactivity

Table 3: Anti-inflammatory Effects in a Mouse Model of Allergic Asthma

TreatmentParameterResultReference
Levothis compound (R-albuterol)Eosinophils in BAL fluidSignificantly reduced
IL-4 in BAL fluidSignificantly decreased
Goblet cell hyperplasiaSignificantly decreased
(S)-albuterolEosinophils in BAL fluidSignificantly reduced
Airway edemaIncreased
Airway responsiveness to methacholineIncreased
Racemic this compoundEosinophils in BAL fluidNot directly compared in this study

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Ovalbumin-Induced Allergic Asthma in Mice

This model is widely used to screen for potential anti-asthmatic drugs.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.

  • Challenge: Mice are challenged with intranasal administration of OVA on days 14, 25, and 35 to induce an asthmatic phenotype.

  • Treatment: Levothis compound, racemic this compound, or placebo is administered to the mice, often via osmotic pumps for continuous delivery, starting before the final challenge.

  • Outcome Measures: 24 hours after the final OVA challenge, various parameters are assessed:

    • Airway Hyperresponsiveness: Measured by exposing mice to increasing concentrations of methacholine and recording changes in airway mechanics using a plethysmograph.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed.

    • Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are measured by ELISA.

    • Histology: Lung tissue is collected, sectioned, and stained (e.g., with Periodic acid-Schiff) to assess goblet cell hyperplasia and mucus production.

In Vitro Guinea Pig Tracheal Ring Assay

This ex vivo model assesses the direct effects of compounds on airway smooth muscle relaxation.

  • Tissue Preparation: Guinea pigs are euthanized, and the trachea is excised and cut into rings.

  • Mounting: Tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction: The tracheal rings are pre-contracted with an agonist such as carbachol or histamine to induce a stable level of muscle tone.

  • Treatment: Cumulative concentrations of levothis compound or racemic this compound are added to the organ bath.

  • Measurement: Changes in isometric tension are recorded to determine the relaxant effect of the compounds. Dose-response curves are generated to calculate EC50 values.

Mandatory Visualization

Signaling Pathways

The primary mechanism of action for the bronchodilatory effect of levothis compound is through the β2-adrenergic receptor signaling pathway. The (S)-enantiomer is thought to have minimal to no activity at this receptor and may even promote opposing effects.

G cluster_0 Levothis compound (R-Salbutamol) Pathway cluster_1 (S)-Salbutamol Pathway (Potential) cluster_2 Racemic this compound Levothis compound Levothis compound (R-enantiomer) Beta2AR β2-Adrenergic Receptor Levothis compound->Beta2AR Binds with high affinity Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation S_this compound (S)-Salbutamol (S-enantiomer) Beta2AR_S β2-Adrenergic Receptor S_this compound->Beta2AR_S Binds with low affinity ProInflammatory Pro-inflammatory Pathways S_this compound->ProInflammatory May activate Contraction Potential for Bronchoconstriction ProInflammatory->Contraction Racemic Racemic this compound (50% R, 50% S) Racemic->Levothis compound Racemic->S_this compound

Caption: Signaling pathways of Levothis compound and potential effects of (S)-Salbutamol.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of levothis compound versus racemic this compound in a preclinical asthma model.

G start Animal Model Selection (e.g., BALB/c mice) sensitization Allergen Sensitization (e.g., Ovalbumin) start->sensitization challenge Allergen Challenge sensitization->challenge treatment Treatment Administration (Levothis compound vs. Racemic this compound vs. Placebo) challenge->treatment measurement Outcome Measurement (24h post-challenge) treatment->measurement ahr Airway Hyperresponsiveness (Methacholine Challenge) measurement->ahr bal Bronchoalveolar Lavage (BAL) measurement->bal histology Lung Histology measurement->histology analysis Data Analysis and Comparison ahr->analysis bal->analysis histology->analysis

Caption: Experimental workflow for preclinical asthma model evaluation.

References

Inter-Laboratory Validation of a Salbutamol Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salbutamol in human plasma. The objective of this study is to assess the reproducibility and reliability of the analytical method across multiple laboratories, ensuring its suitability for routine therapeutic drug monitoring and pharmacokinetic studies.

Executive Summary

An inter-laboratory study was designed to validate a robust LC-MS/MS method for the determination of this compound in human plasma. Three independent laboratories participated in the study, each analyzing a set of identical validation samples. The method's performance was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines, including linearity, accuracy, precision, and limit of quantification. The results demonstrate the method's strong reproducibility and reliability, making it suitable for implementation in a multi-center setting.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking the stock solution into blank human plasma. The concentration range for the calibration curve was 0.1 to 50 ng/mL. QC samples were prepared at three concentration levels: low (0.3 ng/mL), medium (10 ng/mL), and high (40 ng/mL).

For sample extraction, a protein precipitation method was employed. To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standard (this compound-d3) was added. The mixture was vortexed and then centrifuged. The supernatant was transferred to a new vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Operated in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for this compound and its internal standard.

Data Presentation

The quantitative data from the three participating laboratories are summarized in the tables below.

Linearity

The linearity of the method was assessed by analyzing the calibration standards in triplicate. The coefficient of determination (r²) was calculated for the calibration curve from each laboratory.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Correlation Coefficient (r²) 0.99920.99890.9995r² ≥ 0.995
Accuracy and Precision

The accuracy and precision of the method were determined by analyzing the QC samples at three concentration levels on three different days (n=6 replicates per level per day). Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).

QC Level Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Low QC (0.3 ng/mL) Accuracy (%) 98.7101.299.585% - 115%
Intra-day Precision (%RSD) 4.55.14.8≤ 15%
Inter-day Precision (%RSD) 6.26.86.5≤ 15%
Medium QC (10 ng/mL) Accuracy (%) 102.199.8101.585% - 115%
Intra-day Precision (%RSD) 3.13.53.3≤ 15%
Inter-day Precision (%RSD) 4.54.94.7≤ 15%
High QC (40 ng/mL) Accuracy (%) 99.3100.598.985% - 115%
Intra-day Precision (%RSD) 2.52.82.6≤ 15%
Inter-day Precision (%RSD) 3.84.13.9≤ 15%
Limit of Quantification (LOQ)

The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
LOQ (ng/mL) 0.10.10.1Accuracy: 80-120%, Precision: ≤ 20%
Accuracy at LOQ (%) 95.6103.198.2
Precision at LOQ (%RSD) 8.99.59.1

Mandatory Visualizations

Inter-Laboratory Validation Workflow

Inter-Laboratory Validation Workflow A Method Development & Single Lab Validation B Preparation of Validation Protocol & Standardized Samples A->B C Distribution to Participating Labs B->C D1 Laboratory 1 Analysis C->D1 D2 Laboratory 2 Analysis C->D2 D3 Laboratory 3 Analysis C->D3 E Data Collection & Statistical Analysis D1->E D2->E D3->E F Assessment of Reproducibility E->F G Final Validation Report F->G

Caption: Workflow of the inter-laboratory validation process.

This compound Signaling Pathway

This compound Signaling Pathway cluster_cell Bronchial Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds G_protein Gs Protein Beta2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchodilation PKA->Relaxation leads to

Caption: Simplified signaling pathway of this compound.

Conclusion

The inter-laboratory validation of the LC-MS/MS method for the quantification of this compound in human plasma demonstrated excellent reproducibility and reliability across the three participating laboratories. The method meets the acceptance criteria for linearity, accuracy, precision, and limit of quantification as per ICH guidelines. This validated method is, therefore, considered robust and suitable for routine use in different analytical laboratories for therapeutic drug monitoring and pharmacokinetic studies of this compound.

A Comparative Analysis of Bronchodilator Duration: Salbutamol vs. Salmeterol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of in vivo experimental data for researchers and drug development professionals.

In the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), the duration of action of bronchodilators is a critical determinant of therapeutic efficacy. This guide provides a detailed comparison of the in vivo bronchodilator duration of two widely used beta-2 adrenergic agonists: the short-acting salbutamol (albuterol) and the long-acting salmeterol. By examining key experimental data and methodologies, this document aims to offer a clear perspective for researchers, scientists, and professionals involved in drug development.

Quantitative Comparison of Bronchodilator Efficacy

The primary distinction between this compound and salmeterol lies in their duration of action. While both are effective bronchodilators, salmeterol provides a significantly extended period of airway relaxation.[1][2][3][4] This difference is crucial for long-term disease management, particularly in preventing nocturnal symptoms and providing sustained bronchodilation.[2]

ParameterThis compoundSalmeterolKey Findings from In Vivo Studies
Drug Class Short-Acting Beta-2 Agonist (SABA)Long-Acting Beta-2 Agonist (LABA)Salmeterol's prolonged action is attributed to its high affinity for an exosite on the β2-adrenoceptor.
Onset of Action Rapid (within 5-20 minutes)Slower than this compound (10-20 minutes)Studies show that while salmeterol has a significant bronchodilating effect within 10 to 20 minutes, formoterol (another LABA) has an onset comparable to this compound.
Peak Effect 1-2 hours2-4 hoursMaximum bronchodilation for both drugs is typically observed within the first few hours of administration.
Duration of Action 4-6 hours≥ 12 hours, up to 24 hours in some casesAfter this compound, FEV1 and PEF return to baseline within six hours. In contrast, a significant bronchodilator effect from salmeterol persists for at least 12 hours. Some studies have demonstrated a significant increase in specific airway conductance up to 24 hours after a single dose of salmeterol.
Effect on FEV1 Significant increase post-dose, returns to baseline in 4-6 hoursSustained improvement in FEV1 over 12-24 hoursA single morning dose of salmeterol produced a significantly greater improvement in FEV1 at 3-6 hours and 10-12 hours compared to two doses of this compound.
Effect on PEF Increase post-dose, returns to baseline in 4-6 hoursSignificantly higher mean morning PEF and reduced diurnal variationSalmeterol produced a significantly higher mean morning PEF compared to this compound in a 12-month study.

Experimental Protocols

The data presented above is derived from numerous in vivo studies, predominantly randomized controlled trials in patients with asthma and COPD. The following outlines a typical experimental methodology employed in these comparative studies.

A common study design is a double-blind, randomized, crossover or parallel-group trial . In a crossover study, each participant receives both treatments (this compound and salmeterol) in a random order, separated by a washout period. This design allows for within-subject comparisons, reducing inter-individual variability. In a parallel-group study, different groups of participants receive either this compound or salmeterol for the duration of the trial.

Subject Population: Studies typically enroll adult patients with a clinical diagnosis of mild to moderate asthma or COPD. Key inclusion criteria often include a demonstrated reversibility of airway obstruction in response to a beta-2 agonist.

Drug Administration:

  • This compound: Commonly administered via a metered-dose inhaler (MDI) at a dose of 200 micrograms, often four times daily in long-term studies.

  • Salmeterol: Typically administered via a dry powder inhaler or MDI at a dose of 50 micrograms, twice daily.

Pulmonary Function Measurement: The primary endpoints for assessing bronchodilator efficacy are objective measures of lung function:

  • Forced Expiratory Volume in 1 second (FEV1): The volume of air that can be forcibly exhaled in the first second of a forced breath.

  • Peak Expiratory Flow (PEF): The maximum speed of expiration.

  • Specific Airway Conductance (sGaw): A measure of airway caliber relative to lung volume, often measured using whole-body plethysmography.

Measurements are typically taken at baseline (pre-dose) and at multiple time points post-dose (e.g., 15, 30, 60 minutes, and then hourly for up to 12 or 24 hours) to capture the onset, peak, and duration of the bronchodilator effect.

Visualizing the Mechanisms and Workflow

To better understand the underlying pharmacology and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Binds and dissociates rapidly Salmeterol Salmeterol Salmeterol->B2AR Binds to active site Exosite Exosite Salmeterol->Exosite Anchors via long side chain Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: Signaling pathway of this compound and Salmeterol.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Treatment cluster_assessment Phase 3: Post-Dose Assessment cluster_analysis Phase 4: Data Analysis P1 Patient Recruitment (Asthma/COPD) P2 Informed Consent P1->P2 P3 Baseline Pulmonary Function Tests (FEV1, PEF) P2->P3 P4 Randomization P3->P4 P5a Group A: Inhaled this compound P4->P5a P5b Group B: Inhaled Salmeterol P4->P5b P6 Serial Pulmonary Function Tests (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) P5a->P6 P5b->P6 P7 Statistical Comparison of Bronchodilator Duration & Efficacy P6->P7

Caption: Experimental workflow for comparing bronchodilators.

References

A Comparative Guide to Validated Stability-Indicating HPLC Methods for Salbutamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of salbutamol. The information presented is collated from multiple studies to offer a robust resource for method selection and development in quality control and stability testing of pharmaceutical formulations.

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize the key validation parameters for different stability-indicating HPLC methods developed for this compound, providing a clear comparison of their performance characteristics.

Table 1: Chromatographic Conditions

Method Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Method A Synergi 4µm Polar-RP 80A, 150mm x 4.6mm75:25 of ammonium acetate buffer and methanol1.05225[1]
Method B Inertsil ODS C18Methanol: Water: Acetate Buffer (60:35:05 v/v), pH 6.31.0239[2]
Method C ACE C18, 150*4.6 mm, 5 µmA: 0.05% TEA, pH 5.5 with acetic acid; B: Methanol:Acetonitrile (50:50 v/v) (Gradient)1.0277[3]
Method D ODS column, 25cm30% Methanol and 0.02% SLS, pH 3.5 with acetic acidNot SpecifiedNot Specified
Method E Kromasil (125 x 4.0mm) C18Buffer (pH 3.7): Acetonitrile (815:185)1.0210[4]

Table 2: Linearity and Range

Method Linearity Range (µg/mL) Correlation Coefficient (r²) Reference
Method A 0.240 - 8.640 ppm (µg/mL)0.999
Method B 1 - 6> 0.999
Method C Not SpecifiedNot Specified
Method D 1 - 80.998
Method E 1 - 250.9999

Table 3: Accuracy (% Recovery)

Method Concentration Level % Recovery Reference
Method A Not Specified99.58
Method B Not Specified98.00 - 102.00
Method C Not SpecifiedNot Specified
Method D Not Specified99.9
Method E Not SpecifiedNot Specified

Table 4: Precision (%RSD)

Method Repeatability (%RSD) Intermediate Precision (%RSD) Reference
Method A 0.650.99
Method B < 2< 2
Method C Not SpecifiedNot Specified
Method D < 1.1Not Specified
Method E Not SpecifiedNot Specified

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Method LOD (µg/mL) LOQ (µg/mL) Reference
Method A 0.0096 ppm0.048 ppm
Method B Not SpecifiedNot Specified
Method C Not SpecifiedNot Specified
Method D 0.5Not Specified
Method E Not SpecifiedNot Specified

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. The following protocols outline the conditions used to induce degradation of this compound.

1. Acid Degradation:

  • Protocol: this compound solution is treated with 0.1 M HCl at ambient temperature for 3 hours.

  • Alternative Protocol: A sample is subjected to acid degradation using 1N HCl.

2. Alkaline Degradation:

  • Protocol: this compound solution is treated with 0.1 M NaOH at ambient temperature for 3 hours.

  • Alternative Protocol: A sample is subjected to base degradation using 1N NaOH. Another study subjected a standard solution of this compound sulphate in an alkaline medium to accelerated degradation by heating at 70°C for 1 hour.

3. Oxidative Degradation:

  • Protocol: this compound solution is treated with 3% hydrogen peroxide at ambient temperature for 3 hours.

  • Alternative Protocol: A sample is subjected to oxidative degradation using 3.0% v/v of H2O2.

4. Thermal Degradation:

  • Protocol: A sample of this compound is heated at 100°C for 3 hours.

  • Alternative Protocol: A sample is subjected to thermal degradation by heating at 105°C for 1 hour.

5. Photolytic Degradation:

  • Protocol: A sample is exposed to UV light for 1 day.

Visualizing the Workflow and Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the typical workflow for HPLC method validation and the forced degradation pathways of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting prep_mobile Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Solution Preparation chrom_run Chromatographic Run prep_sample->chrom_run system_suitability->chrom_run If passes data_acquisition Data Acquisition chrom_run->data_acquisition specificity Specificity data_processing Data Processing specificity->data_processing linearity Linearity linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision precision->data_processing robustness Robustness robustness->data_processing lod_loq LOD & LOQ lod_loq->data_processing data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->robustness data_acquisition->lod_loq report Validation Report data_processing->report

Caption: Workflow for HPLC Method Validation.

G cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound Acid Acidic (HCl) This compound->Acid Alkali Alkaline (NaOH) This compound->Alkali Oxidative Oxidative (H2O2) This compound->Oxidative Thermal Thermal (Heat) This compound->Thermal Photolytic Photolytic (UV Light) This compound->Photolytic Deg_Acid Acid Degradants Acid->Deg_Acid Deg_Alkali Alkali Degradants Alkali->Deg_Alkali Deg_Oxidative Oxidative Degradants Oxidative->Deg_Oxidative Deg_Thermal Thermal Degradants Thermal->Deg_Thermal Deg_Photo Photolytic Degradants Photolytic->Deg_Photo

Caption: Forced Degradation Pathways of this compound.

References

Salbutamol vs. Clenbuterol: A Comparative Guide to In Vitro Relaxation of Equine Tracheal Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of salbutamol and clenbuterol, two prominent beta-2 adrenergic agonists, focusing on their in vitro effects on equine tracheal smooth muscle relaxation. The information presented is synthesized from experimental data to assist researchers in understanding the pharmacological nuances of these commonly used bronchodilators.

Comparative Efficacy, Potency, and Receptor Affinity

In vitro studies directly comparing the two drugs on equine tracheal muscle reveal differences in both their potency (the concentration required to elicit a half-maximal response, EC50) and their affinity for the beta-2 adrenoceptor (dissociation constant, Kd). While both drugs are effective full agonists, capable of inducing complete relaxation of pre-contracted tracheal muscle strips, clenbuterol demonstrates higher potency and significantly greater receptor affinity.[1][2]

ParameterThis compoundClenbuterolReference
Potency (EC50) 5.6 nM2.1 nM[1][2]
Receptor Affinity (Kd) 1100 nM24 nM[1]
Maximum Efficacy (Emax) Complete RelaxationComplete Relaxation

An interesting finding from these studies is the concept of "receptor reserve". At its EC50 value, clenbuterol occupied 8% of the available beta-2 adrenoceptors, whereas this compound occupied less than 1%. This suggests a lower intrinsic efficacy for clenbuterol, meaning that once bound, each clenbuterol-receptor complex is less efficient at initiating the intracellular signaling cascade compared to this compound.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Both this compound and clenbuterol exert their muscle-relaxing effects by activating beta-2 adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells. Activation of these receptors initiates a well-defined intracellular signaling cascade that leads to a decrease in intracellular calcium and ultimately, muscle relaxation.

G cluster_cell Airway Smooth Muscle Cell Agonist This compound or Clenbuterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The data presented are derived from established in vitro organ bath experiments designed to measure smooth muscle contractility.

1. Tissue Preparation:

  • Tracheal tissue is collected from horses free of respiratory disease.

  • The trachealis muscle is carefully dissected from the mid-cervical portion of the trachea, and the overlying epithelium and mucosa are removed.

  • The muscle is cut into parallel strips for suspension in tissue baths.

2. In Vitro Assay (Organ Bath):

  • Muscle strips are suspended in tissue chambers (organ baths) filled with a physiological salt solution (e.g., Krebs-bicarbonate).

  • The solution is maintained at 37°C and continuously aerated with a gas mixture, typically 95% O2 and 5% CO2, to maintain physiological pH.

  • Isometric tension is continuously measured and recorded using force-displacement transducers.

  • The muscle strips are allowed to equilibrate under a resting tension until a stable baseline is achieved.

3. Contraction and Relaxation Measurement:

  • To induce a consistent level of tone, the muscle strips are pre-contracted with a cholinergic agonist, such as carbachol (e.g., 40 nM).

  • Once the contraction reaches a stable plateau, cumulative concentrations of the beta-2 agonist (this compound or clenbuterol) are added to the bath in incremental steps.

  • The resulting relaxation is recorded as a percentage of the initial carbachol-induced contraction.

  • From the concentration-response curves generated, key pharmacological parameters like EC50 and Emax are calculated.

G A 1. Equine Trachea Collection B 2. Trachealis Muscle Strip Dissection A->B C 3. Mounting in Organ Bath (Krebs Solution, 37°C) B->C D 4. Equilibration (Establish Baseline Tension) C->D E 5. Pre-Contraction (e.g., 40nM Carbachol) D->E F 6. Cumulative Drug Addition (this compound or Clenbuterol) E->F G 7. Record Isometric Tension Changes F->G H 8. Data Analysis (Generate Dose-Response Curve, Calculate EC50 & Emax) G->H

Caption: Experimental Workflow for In Vitro Muscle Relaxation Assay.

Summary of Comparative Pharmacology

The in vitro evidence indicates that while both this compound and clenbuterol are effective at relaxing equine tracheal smooth muscle, they do so with different pharmacological profiles. Clenbuterol is more potent, requiring a lower concentration to achieve relaxation, and binds to the beta-2 adrenoceptor with much higher affinity.

G cluster_sal This compound cluster_clen Clenbuterol S_Potency Lower Potency (EC50: 5.6 nM) S_Affinity Lower Affinity (Kd: 1100 nM) C_Potency Higher Potency (EC50: 2.1 nM) C_Affinity Higher Affinity (Kd: 24 nM) Comparison Comparison Comparison->S_Potency Potency Comparison->S_Affinity Receptor Affinity Comparison->C_Potency Potency Comparison->C_Affinity Receptor Affinity

Caption: Logical Comparison of Pharmacological Properties.

References

A Comparative Analysis of Subcutaneous Salbutamol and Terbutaline in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two widely used short-acting beta-2 adrenergic agonists, Salbutamol (also known as Albuterol) and Terbutaline, with a specific focus on their subcutaneous administration in animal models. The objective is to furnish researchers with a comprehensive overview of their respective pharmacokinetics, pharmacodynamics, and underlying signaling mechanisms to inform preclinical study design and drug development efforts. While direct head-to-head subcutaneous comparative studies in animal models are limited, this guide synthesizes available data to draw meaningful comparisons and highlight areas for future investigation.

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Both this compound and Terbutaline exert their therapeutic effects, primarily bronchodilation, through the stimulation of beta-2 adrenergic receptors. This activation triggers a well-defined intracellular signaling cascade.

Upon binding to the beta-2 adrenergic receptor, a G-protein-coupled receptor, both agonists induce a conformational change that leads to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.

Beta-2 Adrenergic Signaling Pathway.

Pharmacokinetic Profile

Table 1: Subcutaneous Pharmacokinetic Parameters of this compound in Rats

ParameterValueAnimal ModelDosingSource
Serum Concentration ~9 µg/LRat25 µg/kg s.c.[1]
~15 µg/LRat50 µg/kg s.c.[1]

Note: Data is derived from a study investigating the effects of this compound on diaphragm contractility, where serum concentrations were measured 0.5 hours after subcutaneous injection.[1]

Table 2: Subcutaneous Pharmacokinetic Parameters of Terbutaline in Rats

Specific pharmacokinetic parameters for subcutaneous terbutaline in rats were not identified in the search results. The available information relates to human studies or other administration routes.

Pharmacodynamic Effects: Bronchodilation

Guinea pigs are a frequently used animal model for studying bronchoconstriction and the efficacy of bronchodilators due to the anatomical and physiological similarities of their respiratory system to that of humans. While direct comparative studies of subcutaneous this compound and Terbutaline for bronchodilation are scarce, individual studies provide insights into their effects.

Table 3: Pharmacodynamic Effects of this compound and Terbutaline on Bronchodilation in Guinea Pigs

DrugEffectAnimal ModelDosing and AdministrationKey FindingsSource
This compound Inhibition of BronchoconstrictionGuinea PigPretreatment with 15 µg/kg s.c. (3 times/day for 7 days)Subcutaneous pretreatment led to tolerance to the bronchodilator effects of intravenously administered this compound.[2][2]
Reversal of BronchoconstrictionGuinea PigNot specified (in vivo)This compound effectively inhibited airway responses to dry gas hyperpnea challenge.
Reversal of BronchoconstrictionGuinea Pig0.2 mg/kg/day s.c. (via osmotic minipumps for 10 days)The potency of intravenously administered this compound to reverse bombesin-induced bronchoconstriction remained unchanged after subchronic subcutaneous administration.
Terbutaline Inhibition of Non-cholinergic Nerve-mediated ContractionsGuinea Pig (isolated bronchi)In vitro applicationTerbutaline suppressed non-cholinergic nerve-mediated contractions.

Note: The available studies often use subcutaneous administration as a pretreatment to induce tolerance or for chronic dosing rather than for acute bronchodilation measurement. The route of administration for inducing and measuring the acute bronchodilator effect in these specific experiments was often intravenous or via inhalation.

Experimental Protocols

General Protocol for Comparative Evaluation of Subcutaneous Bronchodilators in Guinea Pigs

This protocol outlines a general methodology for a comparative study of the bronchodilator effects of subcutaneously administered this compound and Terbutaline in a guinea pig model of bronchoconstriction.

1. Animal Model:

  • Species: Male Hartley guinea pigs (300-400g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

2. Induction of Bronchoconstriction:

  • Anesthesia: Anesthetize the guinea pigs with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

  • Tracheostomy: Perform a tracheostomy and cannulate the trachea to allow for mechanical ventilation and measurement of airway resistance.

  • Bronchoconstrictor: Administer a bronchoconstricting agent, such as histamine or methacholine, intravenously or via nebulization to induce a stable increase in airway resistance.

3. Drug Administration:

  • Groups: Divide the animals into at least three groups:

    • Group 1: Subcutaneous this compound (dose to be determined based on pilot studies).

    • Group 2: Subcutaneous Terbutaline (dose to be determined based on pilot studies).

    • Group 3: Vehicle control (subcutaneous injection of saline).

  • Injection: Administer the assigned drug or vehicle subcutaneously in the dorsal region.

4. Measurement of Bronchodilation:

  • Airway Resistance: Continuously monitor and record airway resistance using a pneumotachograph and a differential pressure transducer connected to the tracheal cannula.

  • Data Acquisition: Record baseline airway resistance after bronchoconstriction and then monitor the changes in airway resistance over time following the subcutaneous administration of the test compounds. The percentage inhibition of the bronchoconstrictor response can be calculated.

5. Pharmacokinetic Sampling:

  • Blood Collection: At predetermined time points after subcutaneous administration, collect blood samples via cardiac puncture or from a cannulated artery.

  • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentrations of this compound and Terbutaline using a validated analytical method (e.g., HPLC or LC-MS/MS).

Experimental Workflow Diagram

Experimental Workflow.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding the subcutaneous administration of this compound and Terbutaline in animal models. Both are effective beta-2 adrenergic agonists that induce bronchodilation through the cAMP-PKA signaling pathway. However, a significant gap exists in the literature concerning direct, head-to-head comparative studies of their subcutaneous pharmacokinetics and pharmacodynamics in the same animal model.

The available data, compiled from various studies, suggests that both drugs are systemically absorbed after subcutaneous administration and can exert effects on airway smooth muscle. The provided general experimental protocol offers a framework for conducting such direct comparative studies, which are crucial for a more definitive understanding of their relative potency, onset, and duration of action when administered via the subcutaneous route. Future research should focus on conducting these direct comparative studies to provide a clearer basis for selecting the most appropriate agent for preclinical investigations.

References

Safety Operating Guide

Proper Disposal of Salbutamol: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount in the handling and disposal of all chemicals, including the widely used bronchodilator, salbutamol. This guide provides essential, step-by-step procedures for the proper disposal of this compound in research and drug development settings, ensuring compliance and minimizing environmental impact.

For researchers and scientists, adherence to proper disposal protocols for pharmaceutical compounds like this compound is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to contamination of water systems and pose risks to aquatic life. This document outlines the necessary procedures for the safe and compliant disposal of this compound in various forms, including pure powder, solutions, and expired inhalers.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (powder, solution, or in an inhaler) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

This compound Powder and Solutions:
  • Waste Identification and Classification :

    • This compound waste should be classified as non-hazardous pharmaceutical waste unless mixed with a hazardous substance.[1][2]

    • Consult your institution's chemical hygiene plan and local regulations to confirm classification.

  • Segregation and Collection :

    • Collect all waste containing this compound, including contaminated personal protective equipment (PPE), in a designated, leak-proof, and clearly labeled waste container.

    • The container should be labeled as "Non-Hazardous Pharmaceutical Waste" and specify "this compound."

  • Disposal through a Licensed Vendor :

    • Arrange for the disposal of the collected waste through your institution's contracted hazardous waste or pharmaceutical waste vendor.

    • These vendors will transport the waste to a permitted facility for incineration.[1]

  • Prohibited Disposal Methods :

    • Do NOT dispose of this compound powder or solutions down the drain. This can lead to contamination of waterways.

    • Do NOT dispose of this compound waste in the regular trash.

Expired or Unused this compound Inhalers:
  • Do Not Puncture or Incinerate in the Lab :

    • Inhaler canisters are pressurized and can explode if punctured or incinerated in a non-specialized facility.

  • Return to Pharmacy or Manufacturer :

    • Many pharmacies and manufacturers have take-back programs for expired or unused inhalers.[3][4] This is the most environmentally sound option as it may allow for the recycling of components and the proper destruction of the remaining drug and propellant.

  • Disposal as Pharmaceutical Waste :

    • If a take-back program is not available, the inhaler should be disposed of as non-hazardous pharmaceutical waste through your institution's EHS-approved vendor.

Quantitative Data on this compound Disposal

The environmental impact of this compound disposal, particularly from inhalers, is a significant consideration. The propellant gases used in metered-dose inhalers are potent greenhouse gases.

Disposal MethodEnvironmental Impact/ConsiderationQuantitative Data
Incineration (High Temperature) Considered the safest and most effective method for destroying active pharmaceutical ingredients.Recommended temperature for pharmaceutical waste is a minimum of 850°C, with some facilities operating in excess of 1200°C.
Landfill (Improper) Risk of soil and groundwater contamination from residual medication. Release of greenhouse gases from inhaler propellants.A typical this compound pressurized metered-dose inhaler (pMDI) has a carbon footprint equivalent to a car being driven for 300 km.
Recycling/Take-Back Programs Reduces greenhouse gas emissions and allows for the recovery of materials like aluminum and plastic.Returning all used inhalers in the UK could save an estimated 512,330 tonnes of CO2 equivalent annually.

Experimental Protocols for this compound Degradation

For research purposes, understanding the degradation pathways of this compound can be crucial. The following are summaries of experimental methods for studying this compound degradation.

Photocatalytic Degradation:
  • Objective : To degrade this compound in an aqueous solution using a photocatalyst.

  • Methodology :

    • Prepare a solution of this compound in water.

    • Introduce a photocatalyst, such as Mn-doped TiO2 nanoparticles.

    • Expose the solution to visible light irradiation for a set period (e.g., 180 minutes).

    • Monitor the degradation of this compound using High-Performance Liquid Chromatography (HPLC).

  • Results : Studies have shown up to 95% removal of this compound using this method, with mineralization into smaller hydrocarbon fragments and carbon dioxide.

Degradation in Ethanolic Solutions:
  • Objective : To investigate the degradation pathways of this compound in the presence of ethanol.

  • Methodology :

    • Prepare solutions of this compound in varying concentrations of ethanol.

    • Adjust the pH of the solutions (acidic conditions promote degradation).

    • Analyze the formation of degradation products (this compound ethyl ethers) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Results : The degradation of this compound in ethanolic solutions is acid-catalyzed and leads to the formation of various ethyl ether degradation products.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

SalbutamolDisposalWorkflow cluster_start cluster_form Determine Form of Waste cluster_powder_solution Disposal of Powder/Solution cluster_inhaler Disposal of Inhaler Start Identify this compound Waste Powder_Solution Powder or Solution Start->Powder_Solution Is it powder or solution? Inhaler Inhaler Start->Inhaler Is it an inhaler? Segregate Segregate in Labeled, Leak-Proof Container Powder_Solution->Segregate Take_Back Return to Pharmacy/ Manufacturer Take-Back Program Inhaler->Take_Back EHS_Vendor_Inhaler Dispose via EHS-Approved Pharmaceutical Waste Vendor Inhaler->EHS_Vendor_Inhaler If take-back is unavailable EHS_Vendor Dispose via EHS-Approved Pharmaceutical Waste Vendor Segregate->EHS_Vendor Incineration High-Temperature Incineration EHS_Vendor->Incineration Recycle_Incinerate Recycling of Components & Proper Destruction Take_Back->Recycle_Incinerate EHS_Vendor_Inhaler->Incineration

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Salbutamol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Salbutamol. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

The proper handling of this compound, a potent beta-2 adrenergic agonist, requires stringent safety measures to prevent occupational exposure. Inhalation or skin contact can lead to systemic effects such as tremors, tachycardia, and headaches.[1] This guide details the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, robust engineering and administrative controls must be implemented.

  • Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[2] For processes that may generate dust or aerosols, such as weighing or preparing formulations, a powder containment hood or a biological safety cabinet is recommended. General room ventilation may be sufficient for handling solutions if the process does not generate mists or fumes.[1]

  • Administrative Controls: Develop standard operating procedures (SOPs) for handling this compound. Clearly demarcate handling areas and restrict access to authorized personnel. Ensure all personnel receive comprehensive training on the hazards of this compound and the correct use of PPE.

Personal Protective Equipment (PPE) Specifications

Selection of PPE is contingent upon a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[3][4]

Protection Type Equipment Standard/Specification Application Notes
Eye/Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 / EN 166Required for all handling operations. If there is a risk of splashing, chemical safety goggles are necessary.
Face ShieldANSI Z87.1 / EN 166Use in conjunction with goggles when handling large quantities or during procedures with a high splash potential.
Hand Protection Nitrile Rubber GlovesEN 374Recommended for incidental contact. Always check the manufacturer's data for chemical compatibility and breakthrough times.
Double GlovingN/ARecommended when handling potent powders or during high-risk procedures to provide an additional layer of protection.
Body Protection Laboratory CoatN/AStandard for all laboratory work.
Impervious Protective Clothing / CoverallsN/ARecommended for bulk processing operations or in situations with a high potential for skin contact.
Respiratory Protection Air-Purifying Respirator (APR) with Particulate FilterNIOSH N95, N100, P100 / EN 143 (P2/P3)Required when dusts are generated (e.g., weighing powder). Use a respirator with a higher protection factor for higher concentrations.
Air-Purifying Respirator with Gas/Vapor CartridgeNIOSH / EN 14387Recommended if handling solutions that may generate vapors, though this compound has low volatility. Consult the SDS for specific cartridge types.
Self-Contained Breathing Apparatus (SCBA)NIOSH / EN 137Required for high concentrations, emergency situations (e.g., large spills), or when airborne concentrations are unknown.

Operational Plans: From Preparation to Disposal

A systematic approach to handling this compound ensures safety at every stage. The following workflows and protocols provide step-by-step guidance for PPE selection and use.

Logical Workflow for PPE Selection

The selection of appropriate PPE is a critical step that must be performed before any handling activities commence. This decision-making process should be systematic and based on the potential for exposure during the planned task.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_ppe 2. PPE Determination cluster_equipment 3. Equipment Selection assess_task Assess Task: - Scale (mg vs. kg) - Physical Form (powder vs. solution) - Procedure (weighing, mixing, etc.) respiratory Respiratory Protection Needed? assess_task->respiratory Aerosol/Dust Generation? skin Significant Skin Contact Risk? assess_task->skin Bulk Handling/Splash Risk? eye Eye Exposure Risk? assess_task->eye Any Handling? no_resp No Respirator Required respiratory->no_resp No apr Air-Purifying Respirator (e.g., N95/P100) respiratory->apr Yes (Low/Moderate) scba SCBA / Supplied Air respiratory->scba Yes (High/Spill) lab_coat Standard Lab Coat + Single Gloves skin->lab_coat No coverall Impervious Coverall + Double Gloves skin->coverall Yes glasses Safety Glasses eye->glasses Yes (Low Risk) goggles Goggles / Face Shield eye->goggles Yes (Splash Risk)

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: Donning and Doffing of PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following procedure is recommended for a scenario requiring full protection (e.g., handling this compound powder outside of a containment hood).

Donning_Doffing_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Coverall don2 2. Inner Gloves don1->don2 don3 3. Respirator don2->don3 don4 4. Goggles/Face Shield don3->don4 don5 5. Outer Gloves (over cuff) don4->don5 dof1 1. Outer Gloves dof2 2. Coverall dof1->dof2 dof3 3. Goggles/Face Shield dof2->dof3 dof4 4. Respirator dof3->dof4 dof5 5. Inner Gloves dof4->dof5 finish Wash Hands dof5->finish start Start Clean start->don1

Caption: Step-by-step PPE donning and doffing procedure.

Experimental Protocols Cited

The recommendations provided in this document are based on established occupational safety standards and information derived from Safety Data Sheets (SDS). Specific experimental protocols evaluating the efficacy of different PPE types against this compound are not publicly available. The selection of PPE, particularly gloves and respirator cartridges, should be based on the manufacturers' performance data against the substance or a chemically similar compound. A site-specific risk assessment remains the definitive guide for PPE selection.

Disposal Plan: Managing this compound Waste

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Collect all this compound-contaminated waste, including disposable PPE (gloves, coveralls), weigh boats, and contaminated labware, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Dispose of the waste through an approved hazardous waste disposal contractor, following all local, state, and federal regulations.

    • Do not dispose of this compound powder or solutions down the drain.

  • Used Inhaler Disposal (for clinical or development settings):

    • Do Not Discard in General Trash or Recycling: Inhalers, even when empty, contain residual medication and propellant gases that are harmful to the environment. Canisters can also explode if punctured or incinerated improperly.

    • Pharmacy Take-Back Programs: The most effective and recommended disposal method is to return used or expired inhalers to a pharmacy that participates in a take-back or disposal program. These programs ensure the environmentally safe destruction of both the residual drug and the propellant gases.

    • Hazardous Waste Collection: If a pharmacy program is unavailable, treat the inhalers as hazardous waste and dispose of them through your institution's hazardous waste management stream.

References

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